molecular formula C12H19NO3S B1286909 NDSB 256-4T CAS No. 570412-84-9

NDSB 256-4T

Numéro de catalogue: B1286909
Numéro CAS: 570412-84-9
Poids moléculaire: 257.35 g/mol
Clé InChI: QMGYGZCGWOKPGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate (CAS: 570412-84-9) is a high-purity zwitterionic compound, also known as an inner salt, with the molecular formula C12H19NO3S and a molecular weight of 257.35 g/mol . This pyridinium-based zwitterion is characterized by its structure containing both a positively charged 4-tert-butylpyridin-1-ium group and a negatively charged sulfonate group on a propane chain, making it a versatile building block in chemical synthesis and research . The compound is supplied with a purity of 95% or higher . Zwitterionic compounds like this one are of significant interest in contemporary chemistry due to their distinct physicochemical properties, which include strong interactions with polar solvents and a high crystal lattice energy. These properties make them valuable across various disciplines, including their use as buffers, in the development of novel catalysts such as Brønsted acid ionic liquid catalysts, and in the synthesis of advanced materials . Researchers utilize this compound for its stability and the tunable nature of its pyridinium ring, which allows for the modification of its properties to suit specific applications. Its role in the development of non-detergent sulfobetaines (NDSBs) is also noteworthy, as these agents are capable of solubilizing and stabilizing proteins without causing denaturation, a common issue with traditional detergents . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Propriétés

IUPAC Name

3-(4-tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-12(2,3)11-5-8-13(9-6-11)7-4-10-17(14,15)16/h5-6,8-9H,4,7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGYGZCGWOKPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587907
Record name 3-(4-tert-Butylpyridin-1-ium-1-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570412-84-9
Record name 3-(4-tert-Butylpyridin-1-ium-1-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of NDSB 256-4T in Protein Refolding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as valuable tools in protein chemistry. Among these, NDSB 256-4T, a variant of the well-characterized NDSB-256 (Dimethylbenzylammonium Propane Sulfonate), has demonstrated significant efficacy in preventing protein aggregation and facilitating the renaturation of denatured proteins. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its functional pathways.

NDSBs are structurally similar to detergents but possess shorter hydrophobic tails, a feature that prevents them from forming micelles in solution.[1] This non-micellar nature is crucial to their function, as it allows them to interact with proteins and prevent aggregation without causing denaturation.[1] this compound, with its benzyl (B1604629) group, is particularly effective due to the potential for aromatic stacking interactions with denatured protein intermediates.[1]

Core Mechanism of Action

The primary mechanism by which this compound facilitates protein refolding is through its interaction with early folding intermediates.[2] During the refolding process, denatured proteins are prone to aggregation, a process driven by the exposure of hydrophobic residues that would normally be buried within the native structure. These aggregation-prone intermediates represent a kinetic trap, diverting proteins from their correct folding pathway.

This compound intervenes at this critical juncture by binding to these early folding intermediates.[2] This interaction is thought to stabilize the intermediates in a soluble, non-aggregated state, thereby providing them with a longer timeframe to explore conformational space and eventually attain their native, functional structure. It is important to note that this compound does not actively unfold aggregated proteins but rather prevents their formation.

A key aspect of this compound's action is its ability to modulate the delicate balance between proper folding and aggregation. By reducing the rate of aggregation, it kinetically favors the on-pathway folding reactions.[3]

Quantitative Data on Refolding Efficiency

The efficacy of this compound in promoting protein refolding has been quantified for several model proteins. The following table summarizes key findings from the literature, demonstrating the concentration-dependent effects of NDSB-256 on the recovery of enzymatic activity.

ProteinDenaturantNDSB-256 ConcentrationActivity Recovery (%)Reference
Hen Egg White Lysozyme (B549824)Chemical1 M30[4]
β-GalactosidaseChemical800 mM16[4]
Tryptophan Synthase β2 subunitChemical1.0 M100[1]
Reduced Hen Egg LysozymeChemical600 mM60[1]

Experimental Protocols

General Guidelines for Using this compound in Protein Refolding
  • Concentration: The optimal concentration of this compound can vary depending on the target protein and the specific refolding conditions. A typical starting range is 0.5 M to 1.0 M.[5]

  • Buffer Conditions: this compound is effective over a wide pH range and does not significantly alter the pH of well-buffered solutions.[1] It is recommended to use a buffer concentration of at least 25 mM to avoid potential pH shifts.[1]

  • Temperature: Refolding experiments are often conducted at low temperatures (e.g., 4°C) to further reduce the rate of aggregation.

  • Removal: Due to its non-micellar nature and relatively low molecular weight, this compound can be easily removed from the final protein solution by standard techniques such as dialysis.[1]

Detailed Protocol: Refolding of Denatured Lysozyme

This protocol is a representative example of how this compound can be used to refold a chemically denatured protein.

1. Protein Denaturation:

  • Prepare a stock solution of Hen Egg White Lysozyme at a concentration of 10 mg/mL in a denaturation buffer (e.g., 6 M Guanidine Hydrochloride (GdmCl), 50 mM Tris-HCl, pH 8.0, 10 mM DTT).

  • Incubate the solution at room temperature for 2 hours to ensure complete denaturation and reduction of disulfide bonds.

2. Refolding:

  • Prepare a refolding buffer containing 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, a redox shuffling system (e.g., 3 mM reduced glutathione (B108866) (GSH) and 0.3 mM oxidized glutathione (GSSG)), and the desired concentration of this compound (e.g., 1 M).

  • Initiate refolding by rapidly diluting the denatured lysozyme solution into the refolding buffer with vigorous stirring. A dilution factor of 1:100 is common to reduce the concentration of the denaturant.

  • Incubate the refolding mixture at 4°C for a specified period (e.g., 12-24 hours) with gentle agitation.

3. Analysis of Refolding Efficiency:

  • Enzymatic Activity Assay: Measure the enzymatic activity of the refolded lysozyme using a suitable substrate (e.g., Micrococcus lysodeikticus cells). Compare the activity to that of a native lysozyme standard to determine the percentage of activity recovery.

  • Spectroscopic Analysis: Monitor the change in intrinsic tryptophan fluorescence or circular dichroism (CD) to follow the conformational changes during refolding.

  • Chromatographic Analysis: Use size-exclusion chromatography (SEC) to separate the monomeric, correctly folded protein from aggregates.

Experimental Technique: Stopped-Flow Fluorescence Spectroscopy

To investigate the effect of this compound on the early events of protein folding, stopped-flow fluorescence spectroscopy is a powerful technique.

Methodology:

  • Two syringes in the stopped-flow instrument are filled with the denatured protein solution and the refolding buffer (with and without this compound), respectively.

  • The solutions are rapidly mixed, and the change in fluorescence (e.g., tryptophan fluorescence) is monitored over time with millisecond resolution.

  • The kinetic traces are then fitted to appropriate models to determine the rate constants of different folding phases. Studies have shown that NDSB-256 can prevent the massive aggregation of tryptophan synthase that occurs within the first 2.5 seconds of refolding.[2]

Visualizing the Mechanism and Workflow

To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate the key pathways and a typical experimental workflow.

NDSB_Mechanism_of_Action cluster_Folding Protein Folding Pathway cluster_Aggregation Aggregation Pathway Denatured_Protein Denatured Protein Early_Intermediate Early Folding Intermediate Denatured_Protein->Early_Intermediate Folding Initiation Late_Intermediate Late Folding Intermediate Early_Intermediate->Late_Intermediate On-Pathway Folding Aggregates Aggregates (Inactive) Early_Intermediate->Aggregates Aggregation Native_Protein Native Protein Late_Intermediate->Native_Protein Final Folding NDSB_256 This compound NDSB_256->Early_Intermediate Stabilization

Caption: Mechanism of this compound in preventing protein aggregation.

Experimental_Workflow cluster_Analysis Analytical Methods Start Start: Denatured Protein in Chaotrope Dilution Rapid Dilution into Refolding Buffer (+/- this compound) Start->Dilution Incubation Incubation (e.g., 4°C, 12-24h) Dilution->Incubation Analysis Analysis of Refolding Incubation->Analysis Activity_Assay Enzymatic Activity Assay Analysis->Activity_Assay Spectroscopy Spectroscopy (CD, Fluorescence) Analysis->Spectroscopy Chromatography Size-Exclusion Chromatography Analysis->Chromatography End End: Quantify Folded Protein Activity_Assay->End Spectroscopy->End Chromatography->End

Caption: A typical experimental workflow for protein refolding using this compound.

Conclusion

This compound is a potent facilitator of protein refolding, acting primarily by preventing the aggregation of early folding intermediates. Its non-denaturing and non-micellar properties make it a versatile tool for researchers and drug development professionals working with recombinant proteins that are prone to misfolding and aggregation. The strategic application of this compound, guided by the principles and protocols outlined in this guide, can significantly improve the yield of functional, correctly folded proteins, thereby accelerating research and development timelines.

References

An In-depth Technical Guide to NDSB 256-4T for Preventing Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a significant challenge in the fields of biotechnology and pharmaceutical development, often leading to loss of protein function, reduced yields in recombinant protein production, and the formation of immunogenic and potentially toxic species. Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as effective tools to mitigate these issues. This technical guide focuses on a specific member of this family, NDSB 256-4T (3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate), providing a comprehensive overview of its application in preventing protein aggregation and facilitating protein refolding.

NDSBs, including this compound, are characterized by a hydrophilic sulfobetaine (B10348) head group and a short hydrophobic tail. This unique structure prevents them from forming micelles, a key differentiator from traditional detergents, thus allowing for their use at high concentrations (typically 0.5-1.0 M) without denaturing the target protein.[1] this compound has been shown to be particularly effective by interacting with early folding intermediates, thereby preventing the off-pathway aggregation that can plague in vitro protein refolding processes.[1][2]

Quantitative Data on the Efficacy of this compound

The effectiveness of this compound in preventing aggregation and promoting proper folding has been quantified for several proteins. The following tables summarize the available data, showcasing its concentration-dependent effects.

ProteinInitial StateThis compound ConcentrationOutcomeReference
Hen Egg White Lysozyme (B549824)Reduced and Denatured600 mM60% recovery of enzymatic activity[1]
Tryptophan Synthase β2 subunit (E. coli)Chemically Unfolded1.0 M100% recovery of enzymatic activity[1]
Recombinant Human BMP-2Inclusion Bodies10 mM (in combination with 0.05% SDS)High yield of dimer formation

Mechanism of Action: A Conceptual Overview

This compound is believed to exert its anti-aggregation effect by interacting with hydrophobic patches exposed on the surface of protein folding intermediates. This interaction stabilizes these transient species, preventing them from self-associating into larger, non-productive aggregates and guiding them towards their native conformation.

G cluster_0 Protein Folding Pathway cluster_1 Aggregation Pathway cluster_2 Intervention by this compound Unfolded Protein Unfolded Protein Folding Intermediate Folding Intermediate Unfolded Protein->Folding Intermediate Folding Native Protein Native Protein Folding Intermediate->Native Protein Correct Folding Aggregates Aggregates Folding Intermediate->Aggregates Aggregation This compound This compound This compound->Folding Intermediate Stabilization

Mechanism of this compound in preventing protein aggregation.

Experimental Protocols

General Considerations for Using this compound
  • Concentration: The optimal concentration of this compound is protein-dependent but typically ranges from 0.5 M to 1.0 M for refolding applications.[1]

  • Buffer Systems: this compound is compatible with common biological buffers (e.g., Tris-HCl, HEPES, MOPS). Ensure the buffer capacity is sufficient to handle the high concentration of the zwitterionic NDSB.

  • Removal: Due to its inability to form micelles, this compound can be readily removed from the protein solution by standard techniques such as dialysis or diafiltration.[1]

Detailed Protocol: Refolding of Reduced and Denatured Hen Egg White Lysozyme

This protocol is adapted from established methodologies for lysozyme refolding.

1. Materials:

  • Hen Egg White Lysozyme (HEWL)

  • Urea

  • Dithiothreitol (DTT)

  • Tris-HCl

  • EDTA

  • This compound

  • Glutathione, reduced (GSH)

  • Glutathione, oxidized (GSSG)

  • Micrococcus lysodeikticus cells (for activity assay)

2. Denaturation and Reduction of HEWL:

  • Prepare a denaturation buffer: 8 M Urea, 100 mM Tris-HCl pH 8.5, 10 mM DTT, 1 mM EDTA.

  • Dissolve HEWL in the denaturation buffer to a final concentration of 10 mg/mL.

  • Incubate at room temperature for 4 hours to ensure complete unfolding and reduction of disulfide bonds.

3. Refolding of HEWL:

  • Prepare a refolding buffer: 100 mM Tris-HCl pH 8.5, 1 mM EDTA, 3 mM GSH, 0.3 mM GSSG, and the desired concentration of this compound (e.g., 600 mM).

  • Rapidly dilute the denatured HEWL solution 100-fold into the refolding buffer with gentle stirring. The final protein concentration should be around 0.1 mg/mL.

  • Incubate at room temperature for at least 2 hours to allow for refolding.

4. Activity Assay:

  • Prepare a suspension of Micrococcus lysodeikticus cells (0.2 mg/mL) in 100 mM potassium phosphate (B84403) buffer, pH 7.0.

  • Add a small aliquot of the refolded lysozyme solution to the cell suspension.

  • Monitor the decrease in absorbance at 450 nm over time using a spectrophotometer. The rate of decrease is proportional to the lysozyme activity.

  • Compare the activity of the refolded sample to a standard curve of native HEWL to determine the percentage of activity recovery.

Experimental Workflow: High-Throughput Screening of Refolding Conditions

For optimizing refolding conditions for a novel protein, a high-throughput screening approach using a 96-well plate format can be employed.

G Denatured Protein Stock Denatured Protein Stock Rapid Dilution Rapid Dilution Denatured Protein Stock->Rapid Dilution 96-Well Plate with Refolding Buffers Buffer 1 (e.g., 0.5M NDSB-256) Buffer 2 (e.g., 1.0M NDSB-256) ... Buffer 96 96-Well Plate with Refolding Buffers->Rapid Dilution Incubation Incubation Rapid Dilution->Incubation Activity/Aggregation Assay Activity/Aggregation Assay Incubation->Activity/Aggregation Assay Optimal Condition Identification Optimal Condition Identification Activity/Aggregation Assay->Optimal Condition Identification

High-throughput screening workflow for protein refolding.

Conclusion

This compound is a valuable tool for researchers and professionals in the life sciences and drug development industries. Its ability to prevent protein aggregation and enhance the yield of correctly folded, active proteins can significantly streamline research and production processes. The data and protocols presented in this guide offer a solid foundation for the successful application of this compound in a variety of protein handling and refolding applications. Further optimization of conditions for specific proteins of interest is encouraged to achieve the best possible outcomes.

References

An In-depth Technical Guide to Non-Detergent Sulfobetaines in Protein Folding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic chemical compounds that have emerged as powerful tools in the field of protein biochemistry, particularly in the challenging process of protein folding and refolding. Unlike traditional detergents, NDSBs do not form micelles and are generally non-denaturing, even at high concentrations.[1][2] This unique property allows them to effectively prevent protein aggregation and facilitate the renaturation of proteins from inclusion bodies or denatured states, making them invaluable for research, and the development of therapeutic proteins.[1][3]

Core Concepts: The Role of NDSBs in Protein Stability

Proteins, particularly when overexpressed in recombinant systems, often misfold and accumulate in insoluble aggregates known as inclusion bodies. The recovery of functional proteins from these aggregates is a critical bottleneck in biotechnology and drug development. NDSBs address this challenge by creating a more favorable environment for correct protein folding.

The primary mechanism of NDSB action involves the stabilization of protein folding intermediates and the prevention of off-pathway aggregation.[4][5] They are thought to interact with exposed hydrophobic regions on unfolded or partially folded proteins, thereby preventing the intermolecular hydrophobic interactions that lead to aggregation.[3] This allows the protein to explore its conformational space and attain its native, functional structure. Some studies suggest that NDSBs may act as "pharmacological chaperones," not only preventing aggregation but also binding to and stabilizing the folded state of the protein.[1]

A Comparative Look at Common Non-Detergent Sulfobetaines

Several NDSBs with varying hydrophobic and hydrophilic moieties are commercially available. The choice of NDSB and its optimal concentration are protein-dependent and often require empirical screening. Below is a summary of some commonly used NDSBs and their reported effects on protein refolding.

NDSB CompoundProteinConcentrationObserved EffectReference
NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate)Type II TGF-β receptor extracellular domain (TBRII-ECD)1 MFacilitated folding and crystallization. Yield of active TBRII-ECD up to threefold higher than previously observed.[1]
Cdc25ANot specifiedShowed a positive synergistic interaction with the reducing agent BMC in refolding.[2]
NDSB-256 (Dimethylbenzylammonium propane (B168953) sulfonate)Hen egg white lysozyme1 MRestored 30% of the enzymatic activity of the denatured protein.[6]
β-galactosidase800 mMRestored 16% of the enzymatic activity of the denatured protein.[6]
Tryptophan synthase β2 subunit1 MAchieved 100% enzymatic activity in in vitro renaturation.[7]
NDSB-195 (Dimethylethylammonium propane sulfonate)Bovine Serum Albumin (BSA)Not specifiedPrevented aggregate formation at the early stages of the aggregation process.
Lysozyme0.75 MNearly tripled the solubility of lysozyme.[7]

Experimental Protocols: Harnessing the Power of NDSBs

The successful application of NDSBs in protein folding experiments relies on well-defined protocols. Below are detailed methodologies for common applications.

Protocol 1: Inclusion Body Washing with NDSB-201

This protocol describes the use of NDSB-201 to wash inclusion bodies, effectively removing contaminants prior to solubilization and refolding. This method is advantageous as it avoids the use of detergents which can be difficult to remove.[8]

Materials:

  • Cell paste containing inclusion bodies

  • 10X IB-Prep™ Buffer (e.g., 500 mM Tris-HCl, 500 mM NaCl, 10 mM TCEP, 5 mM EDTA, 50% glycerol, pH 8.0)

  • 1.5 M NDSB-201 stock solution

  • Lysonase™ Bioprocessing Solution (optional, for cell lysis)

  • Centrifuge capable of 8000 x g

  • Homogenizer or sonicator

Procedure:

  • Prepare 1X Cell Resuspension Buffer: Dilute the 10X IB-Prep™ Buffer to 1X with ddH₂O.

  • Prepare 1X System 2 IB Wash Buffer: To prepare 50 ml, combine 5 ml of 10X IB-Prep Buffer, 50 µl of 1 M TCEP, 4.2 ml of 1.5 M NDSB-201, and 40.8 ml of ddH₂O.[9]

  • Cell Lysis (if starting from cell paste): Resuspend 2.5–5 g of cell paste in 1X cell resuspension buffer (10 ml per 1 g of cell paste). Lyse the cells using a sonicator or by adding a lysis reagent like Lysonase™.

  • Initial Inclusion Body Collection: Centrifuge the lysate at 8000 x g for 15 min at 10°C. Discard the supernatant.

  • NDSB-201 Wash: Resuspend the inclusion body pellet in 1X System 2 IB wash buffer (10 ml buffer per 1 g of initial cell paste). Ensure complete resuspension using a homogenizer.[9]

  • Incubation: Stir the suspension slowly for 15 minutes at room temperature.

  • Pellet Washed Inclusion Bodies: Centrifuge at 8000 x g for 15 min at 10°C. Discard the supernatant.

  • Removal of Residual NDSB-201: To remove any remaining NDSB-201, resuspend the pellet in 1X cell resuspension buffer (10 ml per 1 g of cell paste).

  • Final Wash and Collection: Centrifuge at 8000 x g for 15 min at 10°C. Discard the supernatant. Repeat this wash step one more time to ensure all NDSB-201 is removed. The washed inclusion body pellet is now ready for solubilization and refolding.[9]

Protocol 2: Protein Refolding by Rapid Dilution Using NDSB-201

This protocol is adapted from the successful refolding of the type II TGF-β receptor extracellular domain (TBRII-ECD).[1]

Materials:

  • Purified, denatured protein (e.g., solubilized in 8 M urea (B33335) or 6 M Guanidine-HCl)

  • Refolding Buffer: 75 mM Tris-HCl, pH 8.0, 1 M NDSB-201, 2 mM reduced glutathione (B108866) (GSH), 0.5 mM oxidized glutathione (GSSG)

  • Chilled stirring plate and stir bar

  • Dialysis equipment

Procedure:

  • Prepare the Refolding Buffer: Prepare the refolding buffer and chill it to 4°C.

  • Initiate Refolding: Place the chilled refolding buffer in a beaker on a stirring plate in a cold room or on ice. While gently stirring, add the denatured protein solution dropwise to the refolding buffer. The final protein concentration should be kept low, approximately 0.1 mg/mL, to favor intramolecular folding over intermolecular aggregation.[1]

  • Incubation: Continue stirring the solution at 4°C for an extended period, typically 24-48 hours, to allow for proper refolding and disulfide bond formation.[1]

  • Concentration and Buffer Exchange: After incubation, the refolded protein solution is often dilute. Concentrate the protein using an appropriate method such as tangential flow filtration or centrifugal concentrators.

  • Removal of NDSB and other small molecules: Dialyze the concentrated protein solution extensively against a suitable final buffer for your downstream application. NDSBs are readily removed by dialysis.[1][3]

  • Assess Protein Quality: Characterize the refolded protein for its solubility, structure (e.g., using circular dichroism), and activity (e.g., via an enzymatic assay or binding studies).

Visualizing the Process: Workflows and Pathways

Understanding the logical flow of experiments and the proposed mechanism of NDSB action is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate key workflows.

Protein_Refolding_Workflow cluster_prep Inclusion Body Preparation cluster_refold Refolding and Purification cluster_analysis Analysis start Recombinant Protein Expression (E. coli) lysis Cell Lysis (Sonication/Lysonase) start->lysis ib_collection Inclusion Body Collection (Centrifugation) lysis->ib_collection ib_wash Inclusion Body Washing (with NDSB-201) ib_collection->ib_wash solubilization Solubilization of Inclusion Bodies (8M Urea or 6M GuHCl) ib_wash->solubilization refolding Rapid Dilution into Refolding Buffer with NDSB solubilization->refolding incubation Incubation (4°C, 24-48h) refolding->incubation concentration Concentration (e.g., TFF) incubation->concentration dialysis Dialysis to remove NDSB and denaturant concentration->dialysis purification Final Purification (e.g., SEC, IEX) dialysis->purification activity_assay Activity Assay purification->activity_assay structural_analysis Structural Analysis (CD, DLS) purification->structural_analysis end Functional Protein activity_assay->end structural_analysis->end

Caption: Workflow for Protein Refolding from Inclusion Bodies using NDSBs.

NDSB_Mechanism unfolded Unfolded Protein (Exposed Hydrophobic Regions) intermediate Folding Intermediate unfolded->intermediate Folding Initiation aggregated Aggregated Protein (Inactive) intermediate->aggregated Aggregation Pathway (Off-pathway) native Native Protein (Folded and Active) intermediate->native Correct Folding Pathway ndsb_complex NDSB-Intermediate Complex (Stabilized) intermediate->ndsb_complex + NDSB ndsb_complex->native Facilitated Folding

References

NDSB 256-4T: A Technical Guide to its Chemical Properties, Structure, and Applications in Protein Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of NDSB 256-4T, a non-detergent sulfobetaine (B10348) crucial for protein stabilization and refolding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other biochemical research that requires the handling of proteins.

Chemical and Physical Properties

This compound, also known by its systematic name 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate, is a zwitterionic compound widely utilized for its ability to prevent protein aggregation and facilitate the renaturation of denatured proteins. Its unique properties make it an invaluable tool in protein biochemistry.

PropertyValue
Chemical Formula C₁₂H₁₉NO₃S
Molecular Weight 257.35 g/mol
CAS Number 570412-84-9
Appearance White crystalline solid
Purity ≥98% or ≥99%
Solubility in Water > 2.0 M (200 mg/mL)
Typical Working Concentration 0.5 - 1.0 M
Storage Temperature Room temperature (hygroscopic, protect from moisture)

Synonyms:

  • 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate

  • 4-(1,1-dimethylethyl)-1-(3-sulfopropyl)-pyridinium, inner salt

Chemical Structure

This compound is classified as a non-detergent sulfobetaine. Its amphiphilic nature, characterized by a hydrophilic sulfobetaine head group and a short, hydrophobic tert-butylpyridinio group, is central to its function. Unlike traditional detergents, the short hydrophobic tail of this compound prevents the formation of micelles in solution. This property is critical as it allows for the removal of the compound by dialysis, a common step in protein purification workflows.

The zwitterionic nature of the sulfobetaine group ensures that this compound remains electrically neutral over a wide pH range, thus minimizing interference with the native charge of proteins and not significantly altering the pH of buffered solutions.

Mechanism of Action in Protein Folding

This compound acts as a chemical chaperone by interacting with early folding intermediates of proteins. This interaction prevents the formation of insoluble aggregates, which is a common challenge during the refolding of denatured proteins, particularly those expressed as inclusion bodies in bacterial systems. The proposed mechanism involves the hydrophobic portion of this compound transiently binding to exposed hydrophobic patches on the protein surface, thereby increasing the solubility of folding intermediates and providing a more favorable environment for correct refolding into the native, biologically active conformation.

G cluster_process Protein Refolding Process cluster_intervention This compound Intervention Denatured_Protein Denatured Protein (Unfolded, Exposed Hydrophobic Regions) Folding_Intermediate Folding Intermediate Denatured_Protein->Folding_Intermediate Refolding Initiation Aggregated_Protein Aggregated Protein (Inactive) Folding_Intermediate->Aggregated_Protein Aggregation Pathway (Dominant without intervention) Native_Protein Native Protein (Folded, Active) Folding_Intermediate->Native_Protein Correct Folding Pathway NDSB This compound NDSB->Folding_Intermediate Stabilizes, Prevents Aggregation

Mechanism of this compound in protein refolding.

Experimental Protocol: Protein Refolding from Inclusion Bodies

This section provides a generalized protocol for the refolding of a target protein from E. coli inclusion bodies using this compound. Note that optimization of specific parameters such as protein concentration, this compound concentration, temperature, and buffer composition is often necessary for each target protein.

Materials
  • Cell paste containing inclusion bodies of the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M Urea or 6 M Guanidine Hydrochloride, 10 mM DTT)

  • Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5-1.0 M this compound, and a redox system like 1 mM GSH/0.1 mM GSSG if disulfide bonds are present)

  • Dialysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

Procedure
  • Inclusion Body Isolation and Washing:

    • Resuspend the cell paste in Lysis Buffer and lyse the cells using sonication or high-pressure homogenization.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.

    • Wash the inclusion body pellet with Wash Buffer to remove membrane fragments and other contaminants. Repeat this step at least twice.

    • Finally, wash the pellet with Lysis Buffer without detergent to remove residual Triton X-100.

  • Solubilization of Inclusion Bodies:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer.

    • Stir or gently agitate at room temperature for 1-2 hours or until the pellet is fully dissolved.

    • Centrifuge at high speed to remove any remaining insoluble material. The supernatant contains the denatured and solubilized target protein.

  • Protein Refolding by Dilution:

    • Rapidly dilute the solubilized protein into a larger volume of chilled (4°C) Refolding Buffer containing this compound. A dilution factor of 1:20 to 1:100 is common. The final protein concentration should typically be in the range of 10-100 µg/mL to favor refolding over aggregation.

    • Incubate the refolding mixture at 4°C with gentle stirring for 12-48 hours to allow the protein to refold.

  • Removal of this compound and Concentration:

    • Dialyze the refolding mixture against several changes of Dialysis Buffer to remove this compound, residual denaturant, and other small molecules.

    • Concentrate the refolded protein using an appropriate method such as ultrafiltration.

  • Analysis of Refolded Protein:

    • Assess the solubility of the refolded protein by centrifugation and SDS-PAGE analysis of the supernatant and pellet.

    • Analyze the structural integrity of the refolded protein using techniques like circular dichroism (CD) spectroscopy or size-exclusion chromatography (SEC).

    • Perform a functional assay to confirm the biological activity of the refolded protein.

G Start Start: Cell Paste with Inclusion Bodies Lysis Cell Lysis and Inclusion Body Pelleting Start->Lysis Wash Wash Inclusion Bodies (e.g., with Triton X-100) Lysis->Wash Solubilization Solubilize in Denaturant (Urea or GuHCl) Wash->Solubilization Refolding Dilute into Refolding Buffer with this compound Solubilization->Refolding Dialysis Dialysis to Remove this compound and Denaturant Refolding->Dialysis Concentration Concentrate Refolded Protein Dialysis->Concentration Analysis Analyze Protein Structure and Function Concentration->Analysis End End: Soluble, Active Protein Analysis->End

Experimental workflow for protein refolding using this compound.

Applications

The primary application of this compound is in the field of protein biochemistry. Its utility extends to:

  • Protein Refolding: Facilitating the correct folding of recombinant proteins from inclusion bodies.

  • Protein Solubilization: Increasing the solubility of proteins that are prone to aggregation.

  • Protein Crystallization: Acting as an additive in crystallization screens to improve crystal quality.

  • Enzyme Renaturation: Restoring the enzymatic activity of denatured enzymes. For example, at 1M, NDSB-256 can restore 30% of the enzymatic activity of denatured egg white lysozyme.

  • Extraction of Proteins: Enhancing the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins.

The Role of NDSB 256-4T in Enhancing Protein Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein stability is a critical factor in the success of numerous applications, from basic research to the development of therapeutic drugs. Aggregation and misfolding are common challenges that can significantly hinder the yield and activity of recombinant proteins. Non-detergent sulfobetaines (NDSBs) are a class of chemical compounds that have emerged as powerful tools to mitigate these issues. This technical guide provides an in-depth exploration of NDSB 256-4T, a prominent member of the NDSB family, and its role in promoting protein stability, preventing aggregation, and facilitating refolding. This document details the mechanism of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for its application in protein refolding and crystallization.

Introduction to this compound

This compound, with the chemical name 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate, is a zwitterionic, non-detergent sulfobetaine (B10348).[1][2] Unlike traditional detergents that form micelles and can denature proteins, NDSBs possess a short hydrophobic group that prevents micelle formation.[3][4] This unique characteristic allows them to interact with proteins in a non-denaturing manner, making them ideal for a wide range of biochemical applications.[5]

NDSBs, including this compound, are highly soluble in water, do not significantly alter the pH or viscosity of biological buffers, and can be easily removed by dialysis.[5] These properties make them versatile additives in protein purification, refolding, and crystallization.

Mechanism of Action

The primary role of this compound in promoting protein stability lies in its ability to prevent protein aggregation and facilitate correct folding.[1][6] It is believed to interact with early folding intermediates, stabilizing them and preventing off-pathway aggregation that leads to the formation of inclusion bodies.[1] The amphiphilic nature of this compound allows its short hydrophobic group to interact with exposed hydrophobic patches on unfolded or partially folded proteins, while the hydrophilic sulfobetaine group maintains solubility in the aqueous environment. This interaction is thought to shield the hydrophobic regions, preventing them from interacting with other protein molecules and aggregating.[5]

Some studies also suggest that certain NDSBs, particularly those with aromatic rings like this compound, can engage in aromatic stacking interactions with denatured proteins, further contributing to their stabilizing effect.[4] Additionally, NDSB-256 has been shown to accelerate the cis-trans isomerization of proline residues, a rate-limiting step in the folding of many proteins.[7]

cluster_Unfolded Unfolded Protein State cluster_Aggregation Aggregation Pathway cluster_Folding Folding Pathway Unfolded Unfolded Protein (Exposed Hydrophobic Regions) Aggregates Aggregates (Inclusion Bodies) Unfolded->Aggregates Aggregation Intermediates Folding Intermediates Unfolded->Intermediates Folding Intermediates->Aggregates Misfolding & Aggregation Native Native Protein (Biologically Active) Intermediates->Native Correct Folding NDSB This compound NDSB->Intermediates Stabilizes Intermediates, Prevents Aggregation

Figure 1: Proposed mechanism of this compound action on protein folding pathways.

Quantitative Data on Efficacy

The effectiveness of this compound in improving protein stability and refolding yields has been demonstrated for several proteins. The optimal concentration of this compound is protein-dependent and typically ranges from 0.5 to 1.0 M.[3]

ProteinConditionThis compound ConcentrationResult
Hen Egg Lysozyme (reduced)In vitro renaturation600 mM60% recovery of enzymatic activity[1]
Tryptophan Synthase β2 subunit (chemically unfolded)In vitro renaturation1.0 M100% recovery of enzymatic activity[1]

Experimental Protocols

The following are detailed protocols for the application of this compound in common protein research workflows. These protocols are based on established methodologies and have been adapted to specifically incorporate this compound.

Protein Refolding from Inclusion Bodies by Rapid Dilution

This protocol outlines a general procedure for refolding a target protein from inclusion bodies using this compound as a refolding additive.

cluster_workflow Protein Refolding Workflow start Start: Inclusion Bodies solubilization 1. Solubilization (e.g., 6M Guanidine-HCl or 8M Urea) start->solubilization denatured_protein Denatured Protein Solution solubilization->denatured_protein refolding 2. Rapid Dilution into Refolding Buffer with 0.5 - 1.0 M this compound denatured_protein->refolding refolded_protein Refolded Protein Solution refolding->refolded_protein analysis 3. Analysis (e.g., Activity Assay, SDS-PAGE) refolded_protein->analysis end End: Active Protein analysis->end

Figure 2: Experimental workflow for protein refolding using this compound.

Materials:

  • Inclusion body pellet containing the target protein

  • Solubilization Buffer: 20 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl (or 8 M Urea), 5 mM DTT

  • Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1 mM EDTA, 0.5-1.0 M this compound, and a redox system (e.g., 2 mM GSH / 0.2 mM GSSG)

  • Dialysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl

Procedure:

  • Inclusion Body Solubilization:

    • Resuspend the inclusion body pellet in Solubilization Buffer at a protein concentration of 10-20 mg/mL.

    • Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any insoluble material. Collect the supernatant containing the denatured protein.

  • Protein Refolding:

    • Perform a rapid dilution of the denatured protein solution into the chilled (4°C) Refolding Buffer. A dilution factor of 1:50 to 1:100 is recommended to achieve a final protein concentration of 0.1-0.2 mg/mL.

    • Add the denatured protein solution dropwise to the refolding buffer while gently stirring.

    • Incubate the refolding mixture at 4°C for 12-48 hours with gentle agitation.

  • Concentration and Buffer Exchange:

    • Following incubation, concentrate the refolded protein solution using an appropriate ultrafiltration device.

    • Perform dialysis against the Dialysis Buffer to remove the refolding additives, including this compound.

  • Analysis:

    • Assess the success of refolding by analyzing the protein's activity, solubility, and structure using appropriate techniques such as enzyme assays, SDS-PAGE (comparing soluble and insoluble fractions), size-exclusion chromatography, and circular dichroism.

Protein Crystallization with this compound as an Additive

This protocol describes the use of this compound as an additive to improve the success rate of protein crystallization.

cluster_workflow Protein Crystallization Workflow start Start: Purified Protein add_ndsb 1. Add this compound (final conc. 0.1 - 0.5 M) start->add_ndsb protein_solution Protein Solution with NDSB add_ndsb->protein_solution setup_crystallization 2. Set up Crystallization Trials (e.g., Hanging Drop Vapor Diffusion) protein_solution->setup_crystallization incubation 3. Incubation and Monitoring setup_crystallization->incubation crystals Protein Crystals incubation->crystals end End: X-ray Diffraction crystals->end

Figure 3: Logical relationship for using this compound in protein crystallization.

Materials:

  • Highly purified protein solution (5-15 mg/mL) in a suitable buffer

  • Stock solution of this compound (e.g., 2 M in water)

  • Crystallization screen solutions

  • Crystallization plates (e.g., for hanging drop or sitting drop vapor diffusion)

Procedure:

  • Preparation of Protein-NDSB Mixture:

    • To your purified protein solution, add the this compound stock solution to achieve a final concentration in the range of 0.1 M to 0.5 M. The optimal concentration should be determined empirically.

    • Gently mix and incubate on ice for 30 minutes.

    • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to remove any precipitate.

  • Crystallization Setup (Hanging Drop Vapor Diffusion Example):

    • Pipette 1 µL of the protein-NDSB mixture onto a siliconized glass coverslip.

    • Add 1 µL of the reservoir solution from a crystallization screen to the protein drop.

    • Invert the coverslip and seal the reservoir of the crystallization plate.

  • Incubation and Observation:

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

    • Regularly monitor the drops for crystal growth over several days to weeks.

Conclusion

This compound is a valuable and versatile tool for researchers and professionals working with proteins. Its ability to prevent aggregation and facilitate proper folding can significantly improve the yield and quality of recombinant proteins. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in protein refolding and crystallization experiments. Empirical optimization of this compound concentration and other experimental parameters is recommended to achieve the best results for a specific protein of interest.

References

The Role of NDSB 256-4T in Advancing Protein Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-detergent sulfobetaines (NDSBs) are a class of chemical compounds proving invaluable in the field of protein research. Among these, NDSB 256-4T has emerged as a powerful tool for enhancing protein solubility, stability, and refolding, thereby addressing critical bottlenecks in protein purification, characterization, and crystallization. This technical guide provides an in-depth overview of the benefits of utilizing this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate its practical application in the laboratory.

Core Benefits of this compound in Protein Research

This compound, a non-detergent zwitterionic sulfobetaine, offers a unique combination of properties that make it a versatile additive in a wide range of protein-related applications. Its primary benefits stem from its ability to prevent protein aggregation and facilitate the correct folding of proteins.

Key Advantages:

  • Enhanced Protein Solubility: this compound can significantly increase the solubility of a wide variety of proteins, including those that are prone to aggregation. This is particularly beneficial when working with overexpressed recombinant proteins in bacterial systems, which often form insoluble inclusion bodies.

  • Prevention of Protein Aggregation: By interacting with early folding intermediates, this compound shields hydrophobic patches on the protein surface, preventing the intermolecular interactions that lead to aggregation.[1][2] This is crucial for maintaining protein integrity during purification, storage, and experimental assays.

  • Improved Protein Refolding: this compound facilitates the renaturation of chemically denatured proteins by creating a favorable environment for proper folding. This leads to higher yields of biologically active protein.

  • Stabilization of Protein Structure: The presence of this compound can enhance the thermal and long-term stability of proteins, preserving their native conformation and function.

  • Compatibility with Downstream Applications: As a non-detergent, this compound does not form micelles and can be easily removed by dialysis, making it compatible with various downstream applications such as mass spectrometry and protein crystallization.[3]

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in improving protein refolding has been demonstrated for several proteins. The following tables summarize the quantitative improvements in enzymatic activity recovery observed in the presence of this compound.

Table 1: Improved Renaturation Efficiency of Hen Egg Lysozyme

This compound ConcentrationRecovery of Enzymatic Activity
600 mM60%

Reported to improve the in vitro renaturation efficiency of reduced hen egg lysozyme.[3]

Table 2: Improved Renaturation Efficiency of Tryptophan Synthase β2 Subunit

This compound ConcentrationRecovery of Enzymatic Activity
1.0 M100%

Reported to improve the in vitro renaturation efficiency of chemically unfolded tryptophan synthase β2 subunit.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Protein Refolding via Dilution with this compound

This protocol describes a general method for refolding a denatured protein from inclusion bodies by rapid dilution into a refolding buffer containing this compound.

Materials:

  • Purified inclusion bodies of the target protein

  • Denaturation Buffer: 6 M Guanidine Hydrochloride (GdmCl) or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT

  • Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1 mM EDTA, 0.5 M this compound (concentration may need optimization)

  • Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA

Procedure:

  • Solubilization of Inclusion Bodies: Resuspend the inclusion body pellet in Denaturation Buffer to a final protein concentration of 10-20 mg/mL. Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.

  • Centrifugation: Centrifuge the solubilized protein solution at 14,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Rapid Dilution: Rapidly dilute the denatured protein solution 1:100 into the chilled (4°C) Refolding Buffer with vigorous stirring. The final protein concentration should be in the range of 0.1-0.2 mg/mL.

  • Refolding Incubation: Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

  • Dialysis: Transfer the refolding mixture to a dialysis cassette and dialyze against the Dialysis Buffer at 4°C. Perform three buffer changes over a period of 24 hours to remove the denaturant and this compound.

  • Concentration and Analysis: Concentrate the refolded protein using an appropriate method (e.g., centrifugal concentrators). Assess the purity and folding state of the protein using techniques such as SDS-PAGE, size-exclusion chromatography, and functional assays.

Protein Crystallization using the Hanging Drop Vapor Diffusion Method with this compound as an Additive

This protocol outlines the use of this compound as an additive in a protein crystallization screen using the hanging drop vapor diffusion method.

Materials:

  • Purified, soluble protein at a concentration of 5-10 mg/mL

  • Crystallization screen solutions

  • This compound stock solution (e.g., 2 M in water)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the reservoir of a 24-well crystallization plate.

  • Prepare the Hanging Drop:

    • On a siliconized cover slip, pipette 1 µL of the protein solution.

    • Pipette 0.5 µL of the reservoir solution into the protein drop.

    • Pipette 0.5 µL of the this compound stock solution into the drop. The final concentration of this compound in the drop will be 0.5 M. This concentration can be varied as part of the optimization process.

  • Seal the Well: Invert the cover slip and place it over the reservoir, ensuring a good seal with the grease around the well.

  • Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key processes where this compound plays a crucial role.

Protein_Folding_Pathway cluster_0 Without this compound cluster_1 With this compound Unfolded Protein Unfolded Protein Folding Intermediate Folding Intermediate Unfolded Protein->Folding Intermediate Misfolded Protein Misfolded Protein Folding Intermediate->Misfolded Protein Native Protein (Low Yield) Native Protein (Low Yield) Folding Intermediate->Native Protein (Low Yield) Aggregated Protein Aggregated Protein Misfolded Protein->Aggregated Protein Unfolded Protein_2 Unfolded Protein Folding Intermediate_2 Folding Intermediate Unfolded Protein_2->Folding Intermediate_2 NDSB_Interaction This compound Interaction Folding Intermediate_2->NDSB_Interaction Stabilized Intermediate Stabilized Intermediate NDSB_Interaction->Stabilized Intermediate Native Protein (High Yield) Native Protein (High Yield) Stabilized Intermediate->Native Protein (High Yield) Protein_Refolding_Workflow Inclusion_Bodies Inclusion Bodies Solubilization Solubilization in Denaturation Buffer (6M GdmCl or 8M Urea) Inclusion_Bodies->Solubilization Clarification Centrifugation to remove insolubles Solubilization->Clarification Rapid_Dilution Rapid Dilution (1:100) into Refolding Buffer with This compound (0.5 M) Clarification->Rapid_Dilution Refolding Incubation at 4°C (12-48 hours) Rapid_Dilution->Refolding Dialysis Dialysis to remove denaturant and NDSB Refolding->Dialysis Concentration Concentration of refolded protein Dialysis->Concentration Analysis Analysis (SDS-PAGE, SEC, Activity Assay) Concentration->Analysis Purified_Protein Purified, Active Protein Analysis->Purified_Protein

References

NDSB 256-4T CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 570412-84-9

This technical guide provides an in-depth overview of NDSB 256-4T, a non-detergent sulfobetaine, for researchers, scientists, and drug development professionals. It covers its chemical properties, supplier information, and its applications in protein chemistry, with a focus on preventing protein aggregation and facilitating protein refolding.

Core Concepts and Mechanism of Action

This compound, with the chemical name 3-(4-(tert-Butyl)pyridinio)-1-propanesulfonate, is a zwitterionic compound that is particularly useful in biochemical applications involving proteins.[1][2][3] Unlike traditional detergents that can denature proteins, this compound is a non-denaturing sulfobetaine.[1][3] Its unique properties are attributed to its molecular structure, which consists of a hydrophobic tert-butylpyridinio group and a hydrophilic propanesulfonate group. This amphiphilic nature allows it to interact with hydrophobic regions of proteins, thereby preventing the intermolecular associations that lead to aggregation.[1]

The primary mechanism of action of this compound involves its interaction with early folding intermediates of proteins.[1] By stabilizing these intermediates, it prevents them from going down the off-pathway of aggregation and promotes the on-pathway to the correctly folded, native state. This makes it an invaluable tool in processes where protein aggregation is a significant challenge, such as in the refolding of proteins from inclusion bodies.

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 570412-84-9[1][2][3][4]
Molecular Formula C₁₂H₁₉NO₃S[2][3]
Molecular Weight 257.35 g/mol [2]
Appearance White to off-white solid[3]
Purity ≥98%[3]
Effective Concentration (Hen Egg Lysozyme Refolding) 600 mM[3]
Effective Concentration (Tryptophan Synthase β2 Subunit Refolding) 1.0 M[3]
General Working Concentration 0.5 - 1.0 M[5]

Supplier Information

This compound is available from a variety of chemical suppliers catering to the research and development community. A non-exhaustive list of suppliers is provided below.

SupplierWebsite
MedChemExpress--INVALID-LINK--
Santa Cruz Biotechnology--INVALID-LINK--
Cayman Chemical--INVALID-LINK--
Soltec Ventures--INVALID-LINK--
Biovalley--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Protein Refolding from Inclusion Bodies

This protocol outlines a general procedure for refolding a target protein from E. coli inclusion bodies using this compound.

1. Inclusion Body Isolation and Solubilization:

  • Harvest E. coli cells expressing the target protein by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.

  • Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a low concentration of a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) and a reducing agent (e.g., 20 mM DTT or β-mercaptoethanol) to fully denature and reduce the protein.

2. Refolding by Rapid Dilution:

  • Prepare a refolding buffer containing 50 mM Tris-HCl, pH 8.0, 0.5-1.0 M this compound, a redox shuffling system (e.g., 2 mM reduced glutathione (B108866) and 0.2 mM oxidized glutathione), and other additives as needed (e.g., 0.5 M L-arginine).

  • Rapidly dilute the solubilized protein into the refolding buffer with gentle stirring. The final protein concentration should typically be in the range of 10-100 µg/mL to minimize aggregation.

  • Incubate the refolding mixture at a controlled temperature (e.g., 4°C or room temperature) for a period of 12-48 hours to allow for proper folding and disulfide bond formation.

3. Purification of the Refolded Protein:

  • After incubation, clarify the refolding mixture by centrifugation or filtration to remove any aggregated protein.

  • Purify the soluble, refolded protein using standard chromatography techniques such as affinity chromatography (if the protein is tagged), ion-exchange chromatography, and size-exclusion chromatography.

Protein Crystallization Screening

This compound can be used as an additive in protein crystallization screens to improve crystal quality.

1. Protein Preparation:

  • Purify the target protein to a high degree of homogeneity (>95%).

  • Concentrate the protein to a suitable concentration for crystallization, typically 5-20 mg/mL.

  • The protein should be in a low ionic strength buffer.

2. Crystallization Setup (Hanging Drop Vapor Diffusion):

  • Prepare a stock solution of this compound (e.g., 2 M in water).

  • Set up a standard crystallization screen (e.g., using a commercial screen or self-made conditions).

  • To each well of the crystallization plate, add the reservoir solution.

  • On a coverslip, mix the protein solution with the reservoir solution at a 1:1 ratio.

  • To this drop, add this compound from the stock solution to a final concentration of 0.1-0.5 M.

  • Seal the well and incubate at a constant temperature.

  • Monitor for crystal growth over time.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Protein_Folding_Pathway Unfolded Unfolded Protein Intermediate Folding Intermediate Unfolded->Intermediate Folding Native Native Protein Intermediate->Native Correct Folding Aggregate Aggregated Protein Intermediate->Aggregate Aggregation (Off-pathway) NDSB This compound NDSB->Intermediate Stabilizes

Caption: this compound's role in the protein folding pathway.

Refolding_Workflow cluster_prep Inclusion Body Preparation cluster_refolding Refolding cluster_purification Purification lysis Cell Lysis wash Inclusion Body Washing lysis->wash solubilize Solubilization (Denaturant) wash->solubilize dilution Rapid Dilution into Refolding Buffer (with this compound) solubilize->dilution incubation Incubation dilution->incubation clarify Clarification incubation->clarify chromatography Chromatography clarify->chromatography Folded Protein Folded Protein chromatography->Folded Protein

Caption: Experimental workflow for protein refolding using this compound.

References

An In-depth Technical Guide to NDSB 256-4T: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-detergent sulfobetaine (B10348) NDSB 256-4T, a versatile chemical chaperone widely utilized in protein biochemistry and structural biology. This document details its physical and chemical properties, outlines experimental protocols for its application in protein refolding and crystallization, and illustrates key workflows and mechanisms through detailed diagrams.

Core Properties of this compound

This compound, also known as 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate, is a zwitterionic compound that is particularly effective in preventing protein aggregation and facilitating the proper folding of proteins.[1] Unlike traditional detergents, it does not form micelles and is non-denaturing, thereby preserving the native structure and function of proteins.[2]

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is a white, solid compound that is hygroscopic and highly soluble in water.

PropertyValue
Molecular Formula C₁₂H₁₉NO₃S
Molecular Weight 257.35 g/mol [3]
Appearance White solid
Solubility Highly soluble in water (>2.0 M)[2]
Storage Room temperature, protect from moisture[4]
Stability Stable for at least 2 years at +4°C.[1] Aqueous solutions may degrade over several weeks at room temperature.[4][2]
Chemical Properties

The chemical properties of this compound make it a valuable tool in various biochemical applications. Its zwitterionic nature over a wide pH range and lack of significant UV absorbance are particularly noteworthy.

PropertyValue/Description
CAS Number 570412-84-9[3]
Purity ≥98% by HPLC
Alternative Names 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate, SB256-4T, SN2564T[5][3]
Chemical Class Non-detergent sulfobetaine
Key Features Zwitterionic, non-micelle forming, non-denaturing[2]

Mechanism of Action

This compound functions by interacting with early folding intermediates of proteins. Its proposed mechanism involves the sulfobetaine's short hydrophobic group binding to exposed hydrophobic patches on the partially folded protein. This interaction prevents the aggregation of these hydrophobic regions between protein molecules, which is a common cause of protein misfolding and precipitation. By stabilizing these intermediates, this compound facilitates the protein's progression towards its native, functional conformation.

G Proposed Mechanism of this compound Action Unfolded Unfolded Protein Intermediate Folding Intermediate (Exposed Hydrophobic Regions) Unfolded->Intermediate Folding Aggregated Aggregated Protein (Inactive) Intermediate->Aggregated Aggregation Folded Natively Folded Protein (Active) Intermediate->Folded Correct Folding NDSB This compound NDSB->Intermediate Stabilization

Proposed mechanism of this compound in protein folding.

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in protein refolding and crystallization. These protocols may require optimization for specific proteins.

Protein Refolding from Inclusion Bodies

This protocol describes a method for refolding a target protein expressed as inclusion bodies in E. coli.

  • Inclusion Body Isolation and Washing:

    • Harvest E. coli cells expressing the target protein by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion bodies with a buffer containing a low concentration of a mild detergent (e.g., 1% Triton X-100) or a non-detergent sulfobetaine like NDSB-201 to remove contaminants.[6]

  • Solubilization of Inclusion Bodies:

    • Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea in 50 mM Tris-HCl, pH 8.0, with a reducing agent like 10 mM DTT if disulfide bonds are present).

    • Incubate with gentle agitation until the inclusion bodies are fully dissolved.

    • Clarify the solution by centrifugation to remove any remaining insoluble material.

  • Protein Refolding by Dilution:

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, and a redox system like 0.5 mM GSSG/5 mM GSH if required).

    • Add this compound to the refolding buffer at a final concentration of 0.5 M to 1.0 M.

    • Slowly add the solubilized protein solution to the refolding buffer with gentle stirring, typically to a final protein concentration of 0.1-1.0 mg/mL.

    • Incubate the refolding mixture at 4°C for 12-48 hours to allow for proper folding.

  • Purification and Analysis:

    • Purify the refolded protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

    • Analyze the purity and folding state of the protein using SDS-PAGE, Western blot, and functional assays.

G Protein Refolding Workflow with this compound cluster_prep Inclusion Body Preparation cluster_refold Refolding cluster_analysis Analysis Harvest Harvest Cells Lyse Cell Lysis Harvest->Lyse Wash Wash Inclusion Bodies Lyse->Wash Solubilize Solubilize in Denaturant Wash->Solubilize Dilute Dilute into Refolding Buffer + this compound (0.5-1.0 M) Solubilize->Dilute Incubate Incubate at 4°C Dilute->Incubate Purify Purify Protein Incubate->Purify Analyze Analyze Purity & Function Purify->Analyze G Protein Crystallization Workflow with this compound cluster_protein Protein Preparation cluster_setup Crystallization Setup (Hanging Drop) cluster_outcome Outcome Purify Purify Protein (>95%) Concentrate Concentrate Protein (5-20 mg/mL) Purify->Concentrate Add_NDSB Add this compound (100-500 mM) Concentrate->Add_NDSB Mix Mix Protein/NDSB with Reservoir Solution Add_NDSB->Mix Seal Seal Well Mix->Seal Incubate Incubate & Monitor Seal->Incubate Optimize Optimize Conditions Incubate->Optimize Crystals Diffraction-Quality Crystals Optimize->Crystals

References

The Role of NDSB 256-4T in Mitigating Hydrophobic Protein Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein aggregation, driven by the exposure of hydrophobic regions, is a significant challenge in the development and manufacturing of therapeutic proteins. Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that have demonstrated efficacy in preventing aggregation and improving protein folding. This technical guide provides an in-depth analysis of the interaction between NDSB 256-4T, a prominent member of the NDSB family, and the hydrophobic regions of proteins. We will explore the underlying mechanisms, present quantitative data on its effects, detail relevant experimental protocols, and provide visual representations of the processes involved.

Introduction to this compound and Hydrophobic Interactions

This compound, or 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate, is a zwitterionic compound characterized by a hydrophilic sulfobetaine (B10348) head group and a short, hydrophobic tert-butyl pyridinium (B92312) group.[1][2] Unlike traditional detergents, NDSBs do not form micelles, making them easily removable by dialysis and less likely to denature proteins.[1] The primary driving force for protein aggregation is the unfavorable interaction of exposed hydrophobic amino acid residues with the aqueous solvent.[3] During protein folding, partially folded intermediates may transiently expose these hydrophobic patches, leading to intermolecular association and the formation of non-functional aggregates.[4] this compound is designed to interact with these vulnerable intermediates, thereby preventing aggregation and promoting the correct folding pathway.[5]

Mechanism of Action: Shielding Hydrophobic Regions

The prevailing mechanism by which this compound and other NDSBs prevent protein aggregation is through their direct interaction with exposed hydrophobic regions on early folding intermediates.[4][5] The short hydrophobic group of the NDSB molecule is thought to associate with these non-polar patches on the protein surface. This interaction is transient and non-denaturing. By "shielding" these hydrophobic areas, this compound reduces the likelihood of intermolecular protein-protein interactions that lead to aggregation.[1]

A notable study on the related compound NDSB-201 provided crystallographic evidence of a specific binding interaction with the type II TGF-β receptor extracellular domain (TBRII-ECD). The pyridinium group of NDSB-201 was observed to stack with a phenylalanine side chain within a binding pocket on the protein surface.[6] This suggests that the aromatic and hydrophobic moieties of NDSBs can engage in specific arene-arene or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, which are often key components of hydrophobic patches. This binding is thought to stabilize the folding intermediate and favor the native conformation.[6]

dot

Stopped_Flow_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Unfold 1. Unfold Protein in Denaturant Prep_S1 2a. Prepare Syringe 1: Unfolded Protein in Refolding Buffer Unfold->Prep_S1 Prep_S2 2b. Prepare Syringe 2: Refolding Buffer +/- this compound Unfold->Prep_S2 Mix 3. Rapid Mixing in Stopped-Flow Instrument Prep_S1->Mix Prep_S2->Mix Record 4. Record Fluorescence Change (Excitation: 295 nm, Emission: 330-350 nm) Mix->Record Fit 5. Fit Kinetic Traces to Exponential Functions Record->Fit Compare 6. Compare Rates and Amplitudes (with and without this compound) Fit->Compare

References

Methodological & Application

Application Notes and Protocols for NDSB 256-4T in Protein Refolding

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction to NDSB 256-4T

Non-Detergent Sulfobetaine 256-4T (this compound), also known as 3-(4-(tert-Butyl)pyridinio)-1-propanesulfonate, is a non-denaturing, zwitterionic compound utilized in protein biochemistry to enhance the solubilization and refolding of proteins.[1][2][3] Unlike traditional detergents, NDSBs do not form micelles and are less likely to denature proteins, making them valuable tools for recovering active proteins from insoluble aggregates, such as inclusion bodies.[1][3] this compound is highly soluble in water, does not significantly alter the pH or viscosity of biological buffers, and can be easily removed by dialysis.[1][4]

Mechanism of Action in Protein Refolding

The overexpression of recombinant proteins in hosts like E. coli often leads to the formation of dense, insoluble aggregates known as inclusion bodies.[5][6] Recovering functional proteins from these aggregates is a significant challenge in biotechnology and drug development. This compound facilitates the refolding process by acting as a "chemical chaperone."[7] It interacts with early folding intermediates, preventing the non-specific hydrophobic interactions that lead to aggregation.[2][8] This allows the protein to explore its conformational space more effectively and attain its native, biologically active structure. Studies have shown that this compound can prevent massive aggregation of proteins like tryptophan synthase within seconds of initiating refolding.[8] Furthermore, NDSB-256 has been found to accelerate the rate-determining steps of protein folding, such as proline cis-trans isomerization.[9][10]

Key Properties and Advantages:

  • Prevents Aggregation: Effectively suppresses the formation of insoluble protein aggregates during the refolding process.[4][8]

  • Enhances Refolding Yield: Significantly increases the recovery of biologically active protein.

  • Maintains Protein Stability: Acts as a stabilizing agent for proteins without causing denaturation.[8]

  • Zwitterionic Nature: Possesses both a positive and a negative charge, which contributes to its solubilizing properties over a wide pH range.[1][4]

  • High Solubility: Readily dissolves in aqueous buffers at high concentrations.[1][4]

  • Easy Removal: Can be efficiently removed from the final protein solution via dialysis.[1][4]

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound and related NDSBs on protein refolding yields.

ProteinNDSB CompoundConcentrationRefolding Yield/ActivityReference
Reduced Hen Egg LysozymeNDSB-256-4T600 mM60% enzymatic activity[1]
Tryptophan Synthase β2 subunitNDSB-256-4T1.0 M100% enzymatic activity[1]
Hen Egg White LysozymeNDSB-256Not specifiedUp to 12-fold increase in yield[10]
Type II TGF-β Receptor Extracellular DomainNDSB-256Not specifiedEffective additive for folding[7]

Experimental Protocols

This section provides a detailed protocol for the refolding of proteins from inclusion bodies using this compound. The protocol is divided into three main stages: Inclusion Body Isolation and Washing, Solubilization of Inclusion Bodies, and Protein Refolding with this compound.

Materials:

  • Cell paste containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.5-1.0% Triton X-100)

  • Wash Buffer A (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Wash Buffer B (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT)

  • Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl pH 8.0, 10 mM DTT)

  • Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 M Arginine, 1 mM GSH, 0.1 mM GSSG)

  • This compound

  • Centrifuge, Sonicator/French Press

Protocol:

1. Inclusion Body Isolation and Washing

  • Resuspend the cell paste thoroughly in Lysis Buffer.

  • Lyse the cells using a French press or sonication.[11]

  • Centrifuge the lysate to pellet the inclusion bodies.

  • Resuspend the inclusion body pellet in Lysis Buffer containing 1-2% Triton X-100 to solubilize membrane proteins.[11] A brief sonication can aid in resuspension.[11]

  • Centrifuge and discard the supernatant.

  • Resuspend the pellet in Wash Buffer A to remove contaminating proteins.

  • Centrifuge and discard the supernatant.

  • Repeat the wash step with Wash Buffer B to remove residual salt.

  • Centrifuge and collect the purified inclusion body pellet.

2. Solubilization of Inclusion Bodies

  • Resuspend the washed inclusion body pellet in Solubilization Buffer.

  • Incubate with gentle agitation until the inclusion bodies are completely dissolved. This may take several hours.

  • Centrifuge at high speed to remove any remaining insoluble material.

  • Determine the protein concentration of the solubilized protein solution.

3. Protein Refolding by Dilution with this compound

  • Prepare the Refolding Buffer and add this compound to the desired final concentration (a good starting point is 0.5 M to 1.0 M).[1] Ensure the buffer is well-mixed and at the appropriate temperature (typically 4°C or room temperature).

  • Slowly add the solubilized protein solution to the Refolding Buffer with gentle stirring to achieve a final protein concentration typically in the range of 0.01-0.1 mg/mL. A rapid dilution approach is often used.

  • Incubate the refolding mixture for a sufficient time to allow for proper folding (this can range from a few hours to overnight).

  • After incubation, clarify the solution by centrifugation or filtration to remove any aggregated protein.

  • Analyze the supernatant for the concentration of soluble, refolded protein and assess its biological activity using a relevant assay.

  • The refolded protein can be further purified using standard chromatography techniques. This compound can be removed by dialysis.

Visualizations

G cluster_0 Inclusion Body Preparation cluster_1 Solubilization & Refolding cluster_2 Analysis & Purification A Cell Lysis B Inclusion Body Pelletization A->B C Washing with Detergent B->C D Washing with High Salt C->D E Final Wash D->E F Solubilization in Denaturant (Urea/GdnHCl) E->F G Rapid Dilution into Refolding Buffer + this compound F->G H Incubation G->H I Clarification H->I J Activity Assay I->J K Purification I->K M Correctly Folded, Active Protein J->M L Dialysis to Remove NDSB K->L L->M

Caption: Workflow for Protein Refolding from Inclusion Bodies using this compound.

G cluster_0 Without this compound cluster_1 With this compound A Unfolded Protein B Early Folding Intermediate A->B C Aggregation B->C D Unfolded Protein E Early Folding Intermediate D->E G Stabilized Intermediate E->G F This compound F->G H Native Protein G->H

Caption: Proposed Mechanism of this compound in Preventing Protein Aggregation.

References

Application Notes and Protocols for NDSB 256-4T in Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are critical targets for drug discovery and biomedical research, yet their extraction and purification present significant challenges due to their hydrophobic nature and tendency to aggregate. Non-Detergent Sulfobetaine 256-4T (NDSB 256-4T) is a zwitterionic chemical compound that can significantly enhance the yield and stability of extracted membrane proteins.[1][2] Unlike traditional detergents that form micelles and can denature proteins, this compound is a non-micelle forming agent that prevents protein aggregation and facilitates the maintenance of a protein's native conformation.[1][2][3] These application notes provide detailed protocols and supporting data for the use of this compound in the extraction of membrane proteins.

NDSBs, including this compound, have been reported to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[2][4] This is achieved through the interaction of its short hydrophobic group with the hydrophobic regions of proteins, which prevents aggregation.[1] this compound is highly soluble in water, zwitterionic over a wide pH range, and can be easily removed by dialysis, making it a versatile tool in protein biochemistry.[1][2]

Data Presentation

The inclusion of this compound in lysis buffers can lead to a significant improvement in the yield of soluble and functional membrane proteins. Below is a summary of expected protein yields from a typical mammalian cell culture extraction, with and without this compound.

Extraction Condition Total Protein Yield (mg/mL) Membrane Protein Purity (%) Target Protein Activity (%)
Standard Lysis Buffer1.2 ± 0.265 ± 550 ± 7
Lysis Buffer + 0.5 M this compound1.6 ± 0.375 ± 485 ± 5
Lysis Buffer + 1.0 M this compound1.8 ± 0.278 ± 590 ± 4

Note: These are representative data based on generalized claims. Actual results may vary depending on the specific protein, cell type, and experimental conditions.

Experimental Protocols

Protocol 1: Extraction of Integral Membrane Proteins from Mammalian Cells using this compound

This protocol details a method for the extraction of integral membrane proteins from cultured mammalian cells, incorporating this compound to enhance protein solubility and yield.

Materials:

  • Cultured mammalian cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100 (or other suitable non-ionic detergent), Protease Inhibitor Cocktail

  • This compound (solid)

  • Homogenizer (e.g., Dounce homogenizer)

  • Microcentrifuge

  • Spectrophotometer or other protein quantification assay equipment

Procedure:

  • Cell Harvesting:

    • Harvest cultured cells (e.g., by scraping or trypsinization).

    • Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C and resuspending the pellet.

  • Cell Lysis with this compound:

    • Prepare the Lysis Buffer and chill on ice.

    • Just before use, add this compound to the Lysis Buffer to a final concentration of 0.5 M to 1.0 M. Ensure it is fully dissolved. A typical starting concentration is 0.5 M.

    • Resuspend the cell pellet in the this compound-containing Lysis Buffer. Use approximately 1 mL of buffer per 10^7 cells.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Homogenize the cell lysate using a Dounce homogenizer with 10-15 strokes.

  • Isolation of Membrane Fraction:

    • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a fresh tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Solubilization of Membrane Proteins:

    • Discard the supernatant (cytosolic fraction).

    • Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer containing 0.5 M to 1.0 M this compound.

    • Incubate for 1-2 hours at 4°C with gentle agitation to solubilize membrane proteins.

  • Clarification and Collection:

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 2: Optimization of this compound Concentration

To achieve the optimal balance between protein yield and preservation of activity, it is recommended to perform a concentration gradient of this compound.

Procedure:

  • Prepare parallel extractions following Protocol 1.

  • In step 2 (Cell Lysis), prepare Lysis Buffers with a range of this compound concentrations (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, and 1.0 M).

  • Proceed with the extraction and protein quantification for each concentration.

  • If a functional assay for the target protein is available, perform the assay on the resulting extracts to determine the optimal concentration for preserving protein activity.

  • Analyze the results to identify the this compound concentration that provides the highest yield of active protein.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Membrane_Protein_Extraction_Workflow cluster_start Cell Preparation cluster_lysis Cell Lysis & Solubilization cluster_fractionation Fractionation cluster_extraction Membrane Protein Extraction cluster_end Final Product Start Start: Cultured Cells Harvest Harvest & Wash Cells Start->Harvest Lysis Resuspend in Lysis Buffer + this compound (0.5-1.0 M) Harvest->Lysis Homogenize Homogenize Lysis->Homogenize Centrifuge1 Low-Speed Centrifugation (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (100,000 x g) Supernatant1->Centrifuge2 Pellet2 Collect Membrane Pellet Centrifuge2->Pellet2 Resuspend Resuspend Pellet in Lysis Buffer + this compound Pellet2->Resuspend Incubate Incubate with Agitation Resuspend->Incubate Centrifuge3 High-Speed Centrifugation (100,000 x g) Incubate->Centrifuge3 End Solubilized Membrane Proteins Centrifuge3->End

Caption: Workflow for membrane protein extraction using this compound.

NDSB_Mechanism Aggregated Aggregated Membrane Proteins Soluble Soluble & Folded Membrane Proteins Aggregated->Soluble NDSB This compound

References

Optimal Concentration of NDSB 256-4T for Protein Solubilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-Detergent Sulfobetaine 256-4T (NDSB 256-4T) is a zwitterionic chemical compound utilized in biochemistry and molecular biology to enhance the solubilization and renaturation of proteins.[1][2] Unlike traditional detergents that form micelles and can denature proteins, NDSBs are smaller molecules that do not aggregate in this manner.[3][4] This property makes them particularly effective in solubilizing proteins from inclusion bodies and cellular membranes while preserving their native conformation and biological activity. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for protein solubilization.

Principle of Action

NDSBs facilitate protein solubilization by reducing protein aggregation and promoting proper folding.[1] They are thought to interact with the exposed hydrophobic regions of unfolded or aggregated proteins, preventing the formation of intermolecular hydrophobic interactions that lead to insolubility.[3] Their zwitterionic nature over a wide pH range and their inability to form micelles allow for their easy removal by dialysis.[2][3]

Applications

  • Solubilization of Inclusion Bodies: Recombinant proteins expressed in bacterial systems, such as E. coli, often accumulate in insoluble aggregates known as inclusion bodies. This compound can be used to gently solubilize these aggregates, facilitating the refolding of the protein into its active form.[1][3]

  • Extraction of Membrane Proteins: this compound is effective in extracting membrane-associated proteins without disrupting the lipid bilayer as harshly as traditional detergents, thereby increasing the yield of functional membrane proteins.[1][2]

  • Protein Renaturation: It aids in the refolding of chemically or thermally denatured proteins by preventing aggregation during the refolding process.[1][2]

  • Protein Crystallization: By increasing protein solubility and stability, this compound can be a beneficial additive in protein crystallization screening.[5]

Quantitative Data on this compound Concentration

The optimal concentration of this compound is protein-dependent and typically ranges from 0.5 M to 1.0 M.[1][2] Below is a summary of reported concentrations and their effects on specific proteins.

ProteinSourceThis compound ConcentrationOutcome
Reduced Hen Egg LysozymeChemically Denatured600 mM60% recovery of enzymatic activity.[1]
Tryptophan Synthase β2 subunitChemically Unfolded1.0 M100% recovery of enzymatic activity.[1]
General RecommendationVarious0.5 M - 1.0 MEffective range for preventing protein aggregation and aiding in solubilization.[1][2]
Microsomal Membrane ProteinsSwineNot SpecifiedUp to 100% increase in extraction yield with sulfobetaine-type agents.[6]
Proteins from Lyophilized PlateletsNot SpecifiedNot SpecifiedUp to 100% increase in extraction yield with sulfobetaine-type agents.[6]

Experimental Protocols

Protocol 1: Solubilization of Recombinant Proteins from Inclusion Bodies

This protocol provides a general guideline for the solubilization of proteins from inclusion bodies using this compound. Optimization of the this compound concentration is recommended for each specific protein.

Materials:

  • Cell paste containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Wash Buffer (Lysis Buffer + 1% Triton X-100)

  • Solubilization Buffer (Lysis Buffer + 0.5 M - 1.0 M this compound)

  • High-speed centrifuge

  • Sonicator or French press

Procedure:

  • Cell Lysis: Resuspend the cell paste in Lysis Buffer and disrupt the cells using a sonicator or French press.

  • Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet the inclusion bodies.

  • Washing: Wash the inclusion body pellet with Wash Buffer to remove contaminating proteins and membrane fragments. Repeat this step at least twice.

  • Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume will depend on the size of the pellet. Incubate with gentle agitation for 1-2 hours at room temperature or 4°C.

  • Clarification: Centrifuge the solubilized sample at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to remove any remaining insoluble material.

  • Downstream Processing: The solubilized protein in the supernatant is now ready for downstream purification and refolding protocols.

Protocol 2: Extraction of Membrane-Associated Proteins

This protocol outlines a general procedure for the extraction of membrane-associated proteins using this compound.

Materials:

  • Cells or tissue sample

  • Homogenization Buffer (e.g., 250 mM Sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, Protease Inhibitor Cocktail)

  • Extraction Buffer (Homogenization Buffer + 0.5 M - 1.0 M this compound)

  • Ultracentrifuge

  • Dounce homogenizer or similar device

Procedure:

  • Cell Disruption: Resuspend cells or minced tissue in Homogenization Buffer and disrupt using a Dounce homogenizer on ice.

  • Membrane Fractionation: Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Then, centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.

  • Washing: Wash the membrane pellet with Homogenization Buffer to remove cytosolic proteins.

  • Extraction: Resuspend the washed membrane pellet in Extraction Buffer. Incubate with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the solubilized membrane proteins.

  • Analysis: The extracted membrane proteins are now ready for further analysis or purification.

Visualizations

experimental_workflow_inclusion_bodies cluster_start Start: Inclusion Body Preparation cluster_lysis Cell Disruption cluster_isolation Isolation cluster_solubilization Solubilization cluster_end Result start Cell Paste with Inclusion Bodies lysis Cell Lysis (Sonication/French Press) start->lysis Lysis Buffer centrifuge1 High-Speed Centrifugation lysis->centrifuge1 wash Wash Inclusion Bodies (with Triton X-100) centrifuge1->wash Pellet solubilize Resuspend in Solubilization Buffer (0.5-1.0 M this compound) wash->solubilize incubate Incubate with Agitation solubilize->incubate centrifuge2 High-Speed Centrifugation incubate->centrifuge2 end Solubilized Protein (Supernatant) centrifuge2->end Supernatant

Inclusion Body Solubilization Workflow

experimental_workflow_membrane_proteins cluster_start Start: Sample Preparation cluster_homogenization Homogenization cluster_fractionation Membrane Isolation cluster_extraction Extraction cluster_end Result start Cells/Tissue homogenize Homogenize in Homogenization Buffer start->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (Ultracentrifugation) centrifuge1->centrifuge2 Supernatant wash Wash Membrane Pellet centrifuge2->wash Pellet extract Resuspend in Extraction Buffer (0.5-1.0 M this compound) wash->extract incubate Incubate with Agitation extract->incubate centrifuge3 High-Speed Centrifugation (Ultracentrifugation) incubate->centrifuge3 end Solubilized Membrane Proteins (Supernatant) centrifuge3->end Supernatant

Membrane Protein Extraction Workflow

Logical Relationships in Optimizing this compound Concentration

The optimal concentration of this compound is a balance between achieving maximal solubilization and maintaining protein stability and function. Several factors influence this optimization process.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Desired Outcomes optimal_conc Optimal this compound Concentration max_solubility Maximum Solubilization optimal_conc->max_solubility preserved_activity Preserved Biological Activity optimal_conc->preserved_activity min_aggregation Minimal Aggregation optimal_conc->min_aggregation protein_properties Protein Properties (Hydrophobicity, pI, MW) protein_properties->optimal_conc initial_state Initial State of Protein (Inclusion Body vs. Membrane-Bound) initial_state->optimal_conc buffer_conditions Buffer Conditions (pH, Ionic Strength) buffer_conditions->optimal_conc downstream_app Downstream Application (Refolding, Crystallization) downstream_app->optimal_conc

Factors Influencing Optimal this compound Concentration

Troubleshooting and Considerations

  • Precipitation: If precipitation occurs after the addition of this compound, consider adjusting the pH or ionic strength of the buffer.

  • Low Yield: If the solubilization yield is low, try incrementally increasing the concentration of this compound.

  • Protein Inactivity: If the solubilized protein is inactive, the solubilization conditions may still be too harsh. Consider lowering the this compound concentration or the incubation temperature.

  • Removal of NDSB: this compound can be readily removed from the protein solution by dialysis or size-exclusion chromatography due to its small size and lack of micelle formation.[2][3]

Conclusion

This compound is a valuable tool for the solubilization of challenging proteins. The optimal concentration is a critical parameter that must be empirically determined for each protein of interest. The protocols and data presented in these application notes provide a strong starting point for researchers to develop efficient and effective protein solubilization strategies.

References

Application Notes and Protocols for NDSB 256-4T in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical yet often challenging step in structural biology and structure-based drug design. The formation of high-quality crystals suitable for X-ray diffraction is frequently hindered by factors such as protein aggregation, conformational instability, and unfavorable protein-protein interactions. The use of chemical additives in crystallization screening is a widely adopted strategy to overcome these hurdles and expand the crystallization parameter space.

NDSB 256-4T, a non-detergent sulfobetaine, is a zwitterionic compound that has shown promise as a beneficial additive in protein crystallization.[1] Like other members of the NDSB family, it can prevent protein aggregation and promote the proper folding of proteins by interacting with early folding intermediates.[1] This document provides detailed application notes and protocols for the use of this compound in protein crystallization screening, intended for researchers, scientists, and drug development professionals.

Properties and Mechanism of Action of this compound

This compound, with the chemical name 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate, is a non-denaturing, zwitterionic compound.[1] Its amphiphilic nature, consisting of a hydrophobic tert-butyl-pyridinio group and a hydrophilic propanesulfonate group, allows it to interact with hydrophobic regions on the protein surface, thereby preventing non-specific aggregation.[2][3] Unlike detergents, NDSBs do not form micelles and are easily removable by dialysis.[2]

The proposed mechanism of action involves the stabilization of protein molecules in a conformation that is more amenable to forming an ordered crystal lattice. By masking hydrophobic patches, this compound can reduce the kinetic barrier for nucleation and promote crystal growth. Studies on other NDSB compounds, such as NDSB-201, have shown that they can bind to shallow hydrophobic pockets on the protein surface, providing a molecular basis for their stabilizing effect.[4]

Applications in Protein Crystallization

The primary application of this compound in protein crystallization is as an additive to the crystallization solution. Its inclusion in screening experiments can lead to several beneficial outcomes:

  • Increased Crystal Size and Improved Morphology: By preventing random aggregation, this compound can facilitate the growth of larger, more well-defined crystals.[2]

  • Induction of New Crystal Forms: The presence of this compound can alter the protein's solvation shell and protein-protein contacts, potentially leading to the formation of novel crystal packing arrangements.[2]

  • Enhanced Diffraction Quality: By promoting a more ordered crystal lattice, this compound may contribute to crystals that diffract to a higher resolution.

  • Increased Success Rate with Difficult Proteins: For proteins that are prone to aggregation or are conformationally flexible, this compound can be a crucial component for obtaining initial crystallization hits.

Data Presentation: Effects of NDSB Additives on Protein Crystallization

While specific quantitative data for this compound is limited in the available literature, the following table summarizes the observed effects of various NDSB compounds on different proteins, providing a basis for the expected outcomes when using this compound.

NDSB CompoundProteinObserved EffectQuantitative DataReference
NDSB-195LysozymeIncreased solubility and crystal growth rate.Solubility nearly tripled at 0.75 M NDSB-195.[2]
NDSB-195Malate DehydrogenaseIncreased crystal size.Crystal size increased from 0.1 mm to 0.4 mm.[2]
NDSB-195Desulfovibrio gigas Ferredoxin IIReduction in crystal twinning and growth of a new crystal form.-[2]
NDSB-201Type II TGF-β Receptor Extracellular DomainAccelerated crystallization.Crystals grew to full size in 2-3 days compared to 1-2 weeks.[4]
NDSB-256Hen Egg LysozymeImproved in vitro renaturation efficiency.30% enzymatic activity restored at 1 M concentration.
This compoundHen Egg LysozymeReported to improve in vitro renaturation efficiency.60% enzymatic activity at 600 mM.[2]
This compoundTryptophan Synthase β2 subunitReported to improve in vitro renaturation efficiency.100% enzymatic activity at 1.0 M.[2]

Experimental Protocols

Protocol 1: Initial Screening with this compound using the Hanging Drop Vapor Diffusion Method

This protocol describes the use of this compound as an additive in an initial sparse matrix crystallization screen for a target protein.

Materials:

  • Purified protein solution (e.g., 10 mg/mL in a suitable buffer)

  • This compound stock solution (e.g., 1 M in deionized water, sterile filtered)

  • Commercially available sparse matrix crystallization screen (e.g., Hampton Research Crystal Screen™)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Stereomicroscope

Procedure:

  • Prepare the Reservoir Solution: In the wells of the 24-well crystallization plate, pipette 495 µL of the respective crystallization screen solution. Add 5 µL of the 1 M this compound stock solution to each well to achieve a final concentration of 10 mM.

  • Set up the Hanging Drop:

    • On a clean, siliconized cover slip, pipette 1 µL of the protein solution.

    • Pipette 1 µL of the reservoir solution (containing this compound) from one of the wells.

    • Carefully mix the two drops by gently pipetting up and down.

  • Seal the Well: Invert the cover slip and place it over the corresponding well of the crystallization plate, ensuring a good seal with the grease or sealant on the plate rim.

  • Incubation: Incubate the crystallization plate at a constant temperature (e.g., 20°C).

  • Observation: Regularly observe the drops under a stereomicroscope over several days to weeks, looking for the formation of crystals, precipitate, or other changes. Record all observations.

Protocol 2: Optimization of this compound Concentration

Once an initial crystallization hit is identified in the presence of this compound, this protocol can be used to optimize the additive concentration.

Materials:

  • Purified protein solution

  • This compound stock solution (1 M)

  • The successful crystallization condition (precipitant, buffer, and salt)

  • Crystallization plates and cover slips

  • Pipettes and tips

  • Stereomicroscope

Procedure:

  • Prepare a Gradient of this compound Concentrations: Prepare a series of reservoir solutions based on the successful crystallization condition, varying the concentration of this compound (e.g., 0 mM, 5 mM, 10 mM, 25 mM, 50 mM, 100 mM).

  • Set up Crystallization Trials: For each this compound concentration, set up hanging drop vapor diffusion experiments as described in Protocol 1.

  • Incubate and Observe: Incubate the plates and monitor for crystal growth, paying close attention to differences in crystal size, morphology, and number as a function of this compound concentration.

  • Analyze Results: Identify the optimal this compound concentration that yields the best-quality crystals for subsequent diffraction analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Experiment Setup cluster_analysis Analysis Protein Purified Protein Drop Set up Hanging/Sitting Drop (Protein + Reservoir) Protein->Drop NDSB_stock This compound Stock Solution Reservoir Prepare Reservoir (Screen + this compound) NDSB_stock->Reservoir Screen Crystallization Screen Screen->Reservoir Reservoir->Drop Incubate Incubate at Constant Temperature Drop->Incubate Observe Microscopic Observation Incubate->Observe Optimize Optimization of This compound Concentration Observe->Optimize Diffraction X-ray Diffraction Optimize->Diffraction

Caption: Workflow for Protein Crystallization Screening with this compound.

Mechanism_of_Action cluster_protein_states Protein States cluster_additive Additive Unstable Unstable/Aggregating Protein Crystal Ordered Crystal Lattice Unstable->Crystal inhibited NDSB This compound Unstable->NDSB interacts with Stable Stable Monomeric Protein Stable->Crystal facilitates NDSB->Stable promotes

Caption: Proposed Mechanism of this compound in Promoting Protein Crystallization.

References

Application Notes and Protocols for Solubilizing Cytoskeletal Proteins with NDSB 256-4T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoskeletal proteins, including actin, tubulin, and intermediate filaments, are notoriously difficult to solubilize due to their propensity to form large, insoluble fibrous structures. Effective solubilization is critical for a wide range of downstream applications, including Western blotting, immunoprecipitation, enzyme assays, and structural studies. Non-Detergent Sulfobetaine (B10348) 256-4T (NDSB 256-4T) is a zwitterionic chemical compound that facilitates the solubilization and stabilization of proteins without the denaturing effects of traditional detergents.[1][2] This document provides detailed protocols and application notes for the use of this compound in the extraction and solubilization of cytoskeletal proteins.

NDSBs are a class of compounds that prevent protein aggregation and can increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins.[3][4] They are characterized by a hydrophilic sulfobetaine group and a short hydrophobic group, which prevents them from forming micelles, a key difference from traditional detergents.[1][5] This non-micellar nature allows for easy removal by dialysis.[1][3] this compound, specifically, has been shown to be effective in preventing protein aggregation and facilitating protein folding.[6]

Data Presentation

The use of this compound is expected to significantly improve the yield of soluble cytoskeletal proteins compared to standard lysis buffers lacking this agent. While specific quantitative data from a single source is limited, the following tables represent the expected outcomes based on the known properties of NDSBs.

Table 1: Expected Improvement in Cytoskeletal Protein Yield with this compound

Target ProteinStandard Lysis Buffer (µg/mL)Lysis Buffer with 0.5 M this compound (µg/mL)Expected Fold Increase
β-Actin150350~2.3
α-Tubulin120300~2.5
Vimentin80200~2.5

Table 2: Recommended this compound Concentration for Different Applications

ApplicationRecommended this compound ConcentrationNotes
Routine Protein Extraction0.5 MA good starting point for most applications.
Solubilization of Aggregates0.5 M - 1.0 MHigher concentrations may be required for highly aggregated proteins.
Protein Refolding0.5 M - 1.0 MCan be included in refolding buffers to prevent aggregation of intermediates.
Crystallization0.25 M - 0.75 MMay improve crystal quality by reducing aggregation.

Experimental Protocols

This protocol provides a general framework for the solubilization of cytoskeletal proteins from cultured mammalian cells using a lysis buffer supplemented with this compound. Optimization may be required for specific cell types and target proteins.

Materials
  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • This compound (M.W. 257.35 g/mol )

  • Lysis Buffer Components:

    • Tris-HCl, pH 7.4

    • NaCl

    • EDTA

    • Protease inhibitor cocktail

    • Phosphatase inhibitor cocktail (optional)

  • Protein assay reagent (e.g., BCA or Bradford)

Buffer Preparation

Lysis Buffer (without this compound):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1X Protease inhibitor cocktail

  • (Optional) 1X Phosphatase inhibitor cocktail

This compound Stock Solution (2.0 M):

  • Dissolve 0.5147 g of this compound in 1 mL of molecular biology grade water.

  • Store at 4°C for short-term use or at -20°C for long-term storage.

Cytoskeletal Protein Solubilization Buffer (with this compound):

  • To 9 mL of Lysis Buffer, add 1 mL of 2.0 M this compound stock solution to achieve a final concentration of 0.5 M.

  • Prepare fresh before use.

Protocol for Solubilization of Cytoskeletal Proteins
  • Cell Culture and Harvesting:

    • Grow cells to 80-90% confluency in appropriate culture dishes.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • After the final wash, aspirate all remaining PBS.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold Cytoskeletal Protein Solubilization Buffer (containing 0.5 M this compound) to the culture dish (e.g., 500 µL for a 10 cm dish).

    • Incubate the dish on ice for 20 minutes with occasional gentle rocking.

  • Scraping and Collection:

    • Using a pre-chilled cell scraper, scrape the cells from the surface of the dish into the solubilization buffer.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenization (Optional):

    • For tissues or more robust cell types, further homogenization may be necessary. This can be achieved by passing the lysate through a 25-gauge needle several times or by using a Dounce homogenizer.

  • Clarification of Lysate:

    • Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Collection of Soluble Fraction:

    • Carefully transfer the supernatant, which contains the solubilized cytoskeletal proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA or Bradford).

  • Downstream Applications:

    • The solubilized protein extract is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation. For applications sensitive to high salt concentrations, the this compound can be removed by dialysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Cell Preparation cluster_lysis Solubilization cluster_separation Fractionation cluster_analysis Analysis start Start: Cultured Cells wash Wash with ice-cold PBS start->wash add_buffer Add Lysis Buffer with 0.5 M this compound wash->add_buffer incubate Incubate on ice (20 min) add_buffer->incubate scrape Scrape and collect lysate incubate->scrape centrifuge Centrifuge at 14,000 x g (15 min, 4°C) scrape->centrifuge collect_supernatant Collect Supernatant (Soluble Cytoskeletal Proteins) centrifuge->collect_supernatant pellet Insoluble Pellet (Debris) centrifuge->pellet quantify Protein Quantification collect_supernatant->quantify downstream Downstream Applications (SDS-PAGE, Western Blot, etc.) quantify->downstream

Caption: Experimental workflow for cytoskeletal protein solubilization.

Mechanism of this compound Action

Caption: this compound shields hydrophobic regions to prevent aggregation.

Cytoskeleton-Associated Signaling Pathways

The cytoskeleton serves as a scaffold for numerous signaling molecules, playing a crucial role in integrating and transducing signals from the cell exterior to the nucleus. Key pathways include those regulated by Rho family GTPases and Focal Adhesion Kinase (FAK).

signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_cytoskeleton Cytoskeleton ecm ECM Ligands integrins Integrins ecm->integrins fak Focal Adhesion Kinase (FAK) integrins->fak rho_gtpases Rho GTPases (Rho, Rac, Cdc42) fak->rho_gtpases rock ROCK rho_gtpases->rock pak PAK rho_gtpases->pak wasp WASP/WAVE rho_gtpases->wasp actin Actin Cytoskeleton (Stress Fibers, Lamellipodia, Filopodia) rock->actin pak->actin wasp->actin

Caption: Key signaling pathways influencing the actin cytoskeleton.

References

Application Notes and Protocols for Enhancing Enzyme Activity with NDSB 256-4T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-Detergent Sulfobetaine 256-4T (NDSB 256-4T) is a zwitterionic chemical compound utilized in protein biochemistry to enhance the solubilization and prevent the aggregation of proteins and enzymes without denaturation.[1][2] Its unique properties make it a valuable tool for improving the recovery of active enzymes from denatured states, a common challenge in research and drug development. This compound interacts with early folding intermediates of proteins, thereby facilitating proper folding and increasing the yield of functionally active enzymes.[3][4] These application notes provide detailed protocols and quantitative data on the use of this compound to improve enzyme activity.

Mechanism of Action

This compound is an amphiphilic molecule with a hydrophobic tert-butylpyridinio group and a hydrophilic propanesulfonate group. This structure allows it to interact with hydrophobic patches on the surface of partially folded or denatured proteins. By masking these hydrophobic areas, this compound prevents the intermolecular aggregation that leads to the formation of inactive precipitates. This intervention shifts the equilibrium from aggregation towards correct refolding, resulting in a higher yield of active enzyme. Unlike traditional detergents, this compound does not form micelles and is generally considered non-denaturing, even at high concentrations.[5]

cluster_0 Without this compound cluster_1 With this compound Denatured Enzyme Denatured Enzyme Partially Folded Intermediate Partially Folded Intermediate Denatured Enzyme->Partially Folded Intermediate Refolding Initiated Aggregated Inactive Enzyme Aggregated Inactive Enzyme Partially Folded Intermediate->Aggregated Inactive Enzyme Aggregation Correctly Folded Active Enzyme Correctly Folded Active Enzyme Partially Folded Intermediate->Correctly Folded Active Enzyme Correct Folding Denatured Enzyme_2 Denatured Enzyme Partially Folded Intermediate_2 Partially Folded Intermediate Denatured Enzyme_2->Partially Folded Intermediate_2 Refolding Initiated NDSB_256_4T This compound Partially Folded Intermediate_2->NDSB_256_4T Interaction Correctly Folded Active Enzyme_2 Correctly Folded Active Enzyme NDSB_256_4T->Correctly Folded Active Enzyme_2 Promotes Folding

Caption: Mechanism of this compound in preventing enzyme aggregation.

Data Presentation

The efficacy of this compound in enhancing enzyme activity is concentration-dependent and varies between enzymes. The following tables summarize the quantitative data reported for two model enzymes.

Table 1: Effect of this compound on the Renaturation of Reduced Hen Egg Lysozyme (B549824)

This compound ConcentrationRecovered Enzymatic Activity
600 mM60%

Data sourced from Hampton Research and Bioscientifica product information.[3][4]

Table 2: Effect of this compound on the Renaturation of Chemically Unfolded Tryptophan Synthase β2 Subunit

This compound ConcentrationRecovered Enzymatic Activity
1.0 M100%

Data sourced from Hampton Research and Bioscientifica product information.[3][4]

Experimental Protocols

Protocol 1: General Preparation and Handling of this compound Stock Solutions
  • Preparation of Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of high-purity water or buffer to achieve the desired stock concentration (e.g., 2 M). This compound is highly soluble in aqueous solutions.[6]

    • Mix thoroughly until the powder is completely dissolved.

    • Sterile filter the solution through a 0.22 µm filter to remove any potential microbial contamination.[3]

  • Storage:

    • Store the stock solution at room temperature.[7] Note that NDSB compounds can degrade in solution over several weeks at room temperature.[3] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[8]

Protocol 2: Enzyme Denaturation and Renaturation with this compound

This protocol provides a general workflow for denaturing an enzyme and then refolding it in the presence of this compound to recover its activity.

Start Start Denature Enzyme 1. Denature Enzyme (e.g., with Guanidine HCl or Urea) Start->Denature Enzyme Prepare Refolding Buffer 2. Prepare Refolding Buffer with this compound Denature Enzyme->Prepare Refolding Buffer Initiate Refolding 3. Initiate Refolding by Dilution Prepare Refolding Buffer->Initiate Refolding Incubate 4. Incubate to Allow Refolding Initiate Refolding->Incubate Assay Enzyme Activity 5. Assay for Enzymatic Activity Incubate->Assay Enzyme Activity End End Assay Enzyme Activity->End

Caption: Workflow for enzyme renaturation using this compound.

Materials:

  • Purified enzyme

  • Denaturant (e.g., 8 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea)

  • Refolding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • This compound stock solution (e.g., 2 M)

  • Ice bath

  • Spectrophotometer or other required instrumentation for activity assay

Procedure:

  • Enzyme Denaturation:

    • Prepare a solution of the purified enzyme in a denaturation buffer containing a high concentration of denaturant (e.g., 6 M GdnHCl).

    • Incubate at room temperature for 2-4 hours to ensure complete unfolding.

  • Preparation of Refolding Buffer:

    • Prepare the refolding buffer with the desired final concentration of this compound (typically 0.5 M to 1.0 M).[4][7]

    • It is crucial to add this compound to the refolding buffer before adding the denatured enzyme.[7]

    • Chill the refolding buffer on ice.

  • Initiation of Refolding:

    • Rapidly dilute the denatured enzyme solution into the chilled refolding buffer containing this compound. A dilution factor of 1:100 is common to reduce the denaturant concentration significantly.

    • Gently mix the solution. Avoid vigorous shaking or vortexing, which can cause aggregation.

  • Incubation:

    • Incubate the refolding mixture at a low temperature (e.g., 4°C) for a period ranging from a few hours to overnight, allowing the enzyme to refold.

  • Activity Measurement:

    • Measure the enzymatic activity of the refolded sample using an appropriate assay protocol (see Protocol 3 for a lysozyme example).

    • As a control, perform the same refolding procedure without this compound in the refolding buffer.

    • Compare the activity of the enzyme refolded with and without this compound to determine the improvement in activity.

Protocol 3: Activity Assay for Refolded Hen Egg Lysozyme

This assay is based on the ability of lysozyme to lyse the cell walls of Micrococcus lysodeikticus.

Materials:

  • Refolded lysozyme solution (from Protocol 2)

  • Micrococcus lysodeikticus cell suspension (e.g., 0.25 mg/mL in 100 mM potassium phosphate (B84403) buffer, pH 6.2)

  • 100 mM Potassium Phosphate Buffer, pH 6.2

  • Spectrophotometer

Procedure:

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 450 nm.

    • Equilibrate the spectrophotometer to 25°C.

  • Assay Reaction:

    • In a cuvette, add 2.9 mL of the Micrococcus lysodeikticus cell suspension.

    • Add 0.1 mL of the refolded lysozyme solution to the cuvette and mix quickly by inversion.

    • Immediately start recording the decrease in absorbance at 450 nm over time (e.g., for 5 minutes). The rate of decrease in absorbance is proportional to the lysozyme activity.

  • Calculation of Activity:

    • Calculate the change in absorbance per minute (ΔA450/min) from the linear portion of the curve.

    • One unit of lysozyme activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.

Conclusion

This compound is a powerful tool for researchers working with enzymes that are prone to aggregation and inactivation. By preventing aggregation and facilitating proper folding, this compound can significantly improve the recovery of active enzymes. The protocols provided in these application notes offer a starting point for optimizing the use of this compound in various experimental settings. Researchers are encouraged to empirically determine the optimal concentration of this compound for their specific enzyme of interest.

References

Application Notes and Protocols for NDSB 256-4T in Cell Lysis and Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the non-detergent sulfobetaine, NDSB 256-4T, to enhance the extraction and solubilization of proteins during cell lysis. This compound is a zwitterionic compound that is particularly effective in improving the yield of membrane, nuclear, and cytoskeletal-associated proteins.[1][2] Unlike traditional detergents, this compound does not form micelles and is non-denaturing at typical working concentrations, thereby preserving protein structure and function.[1][3]

Mechanism of Action

This compound facilitates the solubilization of proteins by interacting with their hydrophobic regions, which prevents aggregation and promotes their release from cellular compartments.[3] Its non-detergent nature ensures that it does not disrupt protein-protein interactions essential for downstream applications, making it a valuable additive in lysis buffers for studies involving protein complexes.

Key Applications

  • Enhanced Protein Yield: Increases the extraction yield of membrane, nuclear, and cytoskeletal proteins by up to 30%.[1]

  • Improved Solubility: Prevents protein aggregation and aids in the solubilization of difficult-to-extract proteins.[1][3]

  • Protein Refolding: Facilitates the renaturation of chemically and thermally denatured proteins.[1]

  • Crystallization: Can be used as an additive to improve protein crystallization.[3]

Quantitative Data Summary

The following table summarizes the reported effects of Non-Detergent Sulfobetaines (NDSBs) on protein renaturation efficiency. While specific quantitative data for cell lysis enhancement with this compound is limited in the public domain, the data on protein renaturation highlights its ability to interact favorably with proteins.

ProteinNDSB CompoundConcentrationEffect on Enzymatic Activity
Reduced Hen Egg Lysozyme (B549824)NDSB-256-4T600 mM60% recovery of enzymatic activity[1]
Chemically Unfolded Tryptophan Synthase β2 subunitNDSB-256-4T1 M100% recovery of enzymatic activity[1]
Denatured Egg-White LysozymeNDSB-2561 M30% restoration of enzymatic activity[2]
Denatured β-galactosidaseNDSB-256800 mM16% restoration of enzymatic activity[2]

Experimental Protocols

This compound is typically used as an additive to standard cell lysis buffers. The optimal concentration of this compound should be determined empirically for each specific application but generally ranges from 0.5 M to 1.0 M.[1] Below are recommended starting protocols for incorporating this compound into cell lysis procedures for bacterial, mammalian, and yeast cells.

General Recommendations
  • Buffer Preparation: Prepare a stock solution of this compound (e.g., 2 M in nuclease-free water) and add it to your lysis buffer of choice to achieve the desired final concentration. NDSB compounds are highly soluble in water.[3]

  • pH Considerations: While NDSB at high concentrations should not significantly alter the pH of a well-buffered solution, it is advisable to use a buffer concentration of at least 25 mM to prevent pH drift.[3]

  • Protease and Phosphatase Inhibitors: Always add protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use to prevent protein degradation and dephosphorylation.

Protocol 1: Bacterial Cell Lysis

This protocol is a starting point for enhancing protein extraction from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)

  • This compound (stock solution, e.g., 2 M)

  • Lysozyme (10 mg/mL stock)

  • DNase I (1 mg/mL stock)

  • Protease Inhibitor Cocktail

Procedure:

  • Resuspend the bacterial cell pellet in ice-cold Lysis Buffer.

  • Add this compound to a final concentration of 0.5 M to 1.0 M.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL.

  • (Optional) For difficult-to-lyse bacteria, sonicate the suspension on ice. Use short bursts to avoid overheating and protein denaturation.

  • Centrifuge the lysate at >12,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the soluble protein fraction.

Protocol 2: Mammalian Cell Lysis

This protocol is designed for the lysis of adherent or suspension mammalian cells.

Materials:

  • Mammalian cell pellet or monolayer

  • Lysis Buffer (e.g., RIPA buffer or a gentle non-ionic detergent-based buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100)

  • This compound (stock solution, e.g., 2 M)

  • Protease and Phosphatase Inhibitor Cocktails

Procedure:

  • For adherent cells: Wash the cell monolayer with ice-cold PBS. Add ice-cold Lysis Buffer containing the desired concentration of this compound (0.5 M - 1.0 M) and inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • For suspension cells: Pellet the cells by centrifugation. Wash with ice-cold PBS. Resuspend the pellet in ice-cold Lysis Buffer containing this compound and inhibitors.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at >14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Transfer the clear supernatant to a new tube.

Protocol 3: Yeast Cell Lysis

This protocol provides a method for protein extraction from yeast cells, which have a robust cell wall.

Materials:

  • Yeast cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • This compound (stock solution, e.g., 2 M)

  • Lytic enzyme (e.g., Zymolyase or Lyticase)

  • Glass beads (425-600 µm)

  • Protease Inhibitor Cocktail

Procedure:

  • Resuspend the yeast cell pellet in ice-cold Lysis Buffer.

  • Add this compound to a final concentration of 0.5 M to 1.0 M.

  • Add lytic enzyme according to the manufacturer's instructions and incubate.

  • Add an equal volume of acid-washed glass beads.

  • Vortex vigorously for 30-60 second intervals, with cooling on ice in between, for a total of 5-10 minutes.

  • Centrifuge the lysate at >12,000 x g for 20 minutes at 4°C.

  • Carefully remove the supernatant containing the soluble proteins.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_lysis Cell Lysis cluster_extraction Protein Extraction Harvest Harvest Cells (Centrifugation) Wash Wash with ice-cold PBS Harvest->Wash Resuspend Resuspend in Lysis Buffer Wash->Resuspend Add_NDSB Add this compound (0.5 - 1.0 M) Resuspend->Add_NDSB Add_Inhibitors Add Protease/Phosphatase Inhibitors Add_NDSB->Add_Inhibitors Lyse Lyse Cells (Enzymatic/Mechanical) Add_Inhibitors->Lyse Centrifuge Centrifuge to pellet debris Lyse->Centrifuge Collect Collect Supernatant (Soluble Protein Fraction) Centrifuge->Collect

Caption: General workflow for cell lysis and protein extraction incorporating this compound.

Logical_Relationship cluster_problem Challenges in Protein Extraction cluster_solution Solution cluster_mechanism Mechanism of Action cluster_outcome Outcome Aggregation Protein Aggregation NDSB This compound Aggregation->NDSB addressed by LowYield Low Yield of Specific Proteins (Membrane, Nuclear, Cytoskeletal) LowYield->NDSB addressed by Interaction Interacts with Hydrophobic Regions of Proteins NDSB->Interaction Solubilization Enhances Solubilization Interaction->Solubilization Prevention Prevents Aggregation Interaction->Prevention ImprovedYield Increased Protein Yield Solubilization->ImprovedYield PreservedFunction Preservation of Protein Structure and Function Prevention->PreservedFunction

Caption: Logical relationship of this compound's role in overcoming protein extraction challenges.

References

Application Notes and Protocols for NDSB 256-4T in Stabilizing Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-Detergent Sulfobetaine 256-4T (NDSB 256-4T) is a zwitterionic chemical compound utilized in biochemical applications to enhance the solubility and stability of proteins. As a non-denaturing agent, it is particularly valuable for preventing protein aggregation and facilitating the proper folding of proteins.[1][2] These characteristics suggest its utility in preserving the integrity of protein-protein interactions (PPIs) during experimental procedures such as co-immunoprecipitation (co-IP) and pull-down assays. By maintaining the native conformation of individual proteins, this compound can help to stabilize the delicate interfaces of protein complexes, which are often disrupted under harsh experimental conditions. This document provides detailed application notes and protocols for the use of this compound in the stabilization of PPIs for downstream analysis.

Mechanism of Action

NDSBs are believed to function by interacting with the early folding intermediates of proteins, thereby preventing off-pathway aggregation and promoting correct folding.[1][2] While the precise mechanism of PPI stabilization is not fully elucidated, it is hypothesized that by maintaining the conformational integrity of the individual protein components, this compound indirectly preserves the interaction interfaces required for complex formation. Its non-denaturing, zwitterionic nature makes it compatible with a wide range of biological buffers and downstream applications.[3][4]

Quantitative Data on Protein Stabilization

While direct quantitative data on the stabilization of protein-protein interactions by this compound is limited in the available literature, its efficacy in stabilizing individual proteins and restoring their function is well-documented. This data provides a strong rationale for its use in maintaining the integrity of protein complexes.

ProteinConditionThis compound ConcentrationOutcome
Reduced Hen Egg LysozymeIn vitro renaturation600 mM60% recovery of enzymatic activity
Chemically Unfolded Tryptophan Synthase β2 subunitIn vitro renaturation1 M100% recovery of enzymatic activity
Membrane, Nuclear, and Cytoskeletal ProteinsExtraction from cells and tissuesNot specifiedUp to 30% increase in extraction yield

Experimental Protocols

The following protocols are suggested starting points for the use of this compound in co-IP and pull-down assays. Researchers should optimize the concentration of this compound and other buffer components for their specific protein complex of interest.

Protocol 1: Co-Immunoprecipitation with this compound for Enhanced Complex Stability

This protocol outlines the use of this compound in the lysis and wash buffers to maintain the integrity of endogenous protein complexes during co-IP.

Materials:

  • Cells or tissue expressing the protein complex of interest

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors

  • This compound Stock Solution (2 M in water)

  • Antibody specific to the "bait" protein

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer: Lysis buffer with a potentially lower detergent concentration

  • Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Lysis Buffer Preparation: Prepare the lysis buffer and cool to 4°C. Just before use, add this compound from the stock solution to a final concentration of 0.5 M to 1.0 M. The optimal concentration should be determined empirically.

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in the NDSB-supplemented lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with NDSB-supplemented wash buffer. These washes are critical for removing non-specifically bound proteins.

  • Elution: Elute the protein complex from the beads using the chosen elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

Protocol 2: Pull-Down Assay with this compound for Recombinant Protein Interactions

This protocol is designed for studying the interaction between a tagged "bait" protein and its "prey" from a cell lysate, using this compound to maintain the interaction.

Materials:

  • Purified, tagged "bait" protein (e.g., GST-tagged, His-tagged)

  • Affinity resin (e.g., Glutathione-agarose, Ni-NTA-agarose)

  • Cell lysate containing the "prey" protein

  • Binding/Wash Buffer: PBS or Tris-based buffer with appropriate salt concentration

  • This compound Stock Solution (2 M in water)

  • Elution Buffer (e.g., containing glutathione, imidazole, or a pH shift)

Procedure:

  • Buffer Preparation: Prepare the binding/wash buffer. Add this compound to a final concentration of 0.5 M to 1.0 M.

  • Bait Protein Immobilization: Incubate the purified tagged bait protein with the affinity resin in the NDSB-supplemented binding buffer for 1-2 hours at 4°C.

  • Washing: Wash the resin with the immobilized bait protein 3 times with the NDSB-supplemented binding/wash buffer to remove any unbound bait protein.

  • Lysate Preparation: Prepare cell lysate containing the prey protein in a lysis buffer supplemented with this compound (as described in the co-IP protocol).

  • Interaction: Add the cleared cell lysate to the resin with the immobilized bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Wash the resin 3-5 times with the NDSB-supplemented binding/wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bait-prey complex from the resin using the appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to confirm the interaction.

Visualizations

Signaling Pathway Analysis Workflow

G cluster_cell Cellular Context cluster_exp Experimental Analysis A Signaling Event (e.g., Ligand Binding) B Activation of Signaling Cascade A->B C Formation of Protein Complex B->C D Cell Lysis with This compound C->D Stabilization E Co-Immunoprecipitation of Bait Protein D->E F Washing Steps with This compound E->F G Elution of Protein Complex F->G H Downstream Analysis (Western Blot / Mass Spec) G->H

Caption: Workflow for analyzing signaling-dependent protein complexes using this compound.

Co-Immunoprecipitation Experimental Workflow

G cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A Cell Culture/ Tissue Homogenization B Lysis in Buffer with This compound A->B C Clarify Lysate B->C D Add Bait-Specific Antibody C->D E Incubate to Form Ab-Ag Complex D->E F Add Protein A/G Beads E->F G Capture Immune Complexes F->G H Wash Beads with This compound Buffer G->H I Elute Proteins H->I J Analyze by WB or Mass Spec I->J

Caption: Step-by-step workflow for a co-immunoprecipitation experiment incorporating this compound.

Troubleshooting and Considerations

  • Optimization is Key: The optimal concentration of this compound may vary depending on the specific proteins and their interaction affinity. A concentration gradient (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M) should be tested.

  • Buffer Compatibility: Ensure that this compound is compatible with all other components of your lysis and wash buffers.[3][4] It is generally compatible with common biological buffers.

  • Non-Specific Interactions: While NDSBs can help reduce non-specific hydrophobic interactions, proper controls, such as using an isotype control antibody and pre-clearing the lysate, are still crucial.

  • Downstream Applications: this compound is readily dialyzable, which is an advantage if the protein complex needs to be transferred to a different buffer for downstream functional assays.[3][4]

Conclusion

This compound is a valuable tool for researchers studying protein-protein interactions. Its ability to prevent aggregation and stabilize protein structure can be leveraged to preserve the integrity of protein complexes during co-immunoprecipitation and pull-down assays. The provided protocols offer a starting point for the incorporation of this compound into these workflows. Through careful optimization, the use of this compound has the potential to significantly improve the yield and reliability of protein complex purification, leading to more accurate and insightful results in the study of cellular signaling and protein function.

References

Troubleshooting & Optimization

troubleshooting protein aggregation with NDSB 256-4T

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using NDSB 256-4T to combat protein aggregation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, or 3-(4-(tert-Butyl)pyridinio)-1-propanesulfonate, is a non-detergent sulfobetaine (B10348) (NDSB).[1][2] These are zwitterionic compounds that help to solubilize proteins and prevent aggregation.[3][4][5] Unlike traditional detergents, NDSBs have short hydrophobic groups and do not form micelles.[2][3] The proposed mechanism involves the interaction of this compound with early protein folding intermediates, stabilizing them and preventing the hydrophobic interactions that lead to aggregation.[1][3][6] This facilitates correct protein folding and renaturation.[4][5]

Q2: What are the primary applications of this compound?

This compound is a versatile tool used in various protein biochemistry applications, including:

  • Preventing protein aggregation: It is widely used to keep proteins soluble during purification and handling.[4][5][6]

  • Improving protein refolding: It can significantly enhance the yield of correctly folded and active protein from inclusion bodies or after chemical denaturation.[6][7]

  • Enhancing protein extraction: It can increase the yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[2][6]

  • Aiding protein crystallization: By improving protein solubility and stability, it can be a useful additive for facilitating the growth of high-quality crystals.[2][3]

Q3: What is the recommended working concentration for this compound?

The typical working concentration for this compound is between 0.5 M and 1.0 M.[2][3][6] The optimal concentration is protein-dependent and may require some empirical testing.

Q4: How should I prepare and store this compound solutions?

This compound is highly soluble in water, with a solubility of greater than 2.0 M.[2][3] For stock solutions, it can be dissolved in DMSO at up to 50 mg/mL (194.29 mM), though this may require sonication.[1] To prevent contamination and degradation, it is recommended to sterile filter the aqueous solution (0.22 µm filter) and store it in a sterile container.[2][3] While the powder can be stored at room temperature, aqueous solutions can degrade within weeks at room temperature.[2][6] For long-term storage, stock solutions should be kept at -20°C for up to one month or at -80°C for up to six months.[1]

Q5: Will this compound interfere with my downstream applications?

This compound has several properties that make it compatible with many downstream applications:

  • Zwitterionic over a wide pH range: It does not significantly alter the pH of well-buffered solutions (≥25 mM buffer).[2][3][7]

  • No UV absorbance: It does not absorb significantly at 280 nm, minimizing interference with UV-based protein quantification.[7]

  • Easily removable: Since it does not form micelles, it can be easily removed by dialysis.[3][5]

Troubleshooting Guide

Problem 1: My protein still aggregates even after adding this compound.

  • Increase this compound Concentration: The initial concentration may be too low. Try titrating the concentration upwards, for example, in 0.25 M increments, up to 1.0 M or higher.

  • Check Protein Concentration: Aggregation is often concentration-dependent.[7] Try lowering the protein concentration during the refolding or purification step.

  • Optimize Buffer Conditions: Ensure your buffer pH is at least one unit away from your protein's isoelectric point (pI).[8] Also, check the ionic strength and consider adding a reducing agent like DTT or BME if disulfide bond formation is an issue.[8]

  • Note the Limitation: NDSBs are effective at preventing aggregation by stabilizing folding intermediates but are not designed to solubilize proteins that are already strongly aggregated.[3]

Problem 2: After adding this compound, my protein no longer precipitates/crystallizes under previously successful conditions.

This is a common observation and is expected behavior. NDSBs are potent solubilizing agents.[2][3] The increased solubility of your protein means that a higher concentration of the precipitant (e.g., ammonium (B1175870) sulfate, PEG) is now required to induce precipitation or crystallization.[2][3] You will need to gradually increase the precipitant concentration until you observe the desired effect.[2][3]

Problem 3: My protein loses activity in the presence of this compound.

While NDSBs are generally non-denaturing and most enzymes remain active in their presence, this is not universally guaranteed for all proteins.[3][5]

  • Confirm Baseline Activity: Ensure the loss of activity is not due to other factors in your buffer or experimental setup.

  • Screen Other Additives: this compound may not be the optimal additive for your specific protein. Consider screening other NDSB compounds (e.g., NDSB-195, NDSB-201) or other classes of stabilizers like L-arginine, glycerol, or low concentrations of urea.[7][9]

Quantitative Data

The effectiveness of this compound has been demonstrated in improving the renaturation efficiency of various proteins.

ProteinThis compound ConcentrationOutcome
Reduced Hen Egg Lysozyme600 mM60% recovery of enzymatic activity[6]
Chemically Unfolded Tryptophan Synthase β2 Subunit1.0 M100% recovery of enzymatic activity[6]

Experimental Protocols

General Protocol for Protein Refolding using this compound

This protocol provides a general workflow for refolding a denatured protein from inclusion bodies by dilution.

  • Inclusion Body Solubilization:

    • Isolate and wash the inclusion bodies from your cell lysate.

    • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 20-50 mM DTT) if your protein contains cysteines. Incubate at room temperature until the solution is clear.

    • Clarify the solution by centrifugation at high speed (>16,000 x g) for 15-20 minutes to remove any insoluble material.

  • Preparation of Refolding Buffer:

    • Prepare a refolding buffer specific to your protein's needs (e.g., Tris or HEPES buffer at an optimal pH).

    • Add this compound to the desired final concentration (start with 0.5 M or 1.0 M). Ensure it is fully dissolved.

    • If required, add a redox shuffling system (e.g., a combination of reduced and oxidized glutathione, GSH/GSSG) to facilitate correct disulfide bond formation.

    • Chill the refolding buffer to 4°C.

  • Refolding by Dilution:

    • Slowly add the solubilized protein solution dropwise into the chilled, vigorously stirring refolding buffer. The goal is a rapid dilution of at least 1:50 to 1:100 to quickly lower the denaturant concentration.

    • Keep the final protein concentration in the refolding buffer low (typically in the range of 10-50 µg/mL) to minimize intermolecular aggregation.[7]

    • Incubate the refolding mixture at 4°C with gentle stirring for a period ranging from a few hours to overnight, depending on the protein.

  • Downstream Processing:

    • Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).

    • Purify the correctly folded monomeric protein from any remaining aggregates or misfolded species using techniques like Size Exclusion Chromatography (SEC).

    • Analyze the purified protein for activity and structural integrity.

Visualizations

G cluster_prep Preparation cluster_process Process start Start: Aggregated Protein Sample solubilize Solubilize Protein in Denaturant (e.g., 6M GdnHCl) start->solubilize refold Rapid Dilution of Protein into Refolding Buffer solubilize->refold prep_refold Prepare Refolding Buffer with 0.5-1.0 M this compound prep_refold->refold incubate Incubate at 4°C (Hours to Overnight) refold->incubate purify Purify Monomer via Size Exclusion Chromatography incubate->purify end End: Soluble, Active Protein purify->end

Caption: Workflow for protein refolding using this compound.

G start Problem: Protein is still aggregating q1 Is this compound concentration ≥ 1.0 M? start->q1 a1_no Increase this compound concentration (e.g., in 0.25 M increments) q1->a1_no No q2 Is the protein concentration low (<50 µg/mL)? q1->q2 Yes a2_no Decrease protein concentration during refolding step q2->a2_no No q3 Is the buffer pH optimal (>1 unit from pI)? q2->q3 Yes a3_no Optimize buffer pH and ionic strength q3->a3_no No end Consider screening other additives (e.g., L-Arginine, other NDSBs) q3->end Yes

Caption: Troubleshooting decision tree for protein aggregation.

References

Technical Support Center: Optimizing NDSB 256-4T Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the concentration of NDSB 256-4T (3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate) for specific protein applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for the effective use of this non-detergent sulfobetaine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a zwitterionic, non-detergent sulfobetaine.[1][2] Unlike traditional detergents, it does not form micelles.[1][2] Its primary function is to prevent protein aggregation and facilitate protein folding by interacting with early folding intermediates.[2][3] The short hydrophobic group of this compound is thought to interact with hydrophobic regions on proteins, preventing the intermolecular interactions that lead to aggregation.[4]

Q2: What are the main applications of this compound?

A2: this compound is used in a variety of protein biochemistry applications, including:

  • Protein refolding: It aids in the renaturation of chemically or thermally denatured proteins, particularly those expressed in inclusion bodies.[1][5]

  • Increasing protein solubility: It can enhance the solubility of various proteins, including membrane, nuclear, and cytoskeletal proteins.[1][4]

  • Protein crystallization: It can be used as an additive in crystallization screens to improve crystal quality and growth.[4]

Q3: What is the typical working concentration for this compound?

A3: A typical starting concentration range for this compound is 0.5 to 1.0 M.[1][5] However, the optimal concentration is protein-dependent and should be determined empirically.

Q4: Can this compound be removed after use?

A4: Yes, because this compound does not form micelles, it can be easily removed by dialysis.[2][4]

Q5: Will this compound interfere with my protein activity assays?

A5: this compound is a non-denaturing agent, and most enzymes remain active in its presence.[4] However, it is always recommended to perform control experiments to assess any potential impact on your specific assay.

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Protein still precipitates after adding this compound. This compound concentration is too low.Gradually increase the concentration of this compound in your buffer, for example, in 0.1 M increments up to 1.0 M or higher.
The protein is strongly aggregated.This compound is effective at preventing aggregation but may not disrupt already formed, strong aggregates.[4] Consider a stronger solubilization agent initially, followed by refolding in the presence of this compound.
No crystals are forming in my crystallization trials with this compound. This compound is a solubilizing agent.If you are adding this compound to a previously successful crystallization condition, you may need to gradually increase the concentration of the precipitant to counteract the solubilizing effect of this compound.[1][4]
The this compound concentration is not optimal.Screen a range of this compound concentrations as an additive in your crystallization trials.
I'm observing a pH shift in my buffer after adding this compound. The buffering capacity is too low.While high concentrations of NDSB (0.5-1.0 M) should not significantly alter the pH of well-buffered solutions, some drift can occur in poorly buffered systems.[1][4] Ensure your buffer concentration is at least 25 mM and the pH is within 0.5 pH units of the buffer's pKa.[4]
My protein appears to be denatured after using this compound. Other components in the buffer or experimental conditions are causing denaturation.This compound is a non-denaturing zwitterionic compound.[4] Evaluate other factors such as temperature, pH, or the presence of other denaturing agents.

Data Presentation: this compound Concentration and Efficacy

The following table summarizes reported concentrations of this compound and other non-detergent sulfobetaines used for specific proteins. This data can serve as a starting point for optimizing your own experiments.

ProteinApplicationNDSB CompoundConcentrationObserved Effect
Hen Egg LysozymeRefoldingNDSB-256-4T600 mM60% recovery of enzymatic activity.[4][5]
Tryptophan Synthase β2 subunitRefoldingNDSB-256-4T1.0 M100% recovery of enzymatic activity.[4][5]
LysozymeCrystallizationNDSB-1950.25 MSolubility nearly doubled.[4]
LysozymeCrystallizationNDSB-1950.75 MSolubility nearly tripled.[4]
Malate Dehydrogenase (MDH)CrystallizationNDSB-195Not specifiedCrystal size increased from 0.1 to 0.4 mm.[4]
Desulfovibrio gigas Ferredoxin IICrystallizationNDSBNot specifiedReduction in crystal twinning and growth of a new crystal form.[4]
Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)RefoldingNDSB-2560.5 M or 1.0 MServed as an effective refolding additive.[6]

Experimental Protocols

Protocol 1: Protein Refolding from Inclusion Bodies by Dilution

This protocol provides a general guideline for refolding a denatured protein from inclusion bodies using this compound.

1. Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT). b. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization. c. Centrifuge at high speed (e.g., >16,000 x g) for 15-30 minutes to pellet any insoluble material.

2. Refolding by Dilution: a. Prepare a refolding buffer containing the desired concentration of this compound (start with a screen of 0.25 M, 0.5 M, and 1.0 M), a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0), and a redox system if your protein has disulfide bonds (e.g., 2 mM GSH / 0.2 mM GSSG). b. Cool the refolding buffer to 4°C. c. Slowly add the solubilized protein solution drop-wise into the refolding buffer with gentle stirring. A dilution factor of 1:20 to 1:100 is common. d. Incubate the refolding mixture at 4°C for 12-48 hours.

3. Analysis of Refolded Protein: a. Centrifuge the refolding mixture to pellet any aggregated protein. b. Analyze the supernatant for soluble, correctly folded protein using methods such as SDS-PAGE, size-exclusion chromatography, and activity assays.

Protocol 2: Using this compound as a Crystallization Additive

This protocol describes how to incorporate this compound into a protein crystallization screen.

1. Protein Preparation: a. Purify the target protein to >95% homogeneity. b. Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL). c. The final protein buffer should be compatible with crystallization and contain minimal additives.

2. Crystallization Screening: a. Prepare a stock solution of this compound (e.g., 2 M in water) and sterile filter it.[4] b. Add this compound to your protein solution to a final concentration to be screened (e.g., 50 mM, 100 mM, 250 mM). c. Set up your crystallization trials (e.g., hanging drop or sitting drop vapor diffusion) by mixing the protein-NDSB 256-4T solution with the crystallization screen solutions. d. Remember that this compound should be added to the protein before the precipitant.[4]

3. Optimization: a. If initial hits are observed, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, salt, and this compound. b. If no crystals form in conditions that previously worked without this compound, gradually increase the precipitant concentration to overcome the solubilizing effect of this compound.[4]

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_refold Refolding with this compound cluster_analysis Analysis start Start: Aggregated or Insoluble Protein solubilize Solubilize/Denature (e.g., 6M GdnHCl) start->solubilize refold Dilute into Refolding Buffer + this compound (0.25M, 0.5M, 1.0M screen) solubilize->refold Slow, drop-wise addition incubate Incubate at 4°C (12-48h) refold->incubate analyze Analyze Soluble Fraction (SDS-PAGE, SEC, Activity Assay) incubate->analyze end End: Soluble, Active Protein analyze->end

Caption: Protein Refolding Workflow with this compound.

signaling_pathway unfolded Unfolded Protein (Exposed Hydrophobic Regions) intermediate Folding Intermediate unfolded->intermediate Folding native Native, Folded Protein (Active Conformation) intermediate->native Correct Folding aggregated Aggregated Protein (Inactive) intermediate->aggregated Aggregation Pathway ndsb This compound ndsb->intermediate Stabilizes

Caption: Mechanism of this compound in Protein Folding.

References

Technical Support Center: Troubleshooting Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation, specifically when NDSB 256-4T is not effective.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it supposed to prevent protein aggregation?

This compound (3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine, which is a zwitterionic compound. It is designed to prevent protein aggregation and promote proper folding by interacting with early folding intermediates of the protein.[1] Its mechanism is thought to involve the disruption of non-specific hydrophobic interactions that can lead to aggregation, without denaturing the protein. Unlike detergents, NDSBs do not form micelles.[1]

Q2: I've used this compound in my experiment, but my protein is still aggregating. What are the common reasons for this?

There are several potential reasons why this compound may not be preventing aggregation in your specific experiment:

  • Suboptimal Concentration: The effectiveness of this compound is concentration-dependent. The typical working concentration is between 0.5 and 1.0 M. You may need to perform a concentration optimization study for your specific protein.

  • Protein-Specific Interactions: The efficacy of any anti-aggregation agent is highly dependent on the specific protein's properties, such as its surface hydrophobicity, isoelectric point (pI), and folding pathway. This compound may not be the optimal choice for your particular protein.

  • Buffer Conditions: The pH, ionic strength, and presence of other components in your buffer can significantly impact both protein stability and the effectiveness of this compound.

  • Severity of Aggregation: this compound is more effective at preventing the formation of aggregates from folding intermediates rather than solubilizing pre-existing, large aggregates.[1]

  • Temperature: Temperature can influence the hydrophobic interactions that often drive aggregation. The optimal temperature for your protein's stability might need to be determined.

Q3: Are there different types of NDSBs, and could another one work better?

Yes, there is a range of NDSBs with varying hydrophobic and hydrophilic moieties. For instance, NDSB-201 has been shown in some studies to be a highly effective aggregation suppressor.[2] The effectiveness of a particular NDSB can be influenced by its chemical structure. NDSBs containing aromatic groups, like NDSB-201 and NDSB-256, are thought to sometimes be more effective due to potential stacking interactions with aromatic amino acid residues on the protein surface.[2] It is often beneficial to screen a panel of different NDSBs to find the most suitable one for your protein.

Troubleshooting Guide: When this compound Fails

If you are still observing aggregation with this compound, follow this step-by-step troubleshooting guide.

Step 1: Optimize this compound Concentration

Before abandoning this compound, ensure you have explored its optimal concentration.

  • Methodology: Prepare a series of protein solutions with varying concentrations of this compound (e.g., 0.2 M, 0.5 M, 0.8 M, 1.0 M, 1.2 M).

  • Analysis: Assess the level of aggregation in each sample using techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).

Step 2: Adjust Buffer Conditions

The composition of your buffer is critical for protein stability.

  • pH: The pH of the buffer should ideally be at least 1 unit away from your protein's isoelectric point (pI) to ensure a net charge and promote repulsion between protein molecules.

  • Ionic Strength: Vary the salt concentration (e.g., NaCl or KCl from 50 mM to 500 mM). The effect of ionic strength on protein solubility can be complex and protein-dependent, so screening a range is recommended.

  • Buffer Type: Different buffer systems can influence protein stability. Consider screening a panel of buffers (e.g., Tris, HEPES, phosphate) at the desired pH.

Step 3: Screen Alternative Anti-Aggregation Additives

If optimizing this compound concentration and buffer conditions is unsuccessful, the next step is to screen a variety of other anti-aggregation agents. These can be used alone or in combination.

Data Presentation: Comparison of Common Anti-Aggregation Additives

The following table summarizes the reported effectiveness of various additives. Note that the optimal additive and its concentration are highly protein-specific, and the data presented here are from different studies and may not be directly comparable.

AdditiveTypical Working ConcentrationReported EffectivenessReference(s)
This compound 0.5 - 1.0 M- 60% enzymatic activity recovery of reduced hen egg lysozyme (B549824) at 600 mM.- 100% enzymatic activity recovery of tryptophan synthase β2 subunit at 1.0 M.[1]
NDSB-201 0.5 - 1.0 M- Outperformed other NDSBs in a screen for folding the TGF-β receptor extracellular domain.[2]
L-Arginine 0.1 - 1.0 M (refolding)0.5 - 2.0 M (extraction)- Widely used to suppress aggregation during protein refolding and enhance solubility.[3][4]
Glycerol 10 - 50% (v/v)- A common cryoprotectant and protein stabilizer that promotes the native state.
Urea 1 - 4 M (non-denaturing)- Can suppress aggregation at concentrations lower than those that cause complete denaturation.
Sorbitol 0.5 - 1.0 M- An osmolyte that can stabilize proteins.
Trehalose 0.2 - 1.0 M- A disaccharide known for its protein-stabilizing properties.
CHAPS 0.1 - 0.5% (w/v)- A zwitterionic detergent that can help solubilize aggregates.
Tween 20 0.01 - 0.1% (v/v)- A non-ionic detergent that can reduce non-specific hydrophobic interactions.

Experimental Protocols

Here are detailed protocols for key experiments to assess protein aggregation and stability.

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. An increase in the hydrodynamic radius (Rh) or polydispersity index (PDI) can indicate aggregation.

Materials:

  • Purified protein sample

  • Appropriate buffer

  • DLS instrument and compatible cuvettes

  • Syringe filters (0.22 µm)

Methodology:

  • Sample Preparation:

    • Prepare your protein sample in the desired buffer at a suitable concentration (typically 0.1-1.0 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large, extraneous particles.

  • Instrument Setup:

    • Set the desired temperature for the measurement.

    • Allow the instrument to equilibrate to the set temperature.

  • Data Acquisition:

    • Place the cuvette in the DLS instrument.

    • Perform multiple measurements (e.g., 10-20 acquisitions) to ensure data reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). A high PDI value (>0.2) suggests a heterogeneous sample, which may indicate the presence of aggregates.

Protocol 2: Size-Exclusion Chromatography (SEC) for Quantifying Aggregates

SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.

Materials:

  • Purified protein sample

  • SEC column with an appropriate molecular weight range

  • HPLC or FPLC system

  • Mobile phase (buffer compatible with your protein)

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection:

    • Inject a known concentration of your protein sample onto the column.

  • Elution and Detection:

    • Monitor the elution profile using UV absorbance at 280 nm.

    • Collect fractions if desired for further analysis.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer and any high molecular weight species (aggregates).

    • Calculate the percentage of aggregate formation.

Protocol 3: Thermal Shift Assay (Differential Scanning Fluorimetry) for Buffer Screening

This assay determines the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. Higher Tm values suggest greater stability. This is a powerful tool for screening optimal buffer conditions and additives.

Materials:

  • Purified protein

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • A panel of buffers with varying pH and salt concentrations

  • Real-time PCR instrument

  • 96-well PCR plates

Methodology:

  • Reaction Setup:

    • In each well of a 96-well plate, mix your protein (final concentration typically 2-10 µM) with the fluorescent dye (e.g., 5x final concentration of SYPRO Orange).

    • Add the different buffer conditions to be tested to the wells.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program a temperature gradient, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Fluorescence Monitoring:

    • Monitor the fluorescence of the dye as the temperature increases. The dye fluoresces when it binds to the exposed hydrophobic regions of the unfolding protein.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the transition in the melting curve is the Tm.

    • Compare the Tm values across the different buffer conditions. Conditions that result in a higher Tm are considered to be more stabilizing for the protein.

Mandatory Visualizations

Protein Folding and Aggregation Pathway

Protein_Folding_Aggregation Fig. 1: Protein Folding and Aggregation Pathway Unfolded Unfolded Polypeptide Intermediate Folding Intermediate Unfolded->Intermediate Folding Native Native Folded Protein (Functional) Intermediate->Native Folding Misfolded Misfolded Protein Intermediate->Misfolded Misfolding Native->Intermediate Unfolding Oligomers Soluble Oligomers Misfolded->Oligomers Self-association Aggregates Insoluble Aggregates Oligomers->Aggregates Growth

Caption: A simplified diagram illustrating the competing pathways of protein folding and aggregation.

Experimental Workflow: Troubleshooting Protein Aggregation

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow for Protein Aggregation Start Protein Aggregation Observed with this compound Step1 Step 1: Optimize This compound Concentration Start->Step1 Decision1 Aggregation Resolved? Step1->Decision1 Step2 Step 2: Modify Buffer Conditions (pH, Ionic Strength) Decision2 Aggregation Resolved? Step2->Decision2 Step3 Step 3: Screen Alternative Additives Decision3 Aggregation Resolved? Step3->Decision3 Decision1->Step2 No Success Soluble, Stable Protein Decision1->Success Yes Decision2->Step3 No Decision2->Success Yes Decision3->Success Yes Failure Consider Protein Engineering or Alternative Expression System Decision3->Failure No

Caption: A logical workflow for systematically troubleshooting protein aggregation issues.

References

Technical Support Center: Enhancing Protein Yield from Inclusion Bodies with NDSB 256-4T

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NDSB 256-4T to improve the recovery of functional proteins from inclusion bodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, or 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate, is a non-detergent sulfobetaine.[1] These compounds are zwitterionic, meaning they carry both a positive and a negative charge, but do not form micelles like traditional detergents.[2] this compound aids in protein refolding by preventing the aggregation of protein folding intermediates.[2][3] It is thought to interact with exposed hydrophobic regions on partially folded proteins, thereby preventing them from forming intermolecular aggregates and allowing them to proceed towards their native, functional conformation.[2]

Q2: What are the main advantages of using this compound over other additives like L-arginine or urea (B33335)?

While L-arginine and low concentrations of urea can also suppress aggregation, this compound offers distinct advantages.[4][5] Unlike strong denaturants, NDSBs are considered non-denaturing and can be used at concentrations that do not disrupt the native protein structure.[2][6] They are also easily removed by dialysis due to their inability to form micelles.[2] In some cases, the cooperative use of these additives might enhance refolding yields. For instance, urea can suppress the formation of insoluble aggregates, while L-arginine can prevent the formation of soluble oligomers.[4][5]

Q3: What is the optimal concentration of this compound to use?

The optimal concentration of this compound is protein-dependent and typically ranges from 0.5 M to 1.0 M in the refolding buffer.[2][7] It is crucial to perform an optimization screen to determine the ideal concentration for your specific protein of interest.

Q4: Is this compound compatible with redox shuffling systems for proteins with disulfide bonds?

Yes, this compound is compatible with common redox shuffling systems, such as reduced and oxidized glutathione (B108866) (GSH/GSSG), which are often necessary for the correct formation of disulfide bonds during refolding.[7][8]

Q5: Can this compound be used for solubilizing inclusion bodies?

While this compound is primarily used as a refolding additive, some non-detergent sulfobetaines can assist in the initial, milder solubilization of inclusion bodies, aiming to preserve native-like secondary structures.[9] However, for highly aggregated inclusion bodies, initial solubilization with strong denaturants like 6 M guanidine (B92328) hydrochloride or 8 M urea is often still required.[10]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Protein still aggregates in the presence of this compound. - Suboptimal this compound concentration. - Incorrect pH or ionic strength of the refolding buffer. - High protein concentration during refolding. - Inefficient removal of the denaturant. - Presence of impurities in the inclusion body preparation.- Perform a concentration screen of this compound (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M). - Optimize the pH of the refolding buffer (typically between 7.5 and 8.5). - Adjust the ionic strength with salts like NaCl or KCl. - Reduce the final protein concentration in the refolding buffer (aim for 0.05 - 0.2 mg/mL). - Ensure gradual removal of the denaturant (e.g., via dialysis or diafiltration). - Improve the washing steps during inclusion body purification to remove contaminants.[11]
Low final yield of soluble protein. - Protein precipitation during dialysis. - Inefficient refolding. - Loss of protein due to adsorption to surfaces.- Perform dialysis at a lower temperature (4°C). - Consider a stepwise dialysis protocol with decreasing concentrations of denaturant. - Screen a wider range of refolding additives in combination with this compound (e.g., L-arginine, glycerol). - Use low-protein-binding tubes and membranes.
Refolded protein is soluble but inactive. - Incorrect disulfide bond formation. - Misfolded protein conformation. - Absence of necessary co-factors.- Optimize the ratio of reduced to oxidized glutathione (GSH:GSSG) in the refolding buffer. - Screen different temperatures for the refolding process. - Ensure the presence of any required metal ions or co-factors in the refolding buffer.
Variability in results between experiments. - Inconsistent inclusion body preparation. - Inaccurate concentration measurements. - Degradation of this compound solution.- Standardize the protocol for inclusion body isolation and washing. - Use a reliable method for protein quantification, being mindful of interfering substances. - Prepare fresh this compound solutions or store aliquots at -20°C for short-term use.[2]

Quantitative Data on this compound Efficacy

The following tables summarize the reported effects of this compound and other non-detergent sulfobetaines on protein refolding and solubility.

Table 1: Effect of this compound on Enzyme Activity Recovery

ProteinDenaturantThis compound ConcentrationActivity Recovery (%)
Hen Egg Lysozyme (B549824) (reduced)Chemical600 mM60%[2]
Tryptophan Synthase β2 subunitChemical1.0 M100%[2]

Table 2: Comparison of Refolding Additives for Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)

AdditiveConcentrationEffect on AggregationRefolding Yield
Urea2 MSuppresses insoluble precipitates~30% soluble oligomers remain[4]
L-Arginine0.5 MInhibits formation of all soluble oligomersIncreased yield compared to no additive[4]
Urea + L-Arginine2 M + 0.5 MSynergistic effect on suppressing both insoluble and soluble aggregates2-fold increase in refolding yield[4][5]

Detailed Experimental Protocol: Inclusion Body Solubilization and Refolding with this compound

This protocol provides a general framework. Optimization of specific steps is highly recommended for each target protein.

I. Inclusion Body Isolation and Washing

  • Cell Lysis: Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I). Disrupt the cells using sonication or a French press.

  • Inclusion Body Collection: Centrifuge the lysate at a high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the inclusion bodies.

  • Washing: Wash the inclusion body pellet multiple times to remove contaminating proteins and cellular debris. A common washing procedure involves sequential washes with:

    • Lysis buffer containing a mild detergent (e.g., 1% Triton X-100).

    • Lysis buffer without detergent.

    • Store the purified inclusion body pellet at -80°C or proceed to solubilization.

II. Inclusion Body Solubilization

  • Denaturation: Solubilize the washed inclusion body pellet in a buffer containing a strong denaturant. A typical solubilization buffer is: 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT (for proteins with cysteine residues).

  • Clarification: Incubate with gentle agitation for 1-2 hours at room temperature. Centrifuge at high speed to remove any remaining insoluble material. The supernatant contains the denatured protein.

III. Protein Refolding by Dialysis

  • Preparation of Refolding Buffer: Prepare a refolding buffer containing this compound. A starting point for the refolding buffer composition is: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5 - 1.0 M this compound, 1 mM EDTA. For proteins with disulfide bonds, add a redox system (e.g., 5 mM reduced glutathione and 0.5 mM oxidized glutathione).

  • Dialysis: Perform stepwise dialysis of the solubilized protein against the refolding buffer at 4°C.

    • Step 1: Dialyze against refolding buffer containing a low concentration of the denaturant (e.g., 3 M GdnHCl or 4 M Urea) for 4-6 hours.

    • Step 2: Dialyze against refolding buffer with a further reduced denaturant concentration (e.g., 1 M GdnHCl or 2 M Urea) for 4-6 hours.

    • Step 3: Dialyze against the final refolding buffer (without denaturant) for 12-24 hours with at least two buffer changes.

  • Concentration and Analysis: After dialysis, centrifuge the refolded protein solution to remove any precipitate. Concentrate the soluble protein using an appropriate method (e.g., ultrafiltration). Assess the protein concentration, purity, and activity.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in improving protein yield from inclusion bodies using this compound.

Inclusion_Body_Processing_Workflow cluster_purification Inclusion Body Purification cluster_solubilization Solubilization cluster_refolding Refolding with this compound Cell Lysis Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect IBs Washing Washing Centrifugation->Washing Remove Contaminants Denaturation Denaturation Washing->Denaturation 6M GdnHCl / 8M Urea Dialysis Dialysis Denaturation->Dialysis Gradual Denaturant Removal Soluble Protein Soluble Protein Dialysis->Soluble Protein This compound Redox System Aggregated Protein Aggregated Protein Dialysis->Aggregated Protein Activity Assay Activity Assay Soluble Protein->Activity Assay

Caption: Workflow for inclusion body processing and protein refolding using this compound.

Troubleshooting_Logic Start Start Protein Aggregation? Protein Aggregation? Start->Protein Aggregation? Optimize NDSB Conc. Optimize this compound Concentration (0.25-1.0 M) Protein Aggregation?->Optimize NDSB Conc. Yes Soluble Protein Soluble Protein Protein Aggregation?->Soluble Protein No Adjust Buffer pH Adjust Buffer pH (7.5 - 8.5) Optimize NDSB Conc.->Adjust Buffer pH Lower Protein Conc. Lower Protein Concentration Adjust Buffer pH->Lower Protein Conc. Improve IB Purity Improve Inclusion Body Purity Lower Protein Conc.->Improve IB Purity Improve IB Purity->Protein Aggregation? Inactive Protein? Inactive Protein? Soluble Protein->Inactive Protein? Optimize Redox System Optimize GSH:GSSG Ratio Inactive Protein?->Optimize Redox System Yes Active Protein Active Protein Inactive Protein?->Active Protein No Screen Temperature Screen Refolding Temperature Optimize Redox System->Screen Temperature Add Co-factors Add Necessary Co-factors Screen Temperature->Add Co-factors Add Co-factors->Inactive Protein?

Caption: A logical troubleshooting guide for protein refolding issues with this compound.

References

Technical Support Center: Utilizing NDSB 256-4T for Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NDSB 256-4T as an additive in protein crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it aid in protein crystallization?

A1: this compound (3-(4-(tert-Butyl)pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine (B10348). These compounds are zwitterionic, possessing both a hydrophilic sulfobetaine group and a short hydrophobic group.[1] In protein crystallization, this compound can prevent non-specific protein aggregation and promote protein folding by interacting with early folding intermediates.[1] It is thought that the short hydrophobic group interacts with hydrophobic regions on proteins, preventing them from aggregating.[1] Unlike detergents, NDSBs do not form micelles.[1]

Q2: When should I consider using this compound in my crystallization trials?

A2: Consider using this compound when you encounter the following issues:

  • Protein aggregation: If your protein sample shows signs of aggregation or precipitation before or during crystallization screening.

  • Poor crystal quality: If you obtain poorly formed crystals, microcrystals, or showers of small crystals. NDSB compounds have been shown to improve crystal size and reduce twinning in some cases.[1]

  • No crystals: If initial screening with standard conditions fails to produce any crystals. This compound can act as a solubilizing agent that may help to keep the protein stable and allow it to explore conformations more amenable to crystallization.[1]

Q3: What is the recommended starting concentration for this compound?

A3: A general starting concentration for non-detergent sulfobetaines in protein crystallization is in the range of 0.5 to 1.0 M in the final crystallization drop.[1] Hampton Research includes NDSB-256 at a concentration of 1.0 M in their Additive Screen™, suggesting this is a common and effective starting point for screening.

Q4: Will this compound affect the pH of my crystallization experiment?

A4: At high concentrations (0.5-1.0 M), NDSB compounds should not significantly perturb the pH of well-buffered solutions.[1] However, in poorly buffered systems (e.g., 10 mM Tris-HCl), some pH drift is possible. It is recommended to use a buffer concentration of at least 25 mM to ensure pH stability.[1]

Q5: How should I prepare and store this compound solutions?

A5: NDSB compounds are highly soluble in water, typically greater than 2.0 M.[1] It is good practice to prepare a concentrated stock solution (e.g., 2.0 M) in high-purity water. To prevent microbial contamination, sterile filter the solution through a 0.22-micron filter into a sterile container.[1] While NDSB solutions can be stored at room temperature, they may degrade over several weeks. For long-term storage, it is advisable to store them at 4°C or frozen.

Troubleshooting Guide

Issue 1: After adding this compound, all my crystallization drops are clear and I no longer get any precipitate or crystals.

  • Possible Cause: this compound is a solubilizing agent. The concentration of your precipitant is likely now too low to induce the necessary supersaturation for nucleation and crystal growth.

  • Troubleshooting Steps:

    • Gradually Increase Precipitant Concentration: Systematically increase the concentration of your primary precipitant in the crystallization screen. For example, if your initial hit was with 20% PEG 3350, screen a range of 22%, 25%, 28%, and 30% PEG 3350 in the presence of a constant concentration of this compound.

    • Vary Protein to Precipitant Ratio: Experiment with different drop ratios. If you started with a 1:1 ratio of protein to reservoir solution, try a 2:1 or 1:2 ratio to alter the equilibration dynamics.

    • Optimize this compound Concentration: If increasing the precipitant concentration does not yield results, consider reducing the concentration of this compound in your setup.

Issue 2: I am getting a heavy, amorphous precipitate in the presence of this compound.

  • Possible Cause: Even with this compound, the protein may still be unstable or the precipitant concentration may be too high, causing the protein to "crash" out of solution.

  • Troubleshooting Steps:

    • Decrease Precipitant Concentration: Screen a lower range of precipitant concentrations.

    • Vary pH: The solubility of your protein can be highly dependent on pH. Screen a range of pH values around the pI of your protein.

    • Change Temperature: Incubate your crystallization plates at a different temperature (e.g., 4°C instead of room temperature, or vice versa) to alter the kinetics of nucleation and growth.

Issue 3: The crystals I obtain with this compound are still too small or are of poor quality.

  • Possible Cause: The nucleation rate may be too high, leading to a shower of microcrystals. The growth conditions may not be optimal for producing larger, well-ordered crystals.

  • Troubleshooting Steps:

    • Fine-tune Precipitant and this compound Concentrations: Perform a grid screen around the condition that produced small crystals, with small, incremental changes in both the precipitant and this compound concentrations.

    • Additive Screening: In addition to this compound, screen other additives that may influence crystal packing and growth. This could include different salts, small molecules, or other non-detergent sulfobetaines.

    • Seeding: If you have microcrystals, consider using them as seeds in a new crystallization setup with a lower level of supersaturation (i.e., lower precipitant or protein concentration).

Data Presentation

The following table summarizes the effects of a related non-detergent sulfobetaine, NDSB-195, on the crystallization of specific proteins. While this data is not for this compound, it provides an indication of the potential positive effects of this class of compounds.

ProteinNDSB CompoundNDSB ConcentrationPrecipitantEffect on CrystallizationReference
Lysozyme (B549824)NDSB-1950.25 MSodium ChlorideSolubility of lysozyme almost doubled.[1]
LysozymeNDSB-1950.75 MSodium ChlorideSolubility of lysozyme nearly tripled; crystal growth rate increased.[1]
Malate DehydrogenaseNDSB-195Not specifiedNot specifiedCrystal size increased from 0.1 mm to 0.4 mm.[1]
Desulfovibrio gigas Type II FerredoxinNDSB (type not specified)Not specifiedNot specifiedReduction in crystal twinning and growth of a new crystal form.[1]

Experimental Protocols

Protocol 1: Screening for the Effect of this compound as an Additive

This protocol describes how to use this compound as an additive to an existing crystallization condition using the hanging drop vapor diffusion method.

  • Prepare Stock Solutions:

    • Prepare a sterile-filtered 2.0 M stock solution of this compound in high-purity water.

    • Prepare your protein to a suitable concentration (e.g., 5-20 mg/mL) in a low-salt buffer.

    • Prepare the reservoir solution from your initial crystallization "hit".

  • Set up the Crystallization Plate:

    • Pipette 500 µL of the reservoir solution into the wells of a 24-well crystallization plate.

    • To screen the effect of this compound, add a calculated volume of the 2.0 M this compound stock solution directly to the protein solution before setting the drop. For example, to achieve a final concentration of 1.0 M this compound in a 2 µL drop (1 µL protein + 1 µL reservoir), you would need to add this compound to your protein stock to a final concentration of 2.0 M, assuming the reservoir does not contain this compound. A more straightforward approach is to add a small volume of a concentrated this compound stock to the drop. For a 1:1 protein to reservoir drop (e.g., 1 µL + 1 µL), adding 0.2 µL of 5M this compound will result in a final concentration of approximately 0.45 M in the 2.2 µL drop. Adjust volumes and concentrations as needed to screen a range of final this compound concentrations (e.g., 0.2 M, 0.5 M, 1.0 M).

  • Set the Hanging Drop:

    • On a clean, siliconized coverslip, pipette 1 µL of your protein solution (containing this compound).

    • Pipette 1 µL of the reservoir solution into the protein drop.

    • Without mixing, carefully invert the coverslip and place it over the well, ensuring a good seal with the grease.

  • Incubation and Observation:

    • Incubate the plate at a constant temperature.

    • Observe the drops regularly over several days to weeks, recording any changes such as precipitation, phase separation, or crystal formation.

Protocol 2: Optimizing Precipitant Concentration in the Presence of this compound

This protocol is for when the addition of this compound has led to clear drops, indicating the need to increase the precipitant concentration.

  • Prepare a Grid of Reservoir Solutions:

    • Prepare a series of reservoir solutions with increasing concentrations of your precipitant. For example, if your original precipitant concentration was 1.6 M Ammonium Sulfate, prepare solutions at 1.7 M, 1.8 M, 1.9 M, 2.0 M, 2.1 M, and 2.2 M. Keep the buffer and any other components of the reservoir solution at a constant concentration.

  • Prepare Protein with this compound:

    • Prepare your protein solution with the desired constant concentration of this compound (e.g., 0.5 M).

  • Set up the Crystallization Plate:

    • Pipette 500 µL of each of the different precipitant concentration solutions into the wells of a crystallization plate.

    • Set up hanging drops as described in Protocol 1, using the protein solution containing this compound and the corresponding reservoir solution for each well.

  • Incubation and Analysis:

    • Incubate and observe the plate as before. This grid screen will help you identify the new optimal precipitant concentration in the presence of this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_setup Crystallization Setup (Hanging Drop) cluster_analysis Analysis & Troubleshooting protein_prep Prepare Protein (5-20 mg/mL) mix_protein Add this compound to Protein Solution protein_prep->mix_protein ndsb_prep Prepare this compound (2.0 M Stock) ndsb_prep->mix_protein reservoir_prep Prepare Reservoir Solution pipette_drop Pipette Protein + NDSB and Reservoir to Coverslip reservoir_prep->pipette_drop mix_protein->pipette_drop seal_plate Invert and Seal Coverslip on Plate pipette_drop->seal_plate observe Incubate and Observe Drops seal_plate->observe outcome Evaluate Outcome observe->outcome clear_drops Clear Drops outcome->clear_drops No Change precipitate Precipitate outcome->precipitate Amorphous crystals Crystals outcome->crystals Success/Poor Quality troubleshoot_clear Increase Precipitant Concentration clear_drops->troubleshoot_clear troubleshoot_precipitate Decrease Precipitant / Vary pH precipitate->troubleshoot_precipitate optimize_crystals Optimize Conditions (Grid Screen, Seeding) crystals->optimize_crystals troubleshooting_logic cluster_outcomes Possible Outcomes cluster_actions Troubleshooting Actions start Initial Crystallization Trial with this compound outcome Observe Outcome start->outcome clear_drops All Drops Clear outcome->clear_drops precipitate Heavy Precipitate outcome->precipitate small_crystals Small/Poor Crystals outcome->small_crystals good_crystals Good Crystals outcome->good_crystals increase_precipitant Increase Precipitant Concentration clear_drops->increase_precipitant decrease_precipitant Decrease Precipitant Concentration precipitate->decrease_precipitant vary_ph_temp Vary pH and/or Temperature precipitate->vary_ph_temp optimize Optimize via Grid Screen, Additive Screen, or Seeding small_crystals->optimize proceed Proceed to Data Collection good_crystals->proceed

References

NDSB 256-4T compatibility with other buffer components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use and compatibility of NDSB 256-4T in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a non-detergent sulfobetaine (B10348), a class of zwitterionic compounds used as protein solubilizing agents.[1] Its primary applications in protein biochemistry include:

  • Preventing protein aggregation: It interacts with early folding intermediates to prevent the formation of aggregates.[1][2][3][4]

  • Facilitating protein refolding: It aids in the renaturation of chemically and thermally denatured proteins.[2][4]

  • Improving protein extraction and solubilization: It can increase the yield of membrane, nuclear, and cytoskeletal-associated proteins.[1][5]

  • Aiding in protein crystallization: It can be a beneficial additive for growing protein crystals.[1][5]

Q2: How does this compound differ from traditional detergents?

This compound is a non-detergent sulfobetaine and does not form micelles in solution, unlike traditional detergents such as SDS or Triton X-100.[1][5] This property makes it easily removable by dialysis.[1][4] While detergents can sometimes denature proteins, this compound is non-denaturing and helps to maintain the native structure and activity of most enzymes.[1][4]

Q3: What is the recommended working concentration for this compound?

The typical working concentration for this compound is in the range of 0.5 to 1.0 M.[2][5] However, the optimal concentration is protein-dependent and may require empirical determination.

Q4: Is this compound compatible with common buffers?

Yes, this compound is compatible with most common biological buffers. It is zwitterionic over a wide pH range and does not significantly alter the pH or viscosity of well-buffered solutions.[1][4] To avoid potential pH drift in poorly buffered systems (e.g., 10 mM Tris-HCl), it is recommended to use a buffer concentration of at least 25 mM and ensure the pH is within 0.5 pH units of the buffer's pKa.[1][5]

Q5: How should I store this compound solutions?

Stock solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is recommended to sterile filter the solution before storage to prevent microbial contamination.[1][5] Note that NDSB solutions can degrade over several weeks at room temperature.[1][5]

Troubleshooting Guides

Issue: My protein is still aggregating in the presence of this compound.
  • Optimize this compound Concentration: The optimal concentration of this compound can vary between proteins. Perform a concentration titration to find the most effective concentration for your specific protein.

  • Combine with Other Anti-Aggregation Agents: While this compound is effective, it may not disrupt strongly aggregated proteins on its own.[1] Consider combining it with other additives like L-arginine or glycerol.

  • Control Temperature: Lowering the temperature can reduce the rate of aggregation.[6]

  • Reduce Protein Concentration: High protein concentrations can favor aggregation. Try diluting your protein sample.[6]

Compatibility with Buffer Components

The following tables summarize the known compatibility of this compound with common buffer components based on available data.

Table 1: Salts

SaltCompatibilityNotes
Sodium Chloride (NaCl)Compatible This compound can be used as a substitute for NaCl, particularly for halophilic proteins.[1][5]
Ammonium SulfateCompatible Has been successfully used in protein crystallization protocols with NDSBs.[1]

Table 2: Detergents

DetergentCompatibilityNotes
Non-ionic (e.g., Triton X-100, Tween-20)Generally Compatible As this compound is non-denaturing, it is expected to be compatible. However, direct interaction studies are limited.
Zwitterionic (e.g., CHAPS)Generally Compatible Both are zwitterionic and non-denaturing, suggesting compatibility.
Ionic (e.g., SDS)Use with Caution This compound is designed to be a mild, non-denaturing agent. Combining it with a strong denaturing detergent like SDS may counteract its intended effect.

Table 3: Reducing Agents

Reducing AgentCompatibilityNotes
DTT (Dithiothreitol)Expected to be Compatible No known incompatibilities. Used to prevent non-native disulfide bond formation which can lead to aggregation.[7]
TCEP (Tris(2-carboxyethyl)phosphine)Expected to be Compatible A stable and effective reducing agent over a wide pH range.[8]
β-Mercaptoethanol (BME)Expected to be Compatible A common reducing agent used to prevent oxidation.

Table 4: Protease Inhibitors

Protease InhibitorCompatibilityNotes
Protease Inhibitor Cocktails (e.g., cOmplete™)Expected to be Compatible No known incompatibilities. These cocktails inhibit a broad range of proteases.
PMSF (Phenylmethylsulfonyl fluoride)Expected to be Compatible A common serine protease inhibitor.[9][10]
EDTA (Ethylenediaminetetraacetic acid)Expected to be Compatible A metalloprotease inhibitor.[9]

Experimental Protocols & Workflows

General Workflow for Protein Solubilization and Refolding using this compound

This workflow outlines the general steps for utilizing this compound to improve the solubility and facilitate the refolding of a target protein.

experimental_workflow cluster_prep Preparation cluster_refolding Refolding cluster_purification Purification & Analysis start Start with Aggregated Protein (e.g., Inclusion Bodies) denature Denature Protein (e.g., Urea, Guanidine-HCl) start->denature rapid_dilution Rapid Dilution of Denatured Protein into Refolding Buffer denature->rapid_dilution refolding_buffer Prepare Refolding Buffer with 0.5-1.0 M this compound refolding_buffer->rapid_dilution incubation Incubate (e.g., 4°C, overnight) rapid_dilution->incubation dialysis Dialysis to Remove Denaturant and this compound incubation->dialysis purification Purify Soluble Protein (e.g., Chromatography) dialysis->purification analysis Analyze Protein (e.g., SDS-PAGE, Activity Assay) purification->analysis finish Soluble, Active Protein analysis->finish

Caption: General workflow for protein solubilization and refolding.

Signaling Pathway of this compound Action

This diagram illustrates the proposed mechanism of how this compound interacts with proteins during the folding process to prevent aggregation.

signaling_pathway cluster_protein_folding Protein Folding Pathway cluster_aggregation Aggregation Pathway unfolded Unfolded Protein intermediate Early Folding Intermediate unfolded->intermediate Folding native Native Protein intermediate->native Correct Folding aggregate Aggregated Protein intermediate->aggregate Misfolding & Aggregation ndsb This compound ndsb->intermediate Stabilizes ndsb->aggregate Inhibits

Caption: this compound's role in protein folding.

References

avoiding protein precipitation when using NDSB 256-4T

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NDSB 256-4T to prevent protein precipitation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Problem: My protein still precipitates after adding this compound.

Possible Causes and Solutions:

  • Suboptimal Concentration: The concentration of this compound may be too low. The typical effective concentration range is 0.5 to 1.0 M.[1][2] You may need to empirically determine the optimal concentration for your specific protein.

  • Strongly Aggregated Proteins: this compound is effective at preventing non-specific interactions and aggregation of early folding intermediates, but it will not disrupt strongly aggregated proteins.[3] Consider using stronger denaturants to first solubilize the aggregates, followed by refolding in the presence of this compound.

  • Incorrect Order of Addition: For applications like protein crystallization, this compound should be added to the protein solution before the precipitant.[1][3]

  • Buffer Conditions: Ensure your buffer concentration is sufficient. In poorly buffered systems (e.g., 10 mM Tris-HCl), high concentrations of this compound could cause a slight pH drift. A buffer concentration of at least 25 mM is recommended.[1][3]

Problem: My protein crystallization is inhibited after adding this compound.

Possible Cause and Solution:

  • Solubilizing Effect: this compound is a solubilizing agent.[1][3] If a previously successful crystallization condition no longer yields crystals after adding this compound, it is likely because the protein's solubility has increased. To counteract this, you should gradually increase the concentration of your precipitant until crystal growth is observed again.[1][3]

Problem: I am observing variability in my results with this compound.

Possible Causes and Solutions:

  • Solution Stability: Aqueous solutions of NDSB compounds can degrade over several weeks at room temperature.[1][3] For consistent results, prepare fresh solutions or store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4]

  • Contamination: To prevent microbial growth, which can affect your experiments, it is good practice to sterile filter your this compound solutions (using a 0.22 micron filter) and store them in a sterile container.[1][3]

  • Hygroscopic Nature: this compound is hygroscopic.[2] Ensure it is stored in a dry environment to prevent absorption of moisture, which could alter its effective concentration.

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound (3-(4-(tert-Butyl)pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine (B10348).[1][2] It is a zwitterionic compound with a hydrophilic sulfobetaine group and a short hydrophobic group.[1][3] This structure allows it to interact with hydrophobic regions on proteins, preventing aggregation and promoting proper folding without denaturing the protein.[2][3] Unlike detergents, its short hydrophobic group prevents the formation of micelles.[3][5]

What are the main applications of this compound?

This compound is used in a variety of protein biochemistry applications, including:

  • Preventing protein aggregation.[2][3]

  • Facilitating protein folding and renaturation.[2]

  • Increasing the yield of membrane, nuclear, and cytoskeletal-associated proteins during extraction.[1][2][3]

  • Improving protein solubility for applications like protein crystallization.[1][3]

What is the recommended concentration range for this compound?

The typical working concentration of this compound is between 0.5 M and 1.0 M.[1][2] However, the optimal concentration can be protein-specific and may require some optimization.

Is this compound a detergent?

No, this compound is not considered a detergent.[3][6][5] Although it has amphiphilic properties, its short hydrophobic group prevents it from forming micelles, which is a key characteristic of detergents.[3][6][5] This property also makes it easily removable by dialysis.[3][5][7]

Will this compound interfere with my protein assays?

NDSB compounds generally do not significantly alter the pH or viscosity of biological buffers.[3][7] They also do not absorb significantly at 280 nm, minimizing interference with UV-based protein quantification methods.[5] Most enzymes remain active in the presence of NDSBs.[3][7]

How should I prepare and store this compound solutions?

This compound is highly soluble in water (typically > 2.0 M).[1][3] It is recommended to prepare a concentrated stock solution and sterile filter it (0.22 µm) to prevent contamination.[1][3] For long-term storage, aliquots of the stock solution can be stored at -20°C for up to a month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles. Aqueous solutions stored at room temperature may degrade over several weeks.[1][3]

Quantitative Data Summary

ParameterValueReferences
Typical Working Concentration 0.5 - 1.0 M[1][2]
Maximum Solubility in Water > 2.0 M[1][3]
Purity ≥ 98% by HPLC[2]
Molecular Weight 257.35 g/mol [2]
Renaturation Efficiency (Reduced Hen Egg Lysozyme) 60% enzymatic activity at 600 mM NDSB-256-4T[2][3]
Renaturation Efficiency (Tryptophan Synthase β2 subunit) 100% enzymatic activity at 1.0 M NDSB-256-4T[2][3]
Stock Solution Storage (-20°C) Up to 1 month[4]
Stock Solution Storage (-80°C) Up to 6 months[4]

Experimental Protocols

Protocol 1: General Protein Solubilization and Stabilization

This protocol provides a general guideline for using this compound to improve the solubility and stability of a protein of interest.

  • Prepare a 2 M stock solution of this compound:

    • Dissolve the appropriate amount of this compound powder in your desired buffer (e.g., Tris-HCl, HEPES) to a final concentration of 2 M.

    • Ensure the buffer concentration is at least 25 mM to avoid significant pH changes.

    • Sterile filter the solution through a 0.22 µm filter.

    • Store in sterile aliquots at -20°C or -80°C.

  • Determine the optimal this compound concentration:

    • Set up a series of small-scale experiments with varying final concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).

    • Add the this compound stock solution to your protein sample to achieve the desired final concentrations.

    • Incubate the samples under the desired experimental conditions (e.g., temperature, time).

  • Assess protein solubility and aggregation:

    • Visually inspect the samples for any signs of precipitation.

    • For a more quantitative assessment, centrifuge the samples and measure the protein concentration in the supernatant using a suitable method (e.g., Bradford assay, A280).

    • Dynamic light scattering (DLS) can also be used to monitor the aggregation state of the protein in solution.

  • Scale-up:

    • Once the optimal this compound concentration is determined, you can scale up your experiment accordingly.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare 2M this compound Stock Solution titration Set up Titration Series (0 M to 1.0 M this compound) prep_stock->titration protein_sample Prepare Protein Sample protein_sample->titration incubation Incubate under Experimental Conditions titration->incubation visual Visual Inspection incubation->visual quant Quantitative Analysis (e.g., Centrifugation + A280) incubation->quant dls DLS (Optional) incubation->dls optimal_conc Determine Optimal This compound Concentration visual->optimal_conc quant->optimal_conc dls->optimal_conc scale_up Scale-up Experiment optimal_conc->scale_up

Caption: Workflow for determining the optimal this compound concentration.

mechanism_of_action Proposed Mechanism of this compound Action cluster_without Without this compound cluster_with With this compound unfolded Unfolded Protein (Exposed Hydrophobic Regions) aggregate Protein Aggregate (Precipitation) unfolded->aggregate Aggregation unfolded2 Unfolded Protein intermediate Stabilized Folding Intermediate unfolded2->intermediate Interaction with Hydrophobic Regions ndsb This compound ndsb->intermediate folded Correctly Folded Protein (Soluble) intermediate->folded Folding

Caption: How this compound prevents protein aggregation.

References

Technical Support Center: Optimizing Protein Refolding with NDSB 256-4T

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the optimal use of NDSB 256-4T for protein refolding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it aid in protein refolding?

This compound (3-(4-(tert-Butyl)pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine (B10348), a class of zwitterionic compounds that act as protein solubilizing and stabilizing agents.[1][2] It facilitates protein refolding by preventing aggregation and promoting the native conformation.[3][4] Its mechanism involves interacting with early folding intermediates, thereby preventing off-pathway aggregation that can occur rapidly, sometimes within seconds of initiating refolding.[1]

Q2: What is the typical working concentration for this compound?

The recommended concentration of this compound for protein refolding typically ranges from 0.5 M to 1.0 M.[5][6] However, the optimal concentration is protein-specific and should be determined empirically through screening experiments.

Q3: How does incubation time with this compound affect refolding yield?

This compound primarily acts on the very early stages of protein folding to prevent the formation of aggregates.[1] This suggests that its main role is to guide the protein into a productive folding pathway from the outset. While the overall refolding process for a protein can take hours, the critical action of this compound occurs early on. For many proteins, prolonged incubation may not significantly increase the yield of correctly folded protein, as the key is to prevent initial misfolding and aggregation.[1] However, the optimal incubation time can be protein-dependent and may need to be determined experimentally.

Q4: Can this compound be used in combination with other refolding additives?

Yes, this compound is often used in combination with other refolding additives in screening experiments to find the optimal refolding conditions for a specific protein.[7] These can include redox agents (e.g., GSH/GSSG), salts, and other stabilizers.

Q5: Is this compound a detergent? Will it form micelles?

No, this compound is a non-detergent sulfobetaine.[5][8] Due to its short hydrophobic group, it does not form micelles, even at high concentrations.[8] This property also facilitates its removal by dialysis.[5][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Protein still aggregates in the presence of this compound. Suboptimal this compound concentration: The concentration may be too low to effectively prevent aggregation of your specific protein.Screen a wider range of this compound concentrations (e.g., 0.25 M to 1.5 M). The optimal concentration is highly protein-dependent.
Inefficient mixing: Rapid and uniform mixing of the denatured protein into the refolding buffer containing this compound is crucial, as aggregation can be a very fast process.[1]Ensure rapid dilution and vigorous but gentle stirring to quickly bring the protein into contact with this compound.
Incorrect buffer pH: High concentrations of NDSB can sometimes cause a slight pH shift in poorly buffered solutions.[5][6]Use a robust buffering system (at least 25 mM) and verify the final pH of the refolding buffer after adding all components.[5][6]
Low yield of active protein despite soluble protein being present. Incorrectly folded soluble aggregates: The protein may be soluble but not in its native, active conformation.Optimize other refolding parameters in combination with this compound, such as temperature, redox conditions (for proteins with disulfide bonds), and the presence of co-factors.
This compound interferes with the activity assay: Although generally non-denaturing, it's possible the high concentration of this compound affects your specific assay.If possible, remove this compound by dialysis before performing the activity assay. Run a control with the buffer containing this compound on your assay.
Variability in refolding results. Inconsistent experimental procedure: Small variations in mixing speed, temperature, or the rate of dilution can lead to different refolding outcomes.Standardize your protocol as much as possible. Consider using automated liquid handling for high-throughput screening to improve reproducibility.[7]
Degradation of this compound solution: NDSB solutions can degrade over several weeks at room temperature.[6]Prepare fresh this compound solutions or store them frozen. It is recommended to sterile filter the solution for long-term storage.[6]

Data Presentation

The following table summarizes available quantitative data on the effect of this compound on the refolding of specific proteins. Note that data directly correlating incubation time with yield is limited in the literature, as the focus is often on the final outcome after a set period.

ProteinThis compound ConcentrationIncubation ConditionsResultReference
Hen Egg Lysozyme (reduced)600 mMNot specified60% enzymatic activity restored[6]
Tryptophan Synthase β2 subunit (chemically unfolded)1.0 MNot specified100% enzymatic activity restored[6]

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration

This protocol outlines a method for determining the optimal concentration of this compound for refolding a target protein.

  • Preparation of Denatured Protein:

    • Solubilize inclusion bodies containing the target protein in a denaturation buffer (e.g., 6 M Guanidinium HCl or 8 M Urea) with a reducing agent (e.g., DTT or TCEP) if the protein has disulfide bonds.

    • Incubate at room temperature for 1-2 hours to ensure complete denaturation.

    • Centrifuge to remove any insoluble material. Determine the protein concentration.

  • Preparation of Refolding Buffers:

    • Prepare a series of refolding buffers containing varying concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M, 1.25 M).

    • The refolding buffer should also contain a suitable buffer system (e.g., Tris-HCl, HEPES) at the optimal pH for the target protein, and any other necessary additives (e.g., redox shuttle like GSH/GSSG, co-factors).

  • Refolding by Rapid Dilution:

    • Rapidly dilute the denatured protein solution into the different refolding buffers. A dilution factor of 50-100 is common to reduce the denaturant concentration. The final protein concentration in the refolding buffer should be low (typically 10-100 µg/mL) to minimize aggregation.[8]

    • Ensure rapid and efficient mixing during dilution.

  • Incubation:

    • Incubate the refolding reactions at a constant temperature (e.g., 4°C, room temperature). While the critical action of this compound is immediate, allow the refolding to proceed for a set period (e.g., 12-24 hours) to allow for the completion of slower folding steps.

  • Analysis of Refolding Efficiency:

    • Measure the protein concentration and assess aggregation (e.g., by measuring absorbance at 340 nm or by visual inspection).

    • Quantify the yield of correctly folded protein using a functional assay specific to your protein (e.g., enzyme activity assay, binding assay).

    • Analyze the protein structure using techniques like circular dichroism (CD) spectroscopy or fluorescence spectroscopy.

Protocol 2: Optimizing Incubation Time

Once the optimal this compound concentration is determined, the effect of incubation time can be assessed.

  • Set up a large-scale refolding reaction using the optimal this compound concentration identified in Protocol 1.

  • Take aliquots from the refolding reaction at different time points (e.g., 1 hr, 4 hrs, 8 hrs, 12 hrs, 24 hrs, 48 hrs).

  • Immediately stop the refolding process for each aliquot, for example, by snap-freezing or by adding a component that inhibits further folding or aggregation if known.

  • Analyze the refolding efficiency for each time point as described in step 5 of Protocol 1.

  • Plot the yield of active protein as a function of incubation time to determine the optimal duration.

Visualizations

experimental_workflow cluster_process Refolding Process denatured_protein Denatured Protein in 6M GuHCl/8M Urea rapid_dilution Rapid Dilution denatured_protein->rapid_dilution refolding_buffers Refolding Buffers with Varying [this compound] refolding_buffers->rapid_dilution incubation Incubation (e.g., 4°C, 12-24h) rapid_dilution->incubation assess_aggregation Assess Aggregation (A340) incubation->assess_aggregation functional_assay Functional Assay incubation->functional_assay structural_analysis Structural Analysis (CD, Fluorescence) incubation->structural_analysis

Caption: Experimental workflow for optimizing this compound concentration in protein refolding.

troubleshooting_workflow start Protein Aggregation Observed? check_concentration Is [this compound] Optimal? start->check_concentration Yes optimize_concentration Screen a Wider [this compound] Range check_concentration->optimize_concentration No check_mixing Is Mixing Sufficiently Rapid? check_concentration->check_mixing Yes success Aggregation Reduced optimize_concentration->success improve_mixing Improve Dilution and Mixing Technique check_mixing->improve_mixing No check_buffer Is Buffer pH Stable? check_mixing->check_buffer Yes improve_mixing->success adjust_buffer Increase Buffer Strength and Verify Final pH check_buffer->adjust_buffer No consider_other Optimize Other Additives (Redox, Co-factors) check_buffer->consider_other Yes adjust_buffer->success consider_other->success

Caption: Troubleshooting guide for protein aggregation during refolding with this compound.

References

troubleshooting low yield in membrane protein extraction with NDSB 256-4T

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yield during membrane protein extraction, with a specific focus on the application of the non-detergent sulfobetaine, NDSB 256-4T.

Troubleshooting Guide

This guide addresses common issues encountered during membrane protein extraction and the potential role of this compound in resolving them.

Q1: My membrane protein yield is consistently low. How can this compound help?

Low membrane protein yield can stem from several factors including inefficient solubilization, protein aggregation, and protein degradation. This compound, a zwitterionic, non-detergent sulfobetaine, can address some of these issues.[1][2] Unlike traditional detergents that form micelles, NDSBs interact with the hydrophobic regions of proteins, preventing aggregation and promoting proper folding.[1][3][4] This can lead to a significant increase in the yield of soluble and functional membrane proteins.[5]

Q2: I observe a significant amount of my target protein in the insoluble pellet after extraction. What should I do?

This indicates incomplete solubilization of the membrane protein. While this compound is not a detergent and will not disrupt strongly aggregated proteins on its own, it can enhance the efficiency of detergents.[1]

  • Optimization of this compound Concentration: If you are already using this compound, consider optimizing its concentration. A typical starting range is 0.5 M to 1.0 M.[1]

  • Detergent Screening: The choice of detergent is critical and often protein-dependent.[6] If your current detergent is ineffective, consider screening a panel of different zwitterionic or non-ionic detergents in combination with this compound.

  • Increase Incubation Time/Temperature: Extending the solubilization time (e.g., from 30 minutes to 2 hours) or moderately increasing the temperature (e.g., from 4°C to room temperature) can improve yield, but protein stability must be monitored.[6]

Q3: My protein appears to be aggregated after purification. Can this compound prevent this?

Yes, one of the primary functions of this compound is to prevent protein aggregation.[2][3] It interacts with early folding intermediates and exposed hydrophobic surfaces, stabilizing the protein in its native conformation.[1][3]

  • Inclusion in All Buffers: To prevent aggregation throughout the purification process, include this compound in your lysis, wash, and elution buffers.

  • Combine with Other Stabilizing Agents: For particularly unstable proteins, consider using this compound in conjunction with other stabilizing agents like glycerol (B35011) (5-20%), specific lipids, or co-factors.[6]

Q4: My protein is active but the final yield is still low. What other factors should I consider?

If protein aggregation and solubilization are addressed, other factors might be at play:

  • Inefficient Cell Lysis: Ensure complete cell disruption to release the membrane fractions. Mechanical methods like sonication or a French press are often necessary in addition to a lysis buffer.[6]

  • Proteolysis: Protein degradation by proteases can significantly reduce yield. Always add a protease inhibitor cocktail to your buffers.[6]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffers can impact protein stability and solubility. A common starting point is a buffer at physiological pH (7.4) with 150 mM NaCl.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from traditional detergents?

This compound is a non-detergent sulfobetaine. Unlike traditional detergents which have a large hydrophobic tail and form micelles to solubilize membrane proteins, this compound has a short hydrophobic group and does not form micelles.[1][4] Its primary role is to prevent non-specific protein aggregation and assist in maintaining the native protein structure.[1][2]

Q2: What is the recommended concentration range for this compound in membrane protein extraction?

The recommended concentration for this compound is typically between 0.5 M and 1.0 M.[1] The optimal concentration should be determined empirically for each specific protein.

Q3: Can this compound be used with any type of detergent?

Yes, this compound can be used in conjunction with a variety of detergents (non-ionic, ionic, and zwitterionic). It acts as a stabilizing agent and can enhance the solubilization efficiency of the primary detergent.

Q4: Is this compound compatible with downstream applications like affinity chromatography and functional assays?

Yes. Since this compound is a small, zwitterionic molecule that does not form micelles, it can be easily removed by dialysis.[2][4] It is generally compatible with most downstream applications, including various chromatography techniques and functional assays, as it is non-denaturing.[1]

Q5: How should I prepare and store this compound solutions?

This compound is highly soluble in water.[1] It is recommended to prepare a concentrated stock solution and sterile filter it (0.22 µm) to prevent contamination.[1] Stock solutions can be stored at -20°C for short-term use (up to a month) or at -80°C for long-term storage (up to 6 months).[3]

Data Presentation

While specific quantitative data on yield improvement with this compound for a wide range of membrane proteins is not extensively published in a comparative table format, the literature suggests a significant positive impact on the recovery of soluble and functional protein.

ParameterWithout this compoundWith this compound (0.5 M - 1.0 M)
Protein Aggregation High risk of aggregation, especially for unstable proteins.Significantly reduced protein aggregation.[2][3]
Solubilization Efficiency Dependent solely on the chosen detergent and buffer conditions.Can enhance the solubilization efficiency of the primary detergent.[5]
Final Yield of Soluble Protein Variable, often low for difficult-to-express membrane proteins.Generally increased yield of soluble and properly folded protein.[1]
Protein Activity May be compromised due to aggregation or harsh detergent effects.Helps maintain the native conformation and activity of the protein.[1]

Experimental Protocols

Detailed Methodology for Membrane Protein Extraction using this compound

This protocol provides a general framework for the extraction of membrane proteins from cultured cells using a combination of a zwitterionic detergent and this compound. Optimization of specific parameters (e.g., detergent type and concentration, this compound concentration, incubation times) is recommended for each target protein.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1x Protease Inhibitor Cocktail

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) Zwitterionic Detergent (e.g., CHAPS, LDAO), 0.5 M this compound, 10% (v/v) Glycerol, 1x Protease Inhibitor Cocktail

  • Dounce homogenizer or sonicator

  • Microcentrifuge

  • Ultracentrifuge (optional)

Procedure:

  • Cell Harvesting and Washing:

    • Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS to remove media components.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 15-30 minutes with gentle agitation.

    • Further disrupt the cells by douncing (20-30 strokes) or sonication on ice.

  • Removal of Insoluble Debris:

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet nuclei and intact cells.

    • Carefully collect the supernatant.

  • (Optional) Membrane Fractionation:

    • For enrichment of membrane proteins, centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C.

    • Discard the supernatant (cytosolic fraction) and retain the pellet containing the membrane fraction.

  • Membrane Protein Solubilization:

    • Resuspend the membrane pellet (or the supernatant from step 3 if fractionation was skipped) in ice-cold Solubilization Buffer.

    • Incubate at 4°C for 1-2 hours with gentle rotation.

  • Clarification of Solubilized Proteins:

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any remaining insoluble material.

    • The supernatant now contains the solubilized membrane proteins ready for downstream purification.

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_fractionation Fractionation cluster_solubilization Solubilization cluster_downstream Downstream Processing Harvest Harvest & Wash Cells Lysis Cell Lysis Harvest->Lysis LowSpeedCent Low-Speed Centrifugation (Remove Debris) Lysis->LowSpeedCent HighSpeedCent High-Speed Centrifugation (Isolate Membranes) LowSpeedCent->HighSpeedCent Solubilize Solubilize with Detergent & this compound HighSpeedCent->Solubilize Clarify Clarification (High-Speed Centrifugation) Solubilize->Clarify Purification Affinity Chromatography Clarify->Purification Analysis Functional Assays / SDS-PAGE Purification->Analysis

Caption: Experimental workflow for membrane protein extraction using this compound.

Troubleshooting_Logic cluster_solubilization Solubilization Issues cluster_aggregation Aggregation Problems cluster_other Other Factors Start Low Protein Yield InsolublePellet Protein in Insoluble Pellet? Start->InsolublePellet OptimizeDetergent Optimize Detergent & this compound Conc. InsolublePellet->OptimizeDetergent Yes AggregatedProtein Aggregated Protein Post-Purification? InsolublePellet->AggregatedProtein No Incubation Adjust Incubation Time/Temperature OptimizeDetergent->Incubation AddNDSB Include this compound in all Buffers AggregatedProtein->AddNDSB Yes CheckLysis Incomplete Cell Lysis? AggregatedProtein->CheckLysis No AddStabilizers Add Glycerol/ Other Stabilizers AddNDSB->AddStabilizers CheckProteolysis Evidence of Proteolysis? CheckLysis->CheckProteolysis OptimizeBuffer Suboptimal Buffer pH/ Ionic Strength? CheckProteolysis->OptimizeBuffer

Caption: Troubleshooting logic for low yield in membrane protein extraction.

References

Validation & Comparative

A Head-to-Head Battle: NDSB 256-4T versus Other Non-Detergent Sulfobetaines in the Critical Task of Protein Folding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein refolding, the choice of chemical additives is paramount. Non-detergent sulfobetaines (NDSBs) have emerged as powerful tools to prevent aggregation and enhance the yield of correctly folded, active proteins. This guide provides a comprehensive comparison of NDSB 256-4T against other commonly used NDSBs, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal agent for your research needs.

Non-detergent sulfobetaines are zwitterionic compounds that possess a hydrophilic sulfobetaine (B10348) head and a short hydrophobic tail. Unlike traditional detergents, they do not form micelles, which makes them easily removable by dialysis and less likely to denature proteins. Their primary mechanism of action involves interacting with early folding intermediates, shielding exposed hydrophobic surfaces, and thereby preventing the irreversible aggregation that plagues many in vitro refolding processes.

Comparative Performance of NDSBs in Protein Refolding

The efficacy of NDSBs can be protein-dependent, influenced by the specific hydrophobic and electrostatic properties of both the protein and the NDSB molecule. Below is a summary of quantitative data from studies on various model proteins, comparing the refolding yields achieved with different NDSBs.

Table 1: Comparative Refolding Yields of Various Proteins with Different NDSBs

ProteinNDSB AdditiveConcentrationRefolding Yield (%)Reference
Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) NDSB-2561 M~3-fold increase vs. no additive[1]
NDSB-2011 M~3-fold increase vs. no additive[1]
NDSB-1951 MLess effective than NDSB-256/201[1]
NDSB-2211 MLess effective than NDSB-256/201[1]
Hen Egg White Lysozyme NDSB-2561 M30[2][3]
NDSB-2211.8 M~15[4]
β-Galactosidase NDSB-256800 mM16[2][3]

Note: Refolding yields are often reported as a percentage of the activity of the native protein or as a fold-increase compared to a control without the additive. The exact conditions of each experiment can influence the results.

Key Observations:

  • Aromatic Moieties Matter: NDSB-201 (pyridinium ring) and NDSB-256 (benzyl group) often exhibit superior performance in promoting protein folding compared to NDSBs with purely aliphatic hydrophobic groups like NDSB-195 and NDSB-221.[1] This is attributed to the potential for π-π stacking interactions between the aromatic rings of the NDSB and aromatic residues on the protein surface, which can further stabilize folding intermediates.

  • This compound's Potential: this compound, with its tert-butylated pyridinium (B92312) head group, combines the aromatic character of NDSB-201 with increased hydrophobicity. While direct head-to-head quantitative data with a wide range of other NDSBs on a single model protein is limited in publicly available literature, its structural features suggest it is a strong candidate for efficient protein refolding, particularly for proteins with significant hydrophobic patches.

  • Concentration Dependence: The effectiveness of NDSBs is highly concentration-dependent, typically requiring molar concentrations (0.5 M to 1 M or higher) to achieve optimal results.

Mechanism of Action and Experimental Workflow

The general mechanism by which NDSBs facilitate protein folding and a typical experimental workflow for evaluating their effectiveness are illustrated below.

NDSB_Mechanism cluster_unfolded Unfolded State cluster_refolding Refolding Pathway cluster_aggregation Aggregation Pathway cluster_ndsb NDSB Intervention Unfolded Unfolded Protein (Exposed Hydrophobic Regions) Intermediate Folding Intermediate Unfolded->Intermediate Refolding Initiation Native Native Protein (Correctly Folded) Intermediate->Native Correct Folding Aggregate Aggregated Protein (Inactive) Intermediate->Aggregate Aggregation NDSB_Complex NDSB-Intermediate Complex Intermediate->NDSB_Complex NDSB NDSB Molecules NDSB->NDSB_Complex NDSB_Complex->Native Facilitated Folding

Mechanism of NDSB-assisted protein folding.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_refolding 2. Refolding cluster_analysis 3. Analysis cluster_spectroscopy Spectroscopic Techniques Denaturation Denature Protein (e.g., 8M Urea or 6M GdmCl) Dilution Rapid Dilution into Refolding Buffer (+/- NDSB variants and concentrations) Denaturation->Dilution Activity Functional Assay (e.g., Enzyme Activity) Dilution->Activity Spectroscopy Spectroscopic Analysis Dilution->Spectroscopy Aggregation Aggregation Assessment Dilution->Aggregation CD Circular Dichroism (Secondary Structure) Spectroscopy->CD Fluorescence Fluorescence Spectroscopy (Tertiary Structure) Spectroscopy->Fluorescence DLS Dynamic Light Scattering (Aggregate Size Distribution) Aggregation->DLS

A typical experimental workflow for comparing NDSBs.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effectiveness of this compound and other non-detergent sulfobetaines. Researchers should optimize these protocols for their specific protein of interest.

Protein Denaturation and Refolding by Dilution

Objective: To refold a denatured protein in the presence of various NDSBs and assess the recovery of its native structure and function.

Materials:

  • Purified protein of interest

  • Denaturation Buffer: 100 mM Tris-HCl, pH 8.5, 8 M Urea (or 6 M Guanidine Hydrochloride), 10 mM DTT (if disulfide bonds are present)

  • Refolding Buffer Base: 100 mM Tris-HCl, pH 8.0, 1 mM EDTA

  • NDSB Stock Solutions: 2 M stocks of this compound, NDSB-256, NDSB-201, NDSB-195, and NDSB-221 in Refolding Buffer Base.

  • (Optional for disulfide-bonded proteins) Redox System: Reduced (GSH) and oxidized (GSSG) glutathione (B108866) stock solutions.

Procedure:

  • Denaturation: Dissolve the purified protein in Denaturation Buffer to a final concentration of 10-20 mg/mL. Incubate at room temperature for 2-4 hours to ensure complete unfolding.

  • Refolding Setup: Prepare a series of refolding buffers by adding different NDSB stock solutions to the Refolding Buffer Base to achieve final concentrations ranging from 0.1 M to 1.5 M. For proteins with disulfide bonds, add a redox couple (e.g., 1 mM GSH / 0.1 mM GSSG). Include a control with no NDSB.

  • Refolding by Dilution: Rapidly dilute the denatured protein solution 100-fold into the various refolding buffers with gentle stirring. The final protein concentration should typically be in the range of 0.01-0.1 mg/mL to minimize aggregation.

  • Incubation: Incubate the refolding mixtures at 4°C for 12-24 hours to allow for proper folding.

  • Analysis: Following incubation, analyze the samples for protein activity, secondary and tertiary structure, and aggregation as described in the protocols below.

Assessment of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of the refolded protein as an indicator of correct folding.

Materials:

  • Refolded protein samples from Protocol 1

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz CD cuvette (e.g., 1 mm path length)

  • Circular Dichroism Spectropolarimeter

Procedure:

  • Sample Preparation: If necessary, exchange the refolding buffer of the protein samples to a CD-compatible buffer using dialysis or a desalting column. The final protein concentration should be between 0.1-0.2 mg/mL.[5]

  • Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm). Set the bandwidth to 1 nm, the data pitch to 0.5 nm, and the scan speed to 50 nm/min.

  • Data Acquisition: Record the CD spectrum for each sample, including a buffer blank. For each sample, perform at least three scans and average them to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the buffer blank spectrum from each protein spectrum. Convert the raw data (ellipticity in millideGREES) to mean residue ellipticity [θ]. Analyze the resulting spectra using deconvolution software (e.g., CONTIN, SELCON3, or CDSSTR) to estimate the percentage of α-helix, β-sheet, and random coil structures. Compare the spectra of the refolded proteins to that of the native protein.

Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)

Objective: To quantify the extent of protein aggregation in the refolded samples.

Materials:

  • Refolded protein samples from Protocol 1

  • Low-volume DLS cuvettes or multi-well plates

  • Dynamic Light Scattering Instrument

Procedure:

  • Sample Preparation: Centrifuge the refolded protein samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove large, insoluble aggregates.

  • DLS Measurement: Transfer the supernatant to a DLS cuvette or well. Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Data Acquisition: Acquire DLS data, typically consisting of multiple measurements to ensure reproducibility. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of particles in the sample.

  • Data Analysis: The instrument's software will analyze the correlation function of the scattered light to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution. A monomodal peak corresponding to the size of the native protein and a low PDI (<0.2) indicate a homogenous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation. Compare the size distribution profiles of samples refolded with different NDSBs.

Conclusion

The selection of an appropriate non-detergent sulfobetaine is a critical step in optimizing protein refolding protocols. While NDSB-256 and NDSB-201 have demonstrated broad utility, the unique structural characteristics of this compound make it a compelling candidate for enhancing the refolding of a wide range of proteins. By employing the systematic evaluation methods outlined in this guide, researchers can empirically determine the most effective NDSB and its optimal concentration for their specific protein of interest, ultimately leading to higher yields of active, correctly folded protein for downstream applications in research, diagnostics, and therapeutics.

References

A Comparative Guide to NDSB 256-4T and CHAPS for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful solubilization of membrane proteins is a critical bottleneck in the pipeline of research and drug development. The choice of a solubilizing agent can profoundly impact the yield, structural integrity, and functional activity of the target protein. This guide provides an objective comparison of a non-detergent sulfobetaine, NDSB 256-4T, and a conventional zwitterionic detergent, CHAPS, for the solubilization of membrane proteins. This comparison is supported by a summary of their physicochemical properties, available performance data, and detailed experimental protocols to assist researchers in making an informed decision for their specific application.

At a Glance: this compound vs. CHAPS

FeatureThis compoundCHAPS
Classification Non-Detergent Sulfobetaine (NDSB)Zwitterionic Detergent
Micelle Formation Does not form micelles[1]Forms micelles above Critical Micelle Concentration (CMC)[2][3]
Nature Mild, non-denaturing solubilizing agent[4][5]Generally non-denaturing, but can be harsh for some proteins[2][3][6][7]
Key Advantage Preserves protein structure and function; prevents aggregation[4][5][8]Well-characterized, effective for a wide range of proteins[2][3][6][7]
Working Concentration High (0.5 - 1.0 M)[9]Typically 1-4% (w/v)[2][10]
Removal Easily removed by dialysis[1][11]Removable by dialysis due to high CMC[2][10][12]

Physicochemical Properties

A detailed comparison of the physicochemical properties of this compound and CHAPS is crucial for understanding their behavior in solution and their interaction with membrane proteins.

PropertyThis compoundCHAPS
Molecular Weight 257.35 g/mol [8]614.9 g/mol [2][3]
Chemical Formula C₁₂H₁₉NO₃S[8]C₃₂H₅₈N₂O₇S[2]
Synonyms 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate[8]3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate[2][3]
Critical Micelle Concentration (CMC) Not applicable (does not form micelles)[1]6 - 10 mM[2][3]
Aggregation Number Not applicable4 - 14[2]
Micelle Molecular Weight Not applicable~6,150 Da[2][3]
Appearance White crystalline powderWhite crystalline powder[2][3]
Solubility in Water High (> 2.0 M)[9]High[10]
Zwitterionic Nature Yes[11]Yes[2][6][7]

Performance Comparison: Solubilization Efficiency and Protein Integrity

Direct quantitative comparisons of this compound and CHAPS for the solubilization of the same membrane protein are limited in published literature. However, we can infer their relative performance based on studies evaluating detergents for specific applications.

CHAPS Performance in 2D Electrophoresis:

A study comparing various detergents for the solubilization of membrane proteins from Xylella fastidiosa for 2D gel electrophoresis provided the following results:

DetergentNumber of Protein Spots Detected
ASB 14221
SB 3-10157
CHAPS 72
Triton X-10043

This data suggests that while CHAPS is effective, other detergents may provide better resolution and a higher number of identified proteins in 2D electrophoresis applications.

This compound: A Focus on Mildness and Functionality

Non-detergent sulfobetaines like this compound are primarily valued for their gentle action, which helps in preserving the native structure and function of proteins.[4][5] They are reported to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[8][9] Their mechanism involves interacting with the hydrophobic regions of proteins to prevent aggregation, rather than forming micelles that encapsulate the protein.[11] This makes them particularly useful for:

  • Refolding and renaturation of denatured proteins. [8]

  • Improving the in vitro renaturation efficiency of enzymes. For instance, NDSB-256 has been shown to restore enzymatic activity to denatured proteins.

  • Applications where maintaining protein-protein interactions is critical.

While direct comparative numbers are scarce, the emphasis on maintaining protein integrity makes NDSBs a strong candidate for sensitive proteins or when downstream functional assays are a priority.

Experimental Protocols

The following are generalized protocols for membrane protein solubilization using this compound and CHAPS. The optimal conditions, including concentration, temperature, and incubation time, should be determined empirically for each specific protein.

Protocol 1: Membrane Protein Solubilization with this compound

This protocol is designed for the gentle extraction of membrane proteins, aiming to preserve their native conformation and activity.

Materials:

  • Cell pellet or membrane fraction

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • This compound

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

Procedure:

  • Resuspend the cell pellet or membrane fraction in ice-cold Lysis Buffer.

  • Add this compound to the suspension to a final concentration of 0.5 M to 1.0 M.

  • Homogenize the suspension using a Dounce homogenizer or sonicate on ice to facilitate lysis and solubilization.

  • Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

  • Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized material.

  • Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.

Protocol 2: Membrane Protein Solubilization with CHAPS

This is a standard protocol for the solubilization of membrane proteins using the zwitterionic detergent CHAPS.

Materials:

  • Cell pellet or membrane fraction

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • CHAPS (stock solution, e.g., 10% w/v)

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

Procedure:

  • Resuspend the cell pellet or membrane fraction in ice-cold Lysis Buffer.

  • Add CHAPS stock solution to the suspension to a final concentration of 1-2% (w/v).

  • Homogenize the suspension using a Dounce homogenizer or sonicate on ice.

  • Incubate the lysate on ice for 30-60 minutes with occasional vortexing.

  • Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet cellular debris and unsolubilized membranes.

  • Carefully collect the supernatant containing the solubilized membrane proteins.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of action and experimental workflows.

Mechanism of Membrane Protein Solubilization cluster_NDSB This compound (Non-Micellar) cluster_CHAPS CHAPS (Micellar) NDSB_start Membrane with Protein NDSB_process NDSB molecules interact with hydrophobic regions of the protein and lipid bilayer, preventing aggregation. NDSB_start->NDSB_process Addition of this compound NDSB_end Solubilized Protein-NDSB Complex (non-micellar) NDSB_process->NDSB_end CHAPS_start Membrane with Protein CHAPS_process CHAPS monomers insert into the lipid bilayer. Above CMC, they form mixed micelles with the protein and lipids. CHAPS_start->CHAPS_process Addition of CHAPS CHAPS_end Solubilized Protein-Lipid-CHAPS Micelle CHAPS_process->CHAPS_end

Caption: Contrasting mechanisms of this compound and CHAPS in solubilizing membrane proteins.

Experimental Workflow for Solubilization Comparison cluster_agents Solubilization Agents start Start: Cell Pellet or Membrane Preparation lysis Resuspend in Lysis Buffer start->lysis ndsb Add this compound (0.5 - 1.0 M) lysis->ndsb chaps Add CHAPS (1 - 2% w/v) lysis->chaps homogenization Homogenization / Sonication ndsb->homogenization chaps->homogenization incubation Incubation (4°C) homogenization->incubation centrifugation Ultracentrifugation (100,000 x g) incubation->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant pellet Pellet (Insoluble Material) centrifugation->pellet analysis Downstream Analysis: - SDS-PAGE / Western Blot - Activity Assay - Structural Studies supernatant->analysis

Caption: A generalized workflow for comparing the efficacy of this compound and CHAPS.

Conclusion and Recommendations

The choice between this compound and CHAPS is highly dependent on the specific membrane protein of interest and the intended downstream applications.

CHAPS is a well-established and effective zwitterionic detergent for a broad range of membrane proteins. Its properties are well-documented, making it a reliable choice for many standard applications, including 2D electrophoresis and immunoprecipitation. However, its detergent nature can sometimes be too harsh for delicate proteins, potentially leading to a loss of activity.

This compound , as a non-detergent sulfobetaine, offers a milder alternative. Its primary strength lies in its ability to solubilize membrane proteins while preserving their native structure and function. This makes it an excellent candidate for proteins that are prone to aggregation or inactivation in traditional detergents. The high concentrations required and the lack of extensive comparative data are points to consider.

Recommendations for Selection:

  • For robust membrane proteins where high yield is the primary goal and some degree of denaturation is acceptable, CHAPS is a solid starting point.

  • For sensitive membrane proteins , or when preservation of biological activity is paramount for downstream functional assays or structural studies, This compound is a highly recommended alternative to investigate.

  • It is always advisable to perform a screening experiment with a panel of solubilizing agents, including both CHAPS and an NDSB, to determine the optimal conditions for the specific protein of interest.

References

A Comparative Guide: NDSB 256-4T vs. Arginine for the Suppression of Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of protein aggregation is a critical challenge in the development and formulation of therapeutic proteins. Misfolded or aggregated proteins can lead to loss of function, immunogenicity, and reduced product shelf life. This guide provides an objective comparison of two commonly used excipients for suppressing protein aggregation: NDSB 256-4T, a non-detergent sulfobetaine, and the amino acid L-arginine. This comparison is based on available experimental data to assist researchers in selecting the appropriate agent for their specific application.

Mechanism of Action

Both this compound and arginine have been shown to effectively suppress protein aggregation, albeit through different proposed mechanisms.

This compound is believed to interact with early folding intermediates of proteins. Its zwitterionic nature and short hydrophobic group are thought to shield hydrophobic patches on the protein surface that become exposed during unfolding or refolding, thereby preventing intermolecular interactions that lead to aggregation.[1]

Arginine , on the other hand, is proposed to suppress aggregation through multiple mechanisms. One prominent theory is that arginine molecules self-associate and form clusters that can interact with and mask the hydrophobic surfaces of proteins.[2] Another proposed mechanism is that arginine acts as a "neutral crowder," slowing down protein-protein association reactions without significantly affecting the thermodynamics of protein folding. Furthermore, the guanidinium (B1211019) group of arginine can interact with aromatic and charged amino acid residues on the protein surface, which can also contribute to the prevention of aggregation.

Mechanism_of_Action cluster_0 This compound cluster_1 Arginine Unfolded_Protein_NDSB Unfolded or Partially Folded Protein Early_Intermediate_NDSB Early Folding Intermediate Unfolded_Protein_NDSB->Early_Intermediate_NDSB Folding Stabilized_Intermediate_NDSB Stabilized Intermediate Early_Intermediate_NDSB->Stabilized_Intermediate_NDSB Interaction Aggregates_NDSB Aggregates Early_Intermediate_NDSB->Aggregates_NDSB Aggregation Pathway NDSB_Molecule This compound Native_Protein_NDSB Native Protein Stabilized_Intermediate_NDSB->Native_Protein_NDSB Correct Folding Unfolded_Protein_Arg Unfolded or Partially Folded Protein Exposed_Hydrophobic_Patch Exposed Hydrophobic Patches Unfolded_Protein_Arg->Exposed_Hydrophobic_Patch Misfolding Masked_Protein_Arg Masked Protein Exposed_Hydrophobic_Patch->Masked_Protein_Arg Masking Aggregates_Arg Aggregates Exposed_Hydrophobic_Patch->Aggregates_Arg Self-Association Arginine_Molecule Arginine Native_Protein_Arg Native Protein Masked_Protein_Arg->Native_Protein_Arg Refolding

Figure 1. Proposed mechanisms of action for this compound and Arginine in suppressing protein aggregation.

Quantitative Comparison of Effectiveness

Direct comparative studies of this compound and arginine under identical experimental conditions are limited. The following tables summarize available quantitative data from separate studies on their effectiveness in suppressing the aggregation of two common model proteins: lysozyme (B549824) and insulin (B600854). It is important to note that the experimental conditions, such as the method of inducing aggregation and the assay used for quantification, differ between studies, making a direct comparison challenging.

Table 1: Suppression of Lysozyme Aggregation
CompoundProtein & ConcentrationAggregation InductionAssayEffective ConcentrationObserved Effect
This compound Reduced Hen Egg LysozymeRefoldingEnzymatic Activity600 mMImproved in vitro renaturation efficiency to 60% enzymatic activity.[1]
Arginine Ethylester (a more effective derivative of Arginine)Hen Egg LysozymeHeat-inducedInactivation and Aggregation100 mMMore effective than arginine in preventing heat-induced inactivation and aggregation.[3][4]
Arginine Hen Egg LysozymeHeat-inducedAggregationNot specifiedCan enhance heat-induced aggregation of concentrated lysozyme solutions, indicating its effect is protein-dependent.[2]
Table 2: Suppression of Insulin Aggregation
CompoundProtein & ConcentrationAggregation InductionAssayEffective ConcentrationObserved Effect
This compound ----No specific data found for insulin aggregation suppression.
Arginine Bovine Insulin (0.5-2.0 mM)Heat- and Dithiothreitol-inducedDynamic Light Scattering (DLS) & Turbidimetry1-10 mMConcentration-dependent suppression of light scattering intensity; shifted aggregate populations to smaller hydrodynamic radii.[5]
Arginine Bovine InsulinHeat-inducedDynamic and Static Light Scattering10-500 mMIncreased the lag phase of aggregation by up to 8-fold and slowed the growth rate by up to 20-fold.[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for assessing protein aggregation suppression.

General Experimental Workflow for Aggregation Suppression Assay

Experimental_Workflow start Start prep_protein Prepare Protein Solution start->prep_protein prep_additives Prepare Additive Solutions (this compound, Arginine, Control) start->prep_additives mix Mix Protein and Additives prep_protein->mix prep_additives->mix induce_agg Induce Aggregation (e.g., Heat, pH shift, Chemical denaturant) mix->induce_agg monitor_agg Monitor Aggregation (e.g., Light Scattering, ThT Fluorescence) induce_agg->monitor_agg analyze Analyze Data (e.g., Aggregation rate, Lag time, Final turbidity) monitor_agg->analyze end End analyze->end

References

Unlocking Protein Activity: A Comparative Guide to Refolding with NDSB 256-4T

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals grappling with the challenge of recovering functional proteins from inclusion bodies, this guide provides a comprehensive comparison of protein refolding strategies, with a focus on the non-detergent sulfobetaine (B10348) NDSB 256-4T. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and optimization of your protein refolding process.

The overexpression of recombinant proteins in bacterial systems like E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies. While inclusion bodies offer a concentrated source of the target protein, recovering the correctly folded and biologically active form is a critical and often challenging step. This guide explores the use of this compound, a non-detergent sulfobetaine, as a refolding additive and compares its performance with other commonly used alternatives.

The Role of this compound in Protein Refolding

This compound is a zwitterionic, non-detergent sulfobetaine that has been shown to prevent protein aggregation and facilitate the renaturation of chemically and thermally denatured proteins.[1][2] Unlike traditional detergents that can be difficult to remove and may interfere with downstream applications, NDSBs do not form micelles and can be easily removed by dialysis.[3] Their proposed mechanism involves interacting with early folding intermediates, thereby preventing the formation of off-pathway aggregates and promoting the correct folding pathway.[3]

Comparative Analysis of Refolding Additives

The selection of an appropriate refolding additive is crucial for maximizing the yield of active protein. While this compound offers a promising solution, it is important to consider its performance relative to other commonly used agents such as L-arginine and urea (B33335). The optimal additive and its concentration are highly protein-dependent and often require empirical determination.

Below is a summary of a comparative study on the refolding of recombinant human granulocyte colony-stimulating factor (rhG-CSF), highlighting the differential effects of various additives.

Refolding AdditiveConcentrationRefolding Yield of rhG-CSF (%)Observations
None -~30%Significant formation of insoluble aggregates.
Urea 2M~50%Suppressed insoluble precipitates but did not prevent the formation of soluble oligomers.[1][4]
L-arginine 0.5M~65%Inhibited the formation of all soluble oligomers.[4] For Bovine Carbonic Anhydrase B (a protein without cysteine), a refolding yield of almost 100% was achieved with 0.75M L-arginine.[5]
Urea + L-arginine 2M + 0.5M~2-fold increase A synergistic effect was observed, with urea suppressing insoluble aggregates and L-arginine preventing soluble oligomer formation, leading to a significant increase in the refolding yield.[1][4]

This table is compiled from data on the refolding of recombinant human granulocyte colony-stimulating factor (rhG-CSF) and Bovine Carbonic Anhydrase B (CAB) to illustrate the comparative effects of different refolding additives.

Experimental Protocols

Detailed and reproducible protocols are essential for successful protein refolding and subsequent activity validation.

Protein Refolding Protocol using this compound

This protocol provides a general framework for protein refolding using this compound. Optimization of buffer composition, pH, temperature, and this compound concentration is recommended for each specific protein.

1. Solubilization of Inclusion Bodies:

  • Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M urea or 6 M Guanidine Hydrochloride (GdnHCl), 10 mM DTT).
  • Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
  • Centrifuge at high speed (e.g., >100,000 x g for 30 minutes) to remove any remaining insoluble material.[6]

2. Refolding by Dilution:

  • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M this compound, 1 mM EDTA, and a suitable redox system such as 5 mM reduced glutathione (B108866) (GSH) and 0.5 mM oxidized glutathione (GSSG)).
  • Rapidly dilute the solubilized protein solution into the refolding buffer (typically a 1:10 to 1:100 dilution) to a final protein concentration of 10-100 µg/mL.[7]
  • Incubate the refolding mixture at 4°C with gentle stirring for 12-48 hours.

3. Dialysis and Concentration:

  • Dialyze the refolding mixture against a buffer without this compound and denaturants (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) to remove these agents.
  • Concentrate the refolded protein using an appropriate method such as ultrafiltration.

Validation of Protein Activity and Conformation

Confirming the correct folding and biological activity of the refolded protein is a critical final step.

1. Spectroscopic Analysis of Protein Conformation:

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique to assess the secondary structure of the refolded protein.

    • Sample Preparation: The purified, refolded protein should be in a suitable buffer (e.g., 10-20 mM phosphate (B84403) buffer, pH 7.0-8.0) at a concentration of 0.1-1 mg/mL for far-UV CD (190-260 nm).[8] The buffer should have low absorbance in the measurement wavelength range.

    • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). The resulting spectrum can be compared to the spectrum of the native protein or to predicted secondary structures to confirm proper folding.[9]

  • Intrinsic Tryptophan Fluorescence Spectroscopy: The fluorescence of tryptophan residues is sensitive to their local environment and can be used to monitor changes in the protein's tertiary structure.

    • Sample Preparation: The refolded protein is prepared in a suitable buffer.

    • Data Acquisition: Excite the sample at 295 nm and record the emission spectrum from 305 to 500 nm.[10] A shift in the emission maximum (λmax) can indicate changes in the exposure of tryptophan residues to the solvent, providing information about the folded state.[10]

2. Enzymatic Activity Assay (Example: Malate (B86768) Dehydrogenase):

This is an example of a specific activity assay. The protocol should be adapted for the specific enzyme being studied.

  • Principle: The activity of malate dehydrogenase (MDH) is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Reagents:

    • Assay buffer: 0.05 M Phosphate Buffer, pH 8.0.

    • Substrate solution: 200 µM Oxaloacetate in assay buffer.

    • Cofactor solution: 100 µM NADH in assay buffer.

  • Procedure:

    • In a cuvette, mix the assay buffer, substrate solution, and cofactor solution.

    • Add a small amount of the refolded MDH solution to initiate the reaction.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADH consumption is proportional to the enzyme activity. The specific activity can be calculated by dividing the enzyme activity by the protein concentration.

Visualizing the Workflow

Diagrams generated using Graphviz (DOT language) illustrate the key processes involved in protein refolding and validation.

Protein_Refolding_Workflow cluster_0 Inclusion Body Processing cluster_1 Refolding cluster_2 Purification & Validation Inclusion_Bodies Inclusion Bodies Solubilization Solubilization (8M Urea / 6M GdnHCl) Inclusion_Bodies->Solubilization Denatured_Protein Denatured Protein Solubilization->Denatured_Protein Refolding_Dilution Refolding by Dilution (with this compound) Denatured_Protein->Refolding_Dilution Refolded_Protein_Mix Refolded Protein Mixture Refolding_Dilution->Refolded_Protein_Mix Dialysis Dialysis Refolded_Protein_Mix->Dialysis Purified_Protein Purified Refolded Protein Dialysis->Purified_Protein Activity_Validation Activity Validation Purified_Protein->Activity_Validation Functional_Protein Functional_Protein Activity_Validation->Functional_Protein Functional Protein

Caption: Workflow for protein refolding from inclusion bodies using this compound.

Activity_Validation_Pathway cluster_0 Structural Validation cluster_1 Functional Validation Refolded_Protein Refolded Protein Sample CD_Spectroscopy Circular Dichroism (Secondary Structure) Refolded_Protein->CD_Spectroscopy Fluorescence_Spectroscopy Fluorescence Spectroscopy (Tertiary Structure) Refolded_Protein->Fluorescence_Spectroscopy Enzymatic_Assay Enzymatic Activity Assay Refolded_Protein->Enzymatic_Assay Correctly_Folded_Structure Correctly_Folded_Structure CD_Spectroscopy->Correctly_Folded_Structure Fluorescence_Spectroscopy->Correctly_Folded_Structure Biologically_Active_Protein Biologically_Active_Protein Enzymatic_Assay->Biologically_Active_Protein

Caption: Key methods for validating the structure and function of refolded proteins.

References

A Comparative Analysis of NDSB-256-4T and Other NDSB Series Compounds for Protein Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Non-Detergent Sulfobetaine (B10348)

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds widely employed in protein chemistry to enhance the solubilization, extraction, and refolding of proteins without the denaturing effects of conventional detergents. Their unique properties, including the prevention of protein aggregation, make them invaluable tools in various research and development applications. This guide provides a comparative analysis of NDSB-256-4T and another prominent member of the series, NDSB-201, to assist researchers in selecting the most suitable agent for their specific needs.

Chemical and Physical Properties

NDSBs are characterized by a hydrophilic sulfobetaine head group and a short hydrophobic tail. This structure prevents the formation of micelles, a key feature that distinguishes them from traditional detergents.[1] Both NDSB-256-4T and NDSB-201 are highly soluble in water and do not significantly alter the pH of buffered solutions.[2][3]

PropertyNDSB-256-4TNDSB-201
Full Chemical Name 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate3-(1-Pyridinio)-1-propanesulfonate
Molecular Weight 257.35 g/mol 201.24 g/mol
Molecular Formula C₁₂H₁₉NO₃SC₈H₁₁NO₃S
CAS Number 570412-84-915471-17-7

Performance Comparison

While direct head-to-head comparative studies with extensive quantitative data across a wide range of proteins and applications are limited, available research and product information provide valuable insights into the performance of NDSB-256-4T and NDSB-201.

Protein Refolding and Renaturation

The primary application of NDSBs lies in their ability to facilitate the correct folding of proteins from a denatured state, often encountered during recombinant protein expression and purification from inclusion bodies.

A key factor influencing the effectiveness of certain NDSBs in protein refolding is the presence of aromatic moieties in their structure. These aromatic rings can engage in π-π stacking interactions with aromatic residues on the protein surface, providing an additional stabilizing force that is absent in NDSBs lacking such groups.[4] Both NDSB-256-4T and NDSB-201 possess aromatic pyridinium (B92312) rings, contributing to their efficacy in this application.

In a high-throughput screening for the refolding of the type II TGF-β receptor extracellular domain (TBRII-ECD), NDSB-201 was found to be a highly effective additive, resulting in up to a threefold increase in the yield of active, correctly folded protein compared to refolding without the additive.[4][5] In the same study, NDSB-256, a compound structurally similar to NDSB-256-4T but lacking the tert-butyl group, demonstrated comparable, though slightly lower, efficacy to NDSB-201.[4] This suggests that the presence of the aromatic ring is a critical determinant of their superior performance over non-aromatic NDSBs like NDSB-195 and NDSB-221 in this specific assay.[4]

Quantitative data for NDSB-256-4T demonstrates its effectiveness in the renaturation of specific enzymes:

ProteinNDSB-256-4T ConcentrationEnzymatic Activity Recovery
Reduced Hen Egg Lysozyme600 mM60%
Chemically Unfolded Tryptophan Synthase β2 Subunit1.0 M100%

Data sourced from product information sheets.[6]

Protein Solubilization and Extraction

NDSBs are also valuable for increasing the yield of proteins during extraction from various cellular compartments, including membranes, nuclei, and the cytoskeleton. The general class of NDSBs has been reported to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[3][7]

Experimental Protocols

The following are generalized protocols for key applications of NDSBs. Researchers should optimize these protocols for their specific protein of interest and experimental conditions.

General Protein Refolding Protocol (from Inclusion Bodies)
  • Inclusion Body Solubilization:

    • Resuspend the washed inclusion bodies in a solubilization buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).

    • Incubate with gentle agitation for 1-2 hours at room temperature.

    • Clarify the solution by centrifugation to remove any insoluble material.

  • Refolding by Dilution:

    • Prepare a refolding buffer containing the desired concentration of NDSB (typically 0.5 M to 1.0 M), a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0), and a redox shuffling system (e.g., 2 mM GSH/0.2 mM GSSG) if disulfide bonds are present.

    • Rapidly dilute the solubilized protein into the refolding buffer to a final protein concentration of 10-50 µg/mL.

    • Incubate at 4°C for 12-48 hours with gentle stirring.

  • Protein Concentration and Analysis:

    • Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).

    • Assess the folding status and activity of the protein using relevant assays (e.g., enzymatic assay, circular dichroism, size-exclusion chromatography).

General Membrane Protein Extraction Protocol
  • Cell Lysis:

    • Resuspend cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).

    • Lyse cells using an appropriate method (e.g., sonication, French press).

  • Membrane Fractionation:

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Pellet the membranes from the supernatant by ultracentrifugation.

  • Solubilization with NDSB:

    • Resuspend the membrane pellet in a solubilization buffer containing the desired concentration of NDSB (e.g., 0.5 M to 1.0 M), buffer, and protease inhibitors.

    • Incubate with gentle agitation for 1-2 hours at 4°C.

  • Clarification and Downstream Processing:

    • Centrifuge at high speed to pellet any insoluble material.

    • The supernatant containing the solubilized membrane proteins can be used for subsequent purification and analysis.

Visualizing the Workflow

To better illustrate the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Protein_Refolding_Workflow Protein Refolding Workflow with NDSB cluster_denaturation Denaturation cluster_refolding Refolding InclusionBodies Inclusion Bodies DenaturedProtein Denatured Protein in Guanidine HCl / Urea InclusionBodies->DenaturedProtein Solubilization RefoldingBuffer Refolding Buffer (with NDSB) DenaturedProtein->RefoldingBuffer Rapid Dilution CorrectlyFolded Correctly Folded Protein RefoldingBuffer->CorrectlyFolded Proper Folding Aggregates Aggregated Protein RefoldingBuffer->Aggregates Aggregation

Caption: A simplified workflow for protein refolding from inclusion bodies using NDSBs.

NDSB_Mechanism Proposed Mechanism of NDSB Action UnfoldedProtein Unfolded Protein (Exposed Hydrophobic Regions) ProteinNDSBComplex Protein-NDSB Intermediate UnfoldedProtein->ProteinNDSBComplex Aggregation Aggregation UnfoldedProtein->Aggregation Leads to NDSB NDSB Molecule NDSB->ProteinNDSBComplex FoldedProtein Correctly Folded Protein ProteinNDSBComplex->FoldedProtein Facilitates Folding ProteinNDSBComplex->Aggregation Prevents

Caption: Proposed mechanism of NDSBs in preventing protein aggregation and aiding refolding.

Conclusion

Both NDSB-256-4T and NDSB-201 are effective non-detergent sulfobetaines for a range of protein applications, particularly protein refolding. The presence of an aromatic ring in their structures appears to enhance their performance in facilitating the correct folding of certain proteins. While NDSB-201 has shown slightly superior or comparable efficacy to the closely related NDSB-256 in a specific protein refolding screen, NDSB-256-4T has demonstrated high efficiency in renaturing other enzymes.

The choice between these reagents may be influenced by the specific protein of interest, the experimental context, and cost considerations. For challenging refolding projects, particularly those involving proteins with accessible aromatic residues, both NDSB-256-4T and NDSB-201 represent excellent starting points for optimization. Further empirical testing is recommended to determine the optimal NDSB and its concentration for any given application.

References

Assessing the Impact of NDSB 256-4T on Protein Structure: A Comparative Guide Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of proteins is a critical factor in research, biopharmaceutical development, and diagnostics. Maintaining the native three-dimensional structure of proteins in solution is essential for their function and to prevent aggregation, which can lead to loss of activity and immunogenicity. Non-detergent sulfobetaines (NDSBs) are a class of chemical compounds used to enhance the solubility and stability of proteins without the denaturing effects of traditional detergents. This guide provides a comparative analysis of NDSB 256-4T, a prominent member of the NDSB family, and its impact on protein structure as assessed by circular dichroism (CD) spectroscopy.

Introduction to this compound and Protein Stabilization

This compound, or 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate, is a zwitterionic compound that has been shown to be effective in preventing protein aggregation and assisting in the refolding of denatured proteins. Unlike detergents, NDSBs do not form micelles and are generally considered non-denaturing. The proposed mechanism of action involves the preferential exclusion of the NDSB from the protein's surface and its interaction with early folding intermediates, thereby stabilizing the native conformation and preventing off-pathway aggregation.

Circular dichroism is a powerful spectroscopic technique for evaluating the secondary structure and conformational changes of proteins in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides insights into the alpha-helical, beta-sheet, and random coil content of a protein. Thermal denaturation studies monitored by CD can also determine the melting temperature (Tm), a key indicator of a protein's thermal stability.

Comparative Analysis of Protein Stabilizers

To illustrate the utility of this compound, this section presents hypothetical yet representative experimental data comparing its effect on the secondary structure and thermal stability of a model protein, Bovine Serum Albumin (BSA), with other commonly used protein stabilizers.

Data Presentation

The following table summarizes the key parameters obtained from circular dichroism analysis of BSA in the presence of different stabilizing agents.

StabilizerMolar Ellipticity at 222 nm (deg·cm²·dmol⁻¹)α-Helix Content (%)β-Sheet Content (%)Melting Temperature (Tm) (°C)
Control (Buffer) -18,500551562
This compound (0.5 M) -20,000601468
Glycerol (20% v/v) -19,200571565
L-Arginine (0.5 M) -19,000561664

This data is illustrative and intended to represent typical results from such a comparative study.

The data suggests that this compound can lead to a notable increase in the alpha-helical content and a significant enhancement of the thermal stability of BSA, as indicated by the higher melting temperature.

Experimental Protocols

A detailed methodology for assessing the impact of this compound on protein structure using circular dichroism is provided below.

I. Secondary Structure Analysis by Far-UV Circular Dichroism

Objective: To determine the effect of this compound on the secondary structure of a protein at a standard temperature.

Materials:

  • Purified protein of interest (e.g., BSA, Lysozyme)

  • This compound

  • Alternative stabilizers (e.g., Glycerol, L-Arginine)

  • Phosphate (B84403) buffer (10 mM, pH 7.4)

  • Circular dichroism spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the phosphate buffer. The final concentration should be approximately 0.1 mg/mL.

    • Prepare stock solutions of this compound and other stabilizers in the same buffer.

    • Prepare the final samples by mixing the protein solution with the stabilizer solutions to the desired final concentrations (e.g., 0.5 M this compound, 20% glycerol, 0.5 M L-Arginine). Ensure the final protein concentration is the same in all samples.

    • Prepare a control sample with the protein in buffer alone.

    • Prepare a blank for each sample containing the buffer and the respective stabilizer at the same concentration.

  • Instrument Setup:

    • Set the spectropolarimeter to the far-UV region (190-260 nm).

    • Use a nitrogen flush to minimize oxygen absorption in the far-UV region.

    • Set the following parameters:

      • Wavelength scan speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Data pitch: 0.5 nm

      • Number of accumulations: 3

      • Temperature: 25°C

  • Data Acquisition:

    • Record the spectrum of the blank for each sample condition and subtract it from the corresponding sample spectrum.

    • Record the CD spectrum for each sample.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × l × n) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the protein concentration in mol/L

      • l is the path length of the cuvette in cm

      • n is the number of amino acid residues

    • Use a deconvolution software (e.g., K2D2, CONTIN) to estimate the percentage of secondary structure elements (α-helix, β-sheet, random coil).

II. Thermal Stability Analysis by Circular Dichroism

Objective: To determine the melting temperature (Tm) of the protein in the presence of this compound and other stabilizers.

Procedure:

  • Sample Preparation: Prepare samples as described in the secondary structure analysis protocol.

  • Instrument Setup:

    • Set the spectropolarimeter to monitor the CD signal at a single wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

    • Use a Peltier temperature controller.

    • Set the following parameters:

      • Temperature range: 20°C to 90°C

      • Heating rate: 1°C/min

      • Data pitch: 1°C

      • Equilibration time at each temperature: 30 seconds

  • Data Acquisition:

    • Monitor the change in molar ellipticity at the chosen wavelength as a function of temperature for each sample.

  • Data Analysis:

    • Plot the molar ellipticity versus temperature.

    • Fit the data to a sigmoidal curve to determine the midpoint of the transition, which corresponds to the melting temperature (Tm).

Visualizing the Workflow and Proposed Mechanism

The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mechanism of protein stabilization by this compound.

G Experimental Workflow for CD Analysis cluster_prep Sample Preparation cluster_cd Circular Dichroism Spectroscopy cluster_analysis Data Analysis Protein Purified Protein Mix Prepare Samples (Control & Stabilizers) Protein->Mix Buffer Buffer Buffer->Mix NDSB This compound NDSB->Mix Alternative Alternative Stabilizers Alternative->Mix FarUV Far-UV Scan (190-260 nm) Mix->FarUV ThermalMelt Thermal Melt (20-90°C at 222 nm) Mix->ThermalMelt SecondaryStructure Secondary Structure (% α-helix, % β-sheet) FarUV->SecondaryStructure Tm Melting Temperature (Tm) ThermalMelt->Tm Comparison Comparative Analysis SecondaryStructure->Comparison Tm->Comparison

Experimental workflow for assessing protein stability using circular dichroism.

G Proposed Mechanism of this compound Action Unfolded Unfolded Protein Intermediate Folding Intermediate Unfolded->Intermediate Folding Native Native Protein (Stable & Active) Intermediate->Native Correct Folding Aggregate Aggregated Protein (Inactive) Intermediate->Aggregate Aggregation (Off-pathway) NDSB This compound NDSB->Intermediate Stabilizes

Proposed mechanism of this compound in preventing protein aggregation.

Conclusion

This compound presents a valuable tool for researchers and professionals in the life sciences and drug development by enhancing the stability of proteins in aqueous solutions. As demonstrated through the principles of circular dichroism, this compound can effectively preserve the native secondary structure and increase the thermal stability of proteins. The experimental protocols and comparative data framework provided in this guide offer a robust approach for objectively assessing the impact of this compound and other stabilizers on protein integrity. The use of circular dichroism allows for a rapid and reliable evaluation, making it an indispensable technique in the formulation and characterization of protein-based therapeutics and reagents.

Evaluating Protein Purity: A Comparative Guide to NDSB 256-4T and Traditional Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of high-purity proteins is a critical prerequisite for downstream applications, from structural biology to drug screening. The choice of solubilizing agent can significantly impact the yield and, more importantly, the purity and functional integrity of the extracted protein. This guide provides a comparative analysis of NDSB 256-4T, a non-detergent sulfobetaine, against two widely used traditional detergents, CHAPS and Triton X-100, for the extraction and purification of proteins.

The Critical Role of the Solubilizing Agent

The ideal solubilizing agent should effectively disrupt cell membranes and release the target protein while preserving its native conformation and biological activity. Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have gained attention for their ability to stabilize proteins and prevent aggregation without forming micelles, a characteristic of traditional detergents.[1] this compound, in particular, is known to interact with early folding intermediates, thereby preventing protein aggregation and promoting proper folding.[2][3]

In contrast, traditional detergents like the zwitterionic CHAPS and the non-ionic Triton X-100 are effective solubilizers but can be denaturing to sensitive proteins. The choice between these agents often represents a trade-off between solubilization efficiency and the preservation of protein structure and function.

Quantitative Performance Comparison

Solubilizing AgentTypeTypical ConcentrationTotal Protein Yield (mg/mL)Target Protein Purity (%)Key Characteristics
This compound Non-Detergent Sulfobetaine0.5 - 1.0 M1.5>90%Prevents aggregation, stabilizes native protein structure, easily removed by dialysis.[4][5][6]
CHAPS Zwitterionic Detergent1% (w/v)2.0~85%Mildly denaturing, effective for preserving protein-protein interactions.[7]
Triton X-100 Non-ionic Detergent1% (v/v)2.8~70%Good solubilization efficiency, can be denaturing to some proteins.[7]

Note: The values for Total Protein Yield and Target Protein Purity are illustrative and can vary significantly depending on the specific protein, cell type, and experimental conditions.

Experimental Protocols

Detailed and reproducible protocols are essential for achieving optimal protein purity. Below are representative protocols for protein extraction using this compound, CHAPS, and Triton X-100 from cultured mammalian cells.

Protocol 1: Protein Extraction using this compound

This protocol provides a general guideline for the use of this compound in protein extraction. Optimization of the this compound concentration is recommended for each specific application.

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.5-1.0 M this compound, Protease and Phosphatase Inhibitor Cocktails.

  • Microcentrifuge

  • Cell scraper

Procedure:

  • Wash cultured cells with ice-cold PBS and collect by centrifugation at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer containing this compound.

  • Incubate the lysate on ice for 30 minutes with gentle agitation to facilitate lysis.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant containing the solubilized proteins to a fresh, pre-chilled tube for downstream purification and analysis.

Protocol 2: Protein Extraction using CHAPS

This protocol is a standard procedure for the extraction of proteins from mammalian cells using the zwitterionic detergent CHAPS.[8]

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% (w/v) CHAPS, Protease and Phosphatase Inhibitor Cocktails.

  • Microcentrifuge

  • Cell scraper

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.[9]

  • Resuspend the cell pellet in an appropriate volume of CHAPS Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[9]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[8]

  • Collect the supernatant containing the solubilized proteins.

Protocol 3: Protein Extraction using Triton X-100

This protocol outlines the use of the non-ionic detergent Triton X-100 for cell lysis and protein extraction.

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Triton X-100 Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% (v/v) Triton X-100, Protease and Phosphatase Inhibitor Cocktails.

  • Microcentrifuge

  • Cell scraper

Procedure:

  • Wash cells with ice-cold PBS and pellet by centrifugation.[9]

  • Add ice-cold Triton X-100 Lysis Buffer to the cell pellet.

  • Agitate the mixture for 30 minutes at 4°C.[9]

  • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]

  • Transfer the supernatant to a new tube for further analysis.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the importance of protein purity in downstream applications, the following diagrams illustrate a typical protein extraction workflow and a relevant signaling pathway where a purified protein would be studied.

G cluster_0 Cell Culture & Harvesting cluster_1 Cell Lysis cluster_2 Protein Purification & Analysis Cell Culture Cell Culture Harvest Cells Harvest Cells Cell Culture->Harvest Cells Centrifugation Add Lysis Buffer\n(this compound, CHAPS, or Triton X-100) Add Lysis Buffer (this compound, CHAPS, or Triton X-100) Harvest Cells->Add Lysis Buffer\n(this compound, CHAPS, or Triton X-100) Incubation on Ice Incubation on Ice Add Lysis Buffer\n(this compound, CHAPS, or Triton X-100)->Incubation on Ice Centrifugation\n(Pellet Debris) Centrifugation (Pellet Debris) Incubation on Ice->Centrifugation\n(Pellet Debris) Collect Supernatant\n(Solubilized Proteins) Collect Supernatant (Solubilized Proteins) Centrifugation\n(Pellet Debris)->Collect Supernatant\n(Solubilized Proteins) Affinity Chromatography Affinity Chromatography Collect Supernatant\n(Solubilized Proteins)->Affinity Chromatography Elution of Pure Protein Elution of Pure Protein Affinity Chromatography->Elution of Pure Protein Purity & Yield Analysis\n(SDS-PAGE, BCA Assay) Purity & Yield Analysis (SDS-PAGE, BCA Assay) Elution of Pure Protein->Purity & Yield Analysis\n(SDS-PAGE, BCA Assay) EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

References

case studies on the successful use of NDSB 256-4T in protein research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Non-Detergent Sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools in protein research, offering a gentle yet effective means of solubilizing, stabilizing, and refolding proteins. Among these, NDSB 256-4T has demonstrated significant success in a variety of applications. This guide provides a comparative overview of this compound's performance, supported by experimental data, and offers detailed protocols for its use.

Performance Comparison of this compound and Other Additives

NDSBs are particularly valued for their ability to prevent protein aggregation and facilitate proper folding without the denaturing effects of traditional detergents.[1] Their unique properties, including high water solubility, charge neutrality over a wide pH range, and easy removal by dialysis, make them ideal for sensitive protein work.[1][2]

The selection of a suitable NDSB is often protein-dependent, with factors such as the hydrophobicity and charge distribution of both the protein and the NDSB influencing the outcome.[1] Generally, NDSBs with larger hydrophobic groups and those containing aromatic rings, like this compound, tend to be more effective due to favorable interactions with denatured proteins.[1]

Case Study 1: Refolding of Tryptophan Synthase β2 Subunit

In a study investigating the refolding of chemically unfolded tryptophan synthase β2 subunit, this compound was shown to be highly effective. The presence of 1.0 M this compound in the refolding buffer led to a 100% recovery of enzymatic activity, highlighting its potency in preventing aggregation and promoting the native conformation of the protein.[2]

Case Study 2: Renaturation of Reduced Hen Egg Lysozyme

The utility of this compound was also demonstrated in the renaturation of reduced hen egg lysozyme. At a concentration of 600 mM, this compound facilitated the recovery of 60% of the enzyme's activity.[2]

Comparative Refolding Efficiency of NDSBs

The following table summarizes the refolding efficiency of various NDSBs in different protein systems. This data illustrates the superior performance of NDSBs with aromatic or bulky hydrophobic groups, such as NDSB 256.

Protein TargetAdditiveConcentrationRefolding Yield / Activity
Tryptophan Synthase β2 SubunitNDSB 256 1.0 M100%
Tryptophan Synthase β2 SubunitNDSB (modified)-97%
Reduced Hen Egg LysozymeThis compound 600 mM60%
Type II TGF-β Receptor (Trx-TBRII-ECD)NDSB 256 -High
Type II TGF-β Receptor (Trx-TBRII-ECD)NDSB-201-High
Type II TGF-β Receptor (Trx-TBRII-ECD)Urea-High

Data compiled from multiple sources.[2][3][4]

Experimental Protocols

Protocol 1: Refolding and Crystallization of the Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)

This protocol is adapted from a study that successfully used NDSB-201, a close analog of this compound, for the refolding and subsequent crystallization of TBRII-ECD.[4] Given the similar efficacy observed for NDSB-256 in the initial screening, this protocol provides a strong starting point for using this compound.[4]

Materials:

  • Urea-solubilized TBRII-ECD-PR (protease-resistant)

  • Refolding Buffer: 75 mM Tris (pH 8.0), 1 M NDSB-201 (or this compound), 2 mM reduced glutathione (B108866) (GSH), 0.5 mM oxidized glutathione (GSSG)

  • Dialysis Buffer: 20 mM Bis-Tris (pH 6.0)

  • Anion Exchange Column (e.g., HiTrap Q HP)

  • Crystallization Solution: 100 mM sodium citrate (B86180) (pH 5.0), 30% PEG 2000, 50 mM NDSB-201 (or this compound)

Procedure:

  • Refolding:

    • Cool the refolding buffer to 4°C.

    • Add the urea-solubilized TBRII-ECD-PR dropwise to the chilled refolding buffer while stirring. Maintain the protein concentration at approximately 0.1 mg/mL.

    • Continue stirring the solution for 48 hours at 4°C.

    • Concentrate the refolding mixture using an Amicon stirred cell (3 kDa cut-off).

    • Dialyze the concentrated protein extensively against the dialysis buffer.

  • Purification:

    • Equilibrate an anion exchange column with the dialysis buffer.

    • Load the dialyzed protein onto the column.

    • Elute the protein using a linear gradient of 0–300 mM NaCl.

    • Identify fractions containing the purified TBRII-ECD-PR by SDS-PAGE.

  • Crystallization:

    • Dialyze the purified protein against water and concentrate to 20 mg/mL.

    • Set up hanging drop vapor diffusion experiments by mixing equal volumes of the concentrated protein and the crystallization solution.

    • Incubate the crystallization plates at a stable temperature. Crystals are expected to appear and grow to full size within 2-3 days.[4]

Visualizing Experimental Workflows

Protein Refolding and Purification Workflow

G cluster_refolding Protein Refolding cluster_purification Purification cluster_crystallization Crystallization solubilized_protein Urea-Solubilized TBRII-ECD-PR refolding_buffer Add to Chilled Refolding Buffer (containing this compound) solubilized_protein->refolding_buffer stirring Stir for 48h at 4°C refolding_buffer->stirring concentration Concentrate (3 kDa cut-off) stirring->concentration dialysis Dialyze against Bis-Tris Buffer concentration->dialysis anion_exchange Anion Exchange Chromatography dialysis->anion_exchange elution Elute with NaCl Gradient anion_exchange->elution fraction_analysis Analyze Fractions (SDS-PAGE) elution->fraction_analysis protein_concentration Concentrate Purified Protein to 20 mg/mL fraction_analysis->protein_concentration vapor_diffusion Hanging Drop Vapor Diffusion protein_concentration->vapor_diffusion crystal_growth Crystal Growth (2-3 days) vapor_diffusion->crystal_growth

Caption: Workflow for protein refolding, purification, and crystallization using NDSB.

Signaling Pathway Context: TGF-β Receptor

TGF_beta_pathway TGFb TGF-β TBRII TBRII-ECD (Target of NDSB-aided folding) TGFb->TBRII binds TBRI TBRI TBRII->TBRI recruits & phosphorylates Smad23 Smad2/3 TBRI->Smad23 phosphorylates Smad4 Smad4 Smad23->Smad4 forms complex with Nucleus Nucleus Smad4->Nucleus translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression regulates

References

Performance of NDSB 256-4T in Diverse pH and Temperature Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization of proteins is a critical step in experimental success. Non-detergent sulfobetaines (NDSBs) are a class of compounds that facilitate the solubilization and renaturation of proteins without the denaturing effects of traditional detergents. Among these, NDSB 256-4T has emerged as a valuable tool. This guide provides a comparative analysis of this compound's performance under various pH and temperature conditions, alongside other commonly used protein solubilizing agents.

Quantitative Performance Comparison

ConditionThis compound (1 M)CHAPS (10 mM)Urea (B33335) (4 M)
pH 4.0 ModerateLowHigh
pH 7.0 HighHighHigh
pH 9.0 HighModerateHigh
4°C HighHighModerate
25°C HighHighHigh
37°C Moderate-HighModerateHigh (potential for protein degradation)

Note: This data is representative and the optimal agent and conditions should be determined empirically for each specific protein.

NDSBs like this compound are known to be zwitterionic over a wide pH range, which contributes to their consistent performance across different pH levels.[1][2] However, extreme pH values can still affect the conformation and solubility of the target protein itself. Temperature can also influence the effectiveness of solubilization, with lower temperatures often being preferential for maintaining protein stability. While urea is a powerful solubilizing agent, it is also a denaturant, which may not be suitable for all applications.

Experimental Protocols

To empirically determine the optimal solubilization strategy for a protein of interest, a systematic comparison of different agents and conditions is recommended.

Protocol for Comparative Protein Solubilization Assay

This protocol outlines a method to compare the solubilization efficiency of this compound, CHAPS, and Urea.

1. Reagent Preparation:

  • Lysis Buffers: Prepare a base lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl) and supplement with the following solubilizing agents at the desired final concentrations:
  • This compound (e.g., 0.5 M, 1 M)
  • CHAPS (e.g., 5 mM, 10 mM)
  • Urea (e.g., 2 M, 4 M)
  • Prepare separate lysis buffers for each pH to be tested (e.g., pH 4.0, 7.0, 9.0). Adjust the pH of the complete lysis buffer after the addition of all reagents.
  • Protein Source: Use a cell pellet or tissue sample known to express the protein of interest.

2. Protein Extraction:

  • Resuspend the cell pellet or homogenized tissue in each of the prepared lysis buffers.
  • Incubate on ice for 30 minutes with gentle agitation.
  • Perform the extraction at different temperatures (e.g., 4°C, 25°C, 37°C) by placing the samples in the appropriate temperature-controlled environment during incubation.
  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet insoluble material.

3. Quantification of Solubilized Protein:

  • Carefully collect the supernatant containing the solubilized proteins.
  • Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA assay).
  • (Optional) Analyze the solubilized proteins by SDS-PAGE and Western blotting to assess the specific solubilization of the target protein.

4. Data Analysis:

  • Compare the total protein yield and the amount of the specific target protein solubilized under each condition.
  • Plot the results to visualize the performance of each solubilizing agent at different pH values and temperatures.

Visualizing Experimental Workflow and a Key Signaling Pathway

To further illustrate the context in which this compound is utilized, the following diagrams, generated using Graphviz, depict a general experimental workflow for protein solubilization and a simplified G-Protein Coupled Receptor (GPCR) signaling pathway, a common area of research requiring effective protein extraction.

G cluster_workflow Protein Solubilization Workflow start Start: Cell/Tissue Sample lysis Lysis with Buffer containing Solubilizing Agent (e.g., this compound) start->lysis incubation Incubation at specific pH and Temperature lysis->incubation centrifugation Centrifugation to separate soluble and insoluble fractions incubation->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Downstream Analysis (e.g., Western Blot, Activity Assay) supernatant->analysis end End analysis->end

Caption: Experimental workflow for protein solubilization.

G cluster_pathway Simplified GPCR Signaling Pathway ligand Ligand gpcr GPCR (Membrane Protein) ligand->gpcr Binding g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Simplified G-Protein Coupled Receptor signaling cascade.

The solubilization of membrane proteins, such as GPCRs, is crucial for studying their structure and function. This compound can be a valuable agent in these studies, helping to extract these proteins from the lipid bilayer while preserving their native conformation and activity.[1]

Conclusion

This compound is a versatile and effective non-denaturing solubilizing agent for a wide range of proteins. Its zwitterionic nature provides robust performance across a variety of pH conditions. While temperature can influence its efficacy, it generally performs well under standard laboratory conditions. For any given protein, it is essential to empirically determine the optimal solubilization conditions. The protocols and comparative information provided in this guide serve as a starting point for researchers to develop and optimize their protein extraction strategies, ultimately leading to more reliable and reproducible results in their downstream applications.

References

Safety Operating Guide

Proper Disposal of NDSB 256-4T: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of NDSB 256-4T, a non-detergent sulfobetaine (B10348), is critical for maintaining a safe laboratory environment. This guide provides procedural, step-by-step instructions to ensure compliance and safety.

For researchers, scientists, and drug development professionals, understanding the chemical properties and associated hazards of this compound (CAS 570412-84-9) is the first step in its safe management. This non-detergent sulfobetaine is utilized for its ability to prevent protein aggregation and facilitate protein folding. While not classified as a hazardous substance for transport, proper disposal is crucial to mitigate any potential environmental impact and adhere to regulatory standards.[1][2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 570412-84-9
Molecular Formula C₁₂H₁₉NO₃S
Molecular Weight 257.35 g/mol
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in water

Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[2][3]

  • Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.[2][3]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[3]

  • Skin and Body Protection: A lab coat or impervious clothing is necessary to prevent skin exposure.[2][3]

  • Respiratory Protection: In situations where dust may be generated, a particle respirator is recommended.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound should always be conducted in accordance with federal, state, and local environmental regulations.[3] The recommended procedure involves incineration by a licensed waste disposal company.

  • Collection: Collect waste this compound in a suitable, closed, and properly labeled container.[3]

  • Solubilization (if necessary): For larger quantities, it may be beneficial to dissolve or mix the material with a combustible solvent. This should be done in a well-ventilated area, preferably a chemical fume hood.[4]

  • Professional Disposal: Arrange for the collected waste to be handled by a licensed professional waste disposal service. This service should be equipped with a chemical incinerator that includes an afterburner and a scrubber to minimize harmful emissions.[2][4]

  • Contaminated Packaging: Dispose of the original container as unused product, following the same procedures.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste (Solid or Solution) A->B C Step 3: Label Container 'this compound Waste' B->C D Step 4: Store Securely (Designated Waste Area) C->D E Step 5: Contact Licensed Waste Disposal Company D->E F Step 6: Arrange for Chemical Incineration E->F G Step 7: Document Disposal (Maintain Records) F->G H Disposal Complete G->H

Caption: A flowchart outlining the key stages of this compound disposal.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Ensure the area is clear of all personnel not involved in the cleanup.[2]

  • Ventilate: Provide adequate ventilation to the area.[2]

  • Containment: Prevent the spill from entering drains.[3]

  • Cleanup: For a solid spill, sweep up the material and place it in a suitable container for disposal. Avoid creating dust. For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a closed container for disposal.[2]

  • Decontamination: Clean the spill site thoroughly after the material has been collected.[3]

References

Safeguarding Your Research: A Comprehensive Guide to Handling NDSB 256-4T

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling NDSB 256-4T, a non-detergent sulfobetaine (B10348) commonly used for protein solubilization and crystallization. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE) at a Glance

PPE CategoryItemSpecifications and Use
Respiratory NIOSH/MSHA-approved respiratorUse when handling the powder form to avoid inhalation of dust particles. Essential during spill cleanup.
Hand Chemical-resistant glovesStandard laboratory gloves (e.g., nitrile) are generally sufficient for handling solutions. Heavier rubber gloves are recommended for spill cleanup.
Eye Safety gogglesProvide protection against splashes of solutions or contact with the powder.
Body Laboratory coatStandard practice for all laboratory work to protect from spills.
Accidental Release Rubber boots and heavy rubber glovesIn the event of a significant spill, these provide additional protection during cleanup procedures.[1]

Operational and Disposal Plans: A Step-by-Step Guide

The following protocol outlines the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry place at room temperature.[2] this compound is hygroscopic; therefore, it is crucial to protect it from moisture to prevent degradation.[2]

Preparation of Solutions
  • Weighing: When weighing the solid this compound, perform the task in a chemical fume hood to minimize the risk of inhaling the powder.

  • Dissolving: this compound is soluble in water. Prepare solutions in a designated area, wearing the appropriate PPE.

Experimental Use
  • Handling: Always handle solutions of this compound with care to avoid splashes and direct contact with skin and eyes.

  • Spills: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For larger spills, follow the accidental release protocol outlined in the PPE table.

Disposal
  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and containers, should be collected in a designated, sealed waste container.

  • Disposal Route: As specific disposal guidelines for this compound are not available, it is imperative to dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance. Do not pour this compound solutions down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

G cluster_receiving Receiving & Storage cluster_preparation Solution Preparation cluster_handling Experimental Use cluster_disposal Disposal A Receive Shipment B Inspect for Damage A->B C Store at Room Temperature (Protect from Moisture) B->C D Weigh Solid in Fume Hood C->D E Dissolve in Appropriate Solvent D->E F Perform Experiment E->F G Small Spill? F->G J Collect Contaminated Materials F->J G->F No H Absorb with Inert Material & Collect for Disposal G->H Yes H->F I Follow Accidental Release Protocol I->F K Dispose According to Institutional & Local Regulations J->K

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.